Product packaging for Mibolerone(Cat. No.:CAS No. 3704-09-4)

Mibolerone

Cat. No.: B1677122
CAS No.: 3704-09-4
M. Wt: 302.5 g/mol
InChI Key: PTQMMNYJKCSPET-OMHQDGTGSA-N

Description

Mibolerone is an androgen that is nalandrone carrying two methyl substituents at positions 7alpha and 17. It has a role as an anabolic agent and an androgen. It is a 17beta-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of an estrane.
This compound is a potent anabolic steroid which is both higher affinity and more selective for the androgen receptor than metribolone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1677122 Mibolerone CAS No. 3704-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQMMNYJKCSPET-OMHQDGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036489
Record name Mibolerone
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3704-09-4
Record name Mibolerone
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Foundational & Exploratory

Mibolerone's Mechanism of Action in Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), exerts its physiological effects primarily through its interaction with the androgen receptor (AR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on AR signaling. It details the binding kinetics, downstream transcriptional effects, and the dual agonistic activities of this compound on both the androgen and progesterone receptors. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound (7α,17α-dimethyl-19-nortestosterone), also known as dimethylnortestosterone (DMNT), is a synthetic, orally active AAS derived from nandrolone.[1] Initially developed for veterinary use to control estrus in female dogs, its high potency and strong binding affinity for the androgen receptor have made it a subject of interest in endocrinological research.[1] this compound is recognized for its significant anabolic and androgenic effects, which are substantially greater than those of testosterone.[2][3] Its mechanism of action is centered on its function as a potent agonist of the androgen receptor, initiating a cascade of cellular events that modulate gene expression.[2]

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4] Its signaling cascade is crucial for the development and maintenance of male characteristics, as well as having broader physiological roles. The canonical AR signaling pathway can be summarized as follows:

  • Ligand Binding: In the absence of an androgen, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[5] The binding of an androgen, such as dihydrotestosterone (DHT) or a synthetic agonist like this compound, to the ligand-binding domain (LBD) of the AR induces a conformational change.[5][6]

  • HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs, exposing the AR's nuclear localization signal.[5] The activated AR monomers then form homodimers.[5]

  • Nuclear Translocation: The AR homodimer translocates into the nucleus.[5][6]

  • DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5][6]

  • Transcriptional Regulation: The DNA-bound AR recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the synthesis of specific proteins and subsequent physiological effects.[4][5]

Canonical Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transport This compound This compound AR_inactive Inactive AR-HSP Complex This compound->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Homodimerization AR_dimer_nuc Nuclear Translocation ARE ARE (DNA) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->Gene_Transcription Recruited mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AR_Source Prepare AR Source (e.g., Prostate Cytosol) Incubation Incubate AR, Radioligand, and Competitor AR_Source->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-Mibolerone) Radioligand->Incubation Competitor Prepare Unlabeled Competitor (this compound dilutions) Competitor->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Plotting Plot % Bound vs. [Competitor] Measurement->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki Dual_Activity cluster_ar Androgen Receptor (AR) Pathway cluster_pr Progesterone Receptor (PR) Pathway This compound This compound AR Androgen Receptor This compound->AR PR Progesterone Receptor This compound->PR AR_Activation AR Activation AR->AR_Activation Androgenic_Effects Androgenic & Anabolic Effects AR_Activation->Androgenic_Effects PR_Activation PR Activation PR->PR_Activation Progestogenic_Effects Progestogenic Effects PR_Activation->Progestogenic_Effects

References

Synthesis and chemical characterization of Mibolerone for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Mibolerone

Introduction

This compound, also known as 7α,17α-dimethyl-19-nortestosterone (DMNT), is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Its chemical formula is C₂₀H₃₀O₂ and it has a molar mass of 302.458 g·mol⁻¹.[1][2] this compound is recognized for its high affinity and selectivity for the androgen receptor (AR), making it a valuable tool in research for studying androgen-mediated signaling pathways.[2][3][4] It has been used as a ligand for the characterization and quantification of androgen receptors in various tissues.[4] This guide provides a detailed overview of the synthesis and chemical characterization of this compound for research purposes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[1]
Synonyms7α,17α-dimethyl-19-nortestosterone (DMNT), Cheque Drops, Matenon[1]
CAS Number3704-09-4[1]
Molecular FormulaC₂₀H₃₀O₂[1]
Molar Mass302.45 g/mol [2]
Melting Point193-196 °C[5]
FormWhite crystalline solid[6]
SolubilityDMSO: 5 mg/mL (warmed)[7]

Synthesis of this compound

Several synthetic routes for this compound have been described, with a common starting material being nandrolone or its derivatives.[1][8] A notable method involves a four-step synthesis starting from estr-5(10)-en-3,17-dione, with an overall yield of 47.0%.[8] Another well-documented synthesis begins with nandrolone.[1]

Synthesis from Nandrolone

This synthetic pathway involves the introduction of two methyl groups at the 7α and 17α positions of the nandrolone backbone.

G Figure 1: Synthesis of this compound from Nandrolone Nandrolone Nandrolone (1) Dienone Conjugated Dienone (2) Nandrolone->Dienone Chloranil Methylated_Intermediate_1 7α-Methyl Intermediate (3) Dienone->Methylated_Intermediate_1 CH₃MgBr, CuCl Ketone 17-Ketone Intermediate (4) Methylated_Intermediate_1->Ketone Oxidation Dienamine Dienamine (5) Ketone->Dienamine Pyrrolidine This compound This compound (6) Dienamine->this compound 1. CH₃MgBr 2. Hydrolysis

Figure 1: Synthesis of this compound from Nandrolone.
Experimental Protocol: Synthesis from a 6-dehydrogenation product

This protocol describes the final step in a synthetic route to this compound, achieving a yield of 72.5%.[5]

Materials and Reagents:

  • 6-dehydrogenation product (compound 6)

  • 2.2 mol/L ethereal methyl lithium solution

  • Cuprous iodide

  • Benzene

  • Saturated ammonium chloride solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Under a nitrogen atmosphere, cool a freshly prepared 2.2 mol/L ethereal methyl lithium solution (30.0 mL) in an ice bath with stirring.

  • Add 4.00 g (21 mmol) of cuprous iodide and 3.00 g (10.5 mmol) of the 6-dehydrogenation product.

  • Monitor the reaction by Thin Layer Chromatography (TLC). After completion, stir the reaction mixture at 25°C for 4 hours.

  • Remove the cooling bath and stir for an additional 30 minutes.

  • Pour the mixture into a cooled saturated ammonium chloride solution and add benzene while stirring.

  • Filter the reaction mixture through silica gel to remove the resulting solid. Wash the solid twice with benzene.

  • Separate the organic layer from the aqueous phase. Wash the organic layer with saturated ammonium chloride and saturated sodium chloride until neutral.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate under vacuum to yield an oily residue.

  • Purify the residue by flash chromatography to obtain this compound.

Chemical Characterization

The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques.

G Figure 2: Workflow for Chemical Characterization of this compound Synthesized_this compound Synthesized this compound Purity_Analysis Purity Analysis Synthesized_this compound->Purity_Analysis Structural_Elucidation Structural Elucidation Synthesized_this compound->Structural_Elucidation HPLC HPLC Purity_Analysis->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (GC-MS, LC-MS/MS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Characterization Final Characterization Report HPLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Figure 2: Workflow for Chemical Characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A reverse-phase method is typically employed.[9]

Table 2: HPLC Method for this compound Analysis

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
DetectionUV
NoteFor Mass-Spec compatible applications, replace phosphoric acid with formic acid.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.

Table 3: Selected ¹³C and ¹H NMR Chemical Shifts for this compound

Carbon Atom¹³C Chemical Shift (δ, ppm)[5]Proton¹H Chemical Shift (δ, ppm)[5]
C-3199.6C4-H7.272 (1H)
C-4123.8C6-H2.481/2.468 (2H)
C-5171.3--
C-1781.5--
C-1355.7--
C-1450.1--
17'-αCH₃25.8--
7'-αCH₃17.4--
C-1813.8--
Mass Spectrometry (MS)

GC-MS and LC-MS/MS are used to determine the molecular weight and fragmentation pattern of this compound and its metabolites.[10][11][12]

Table 4: GC-MS Fragmentation Data for this compound (as TMS derivative)

m/zInterpretationRelative AbundanceReference
446Molecular ion [M]⁺85%[12]
431Loss of methyl [M-CH₃]⁺Base Peak[12]
356Loss of TMS20%[12]
341Loss of TMS + methyl40%[12]
301-85%[12]

Experimental Protocol: GC-MS Analysis [10]

  • Column: HP-1 column (17m, 0.2 mm I.D., 0.11 µm film thickness).

  • Injector and Interface Temperature: 280°C.

  • Temperature Program: Initial 180°C, ramp 1 at 3.3°C/min to 231°C, ramp 2 at 30°C/min to 310°C, hold for 2 min.

  • Carrier Gas: Helium at a flow rate of 0.8 ml/min.

  • Mass Spectra Acquisition: Full scan mode from m/z 50 to 650.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the this compound molecule.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupReference
3421-OH (hydroxyl)[5]
1715C=O (ketone)[5]
1642C=C (alkene)[5]

Mechanism of Action

This compound exerts its biological effects primarily by binding to and activating intracellular androgen receptors.[3] It has a higher affinity for the androgen receptor than the related potent AAS metribolone.[1] Additionally, this compound exhibits significant progestogenic activity through its interaction with the progesterone receptor (PR).[1][4] In some contexts, like breast cancer cells, it has shown a dual androgenic and progestagenic action.[4]

G Figure 3: this compound Signaling Pathway cluster_cytoplasm cluster_nucleus This compound This compound Mib_AR This compound-AR Complex This compound->Mib_AR Binds to AR Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus AR Androgen Receptor (AR) AR->Mib_AR HSP HSP HSP->AR Stabilizes AR Dimerization Dimerization Mib_AR->Dimerization Conformational change, HSP dissociation Dimer Dimerized Complex Dimerization->Dimer ARE Androgen Response Element (ARE) Dimer->ARE Translocates to Nucleus and binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Moves to Cytoplasm Protein New Protein Translation->Protein Response Cellular Response (e.g., muscle growth) Protein->Response

Figure 3: this compound Signaling Pathway.

References

In-Vitro Binding Affinity of Mibolerone to Androgen and Progesterone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in-vitro binding affinity of the synthetic steroid mibolerone to androgen and progesterone receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and drug design. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the associated workflows and signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for both the androgen receptor (AR) and the progesterone receptor (PR). The following tables summarize the quantitative data from in-vitro binding studies.

Table 1: Dissociation Constants (Kd) of this compound for Androgen and Progesterone Receptors

ReceptorTissue/Cell SourceLigandDissociation Constant (Kd) [nM]Reference
Androgen ReceptorHuman Benign Hyperplastic Prostate CytosolThis compound1.5[1][2]
Androgen ReceptorHuman Benign Hyperplastic Prostate CytosolR18812.3[1][2]
Progesterone ReceptorHuman Benign Hyperplastic Prostate CytosolThis compound5.9[1][2]
Progesterone ReceptorRabbit UterusThis compound1.1[1][2]

Table 2: Inhibition Constants (Ki) of this compound

TargetLigandInhibition Constant (Ki) [nM]Reference
Human Sex Steroid Binding ProteinThis compound540[1][2]

Experimental Protocols

The binding affinity of this compound to androgen and progesterone receptors is typically determined using competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols.

Principle of the Assay

This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand for binding to the target receptor (AR or PR). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Materials and Reagents
  • Receptor Source: Cytosolic fractions from target tissues (e.g., human prostate, rabbit uterus) or recombinant human androgen and progesterone receptors.

  • Radioligand: Tritiated this compound ([³H]-Mibolerone) or another high-affinity radioligand such as [³H]-R1881 for AR or [³H]-progesterone for PR.

  • Unlabeled Ligands: this compound, dihydrotestosterone (DHT), R1881, progesterone, and other steroids for competition studies.

  • Assay Buffer: Tris-HCl or HEPES buffer containing additives to stabilize the receptor, such as glycerol, dithiothreitol (DTT), and molybdate.

  • Separation Medium: Hydroxyapatite slurry or dextran-coated charcoal to separate bound from free radioligand.

  • Scintillation Cocktail: For quantification of radioactivity.

  • Multi-well plates, filters, and a liquid scintillation counter.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

experimental_workflow Experimental Workflow: Competitive Radioligand Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., Cytosol Extraction) Incubation Incubation: Receptor + Radioligand + Competitor Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Separation Separation of Bound from Free Ligand (e.g., Hydroxyapatite) Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection Data_Analysis Data Analysis (IC50, Ki Determination) Detection->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Procedure
  • Receptor Preparation: Homogenize the target tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors. Determine the protein concentration of the cytosol.

  • Assay Setup: In a multi-well plate, set up the following reaction tubes:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the receptor preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of the corresponding unlabeled hormone (e.g., DHT for AR, progesterone for PR), and the receptor preparation.

    • Competitive Binding: Add assay buffer, radioligand, the receptor preparation, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand: Add an equal volume of ice-cold hydroxyapatite slurry or dextran-coated charcoal to each well. Incubate for a short period with intermittent mixing. Centrifuge the plates to pellet the adsorbent with the bound receptor-ligand complexes.

  • Quantification: Carefully aspirate the supernatant containing the free radioligand. Wash the pellet with assay buffer. Add scintillation cocktail to the pellet, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

This compound, as an androgen, exerts its biological effects by binding to and activating the androgen receptor. Its progestogenic activity is mediated through the progesterone receptor. The simplified signaling pathway for these nuclear receptors is depicted below.

signaling_pathway Simplified Nuclear Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Receptor_inactive Inactive Receptor (AR or PR) + Chaperones Ligand->Receptor_inactive Binding Receptor_active Activated Receptor-Ligand Complex Receptor_inactive->Receptor_active Conformational Change & Chaperone Dissociation Dimerization Dimerization Receptor_active->Dimerization Translocation DNA_Binding Binding to Hormone Response Element (HRE) on DNA Dimerization->DNA_Binding Transcription Gene Transcription DNA_Binding->Transcription

Caption: Simplified signaling of androgen and progesterone receptors.

Conclusion

This compound is a potent steroid that demonstrates high in-vitro binding affinity for both androgen and progesterone receptors. The data presented in this guide, obtained through competitive radioligand binding assays, are crucial for understanding its pharmacological profile. The detailed experimental protocols and visualized workflows provide a foundation for researchers to design and execute similar studies for the characterization of steroid receptor ligands. The dual activity of this compound, acting through both AR and PR, highlights the importance of comprehensive receptor binding profiling in drug development.

References

Pharmacokinetics and Metabolic Stability of Mibolerone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) originally developed for veterinary use.[1][2] Despite its high anabolic activity, comprehensive pharmacokinetic and metabolic stability data in preclinical animal models remain limited in publicly available literature. This technical guide synthesizes the current knowledge on the pharmacokinetics and metabolism of this compound, providing a resource for researchers in drug development and toxicology. Due to the scarcity of quantitative data, this guide also presents detailed, adaptable experimental protocols for conducting future pharmacokinetic and metabolic stability studies in rodent models. Furthermore, it visualizes the established signaling pathway for androgens, the primary mechanism of action for this compound.

Introduction

This compound is a 17α-alkylated derivative of nandrolone (19-nortestosterone) known for its high affinity and selectivity for the androgen receptor (AR).[3][4] Its chemical structure confers resistance to metabolic breakdown, contributing to its potency.[1][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and metabolic stability of this compound is crucial for assessing its therapeutic potential and toxicological risk. This document aims to consolidate the available data and provide standardized methodologies for further investigation.

Pharmacokinetics of this compound

Quantitative pharmacokinetic data for this compound in animal models is not extensively documented in peer-reviewed literature. One review article mentions a short half-life of approximately 4 hours, though the primary study supporting this is not cited.[6] A study in Beagle bitches detected serum concentrations of this compound using radioimmunoassay, indicating oral absorption, but did not provide specific pharmacokinetic parameters such as Cmax, Tmax, or AUC.[1]

Due to the lack of quantitative data, the following table remains unpopulated. It serves as a template for future studies to report key pharmacokinetic parameters of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Data Not Available)

ParameterAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/h/kg)Vd (L/kg)Reference
This compoundRat
This compoundDog
This compoundMouse

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Metabolic Stability and Metabolism of this compound

The metabolic stability of this compound has been investigated primarily through in vitro and in vivo metabolite identification studies. This compound is noted to be relatively stable to metabolic conversion in the rat ventral prostate.[5]

In Vitro Metabolism:

Studies using beagle liver microsomes have identified several Phase I metabolites of this compound.[6][7] The primary metabolic pathways observed were hydroxylation and oxidation.[6][7]

In Vivo Metabolism:

Following oral administration to greyhound dogs, a major metabolite identified in the urine was a tetrahydro-mibolerone compound, suggesting reduction of the A-ring.[8][9] Urinary metabolite profiling in greyhounds also revealed the presence of monohydroxylated and oxidized metabolites, which were found to be primarily conjugated with glucuronic acid.[8][10] Sulfate conjugation did not appear to be a significant pathway for excretion in this model.[8][10]

Microbial Biotransformation:

As a model for mammalian metabolism, microbial biotransformation studies using various fungi have demonstrated the capacity for extensive hydroxylation of the this compound scaffold at multiple positions.[1][11]

Table 2: Identified Metabolites of this compound

MetaboliteSpecies/SystemMatrixMetabolic PathwayReference
Monohydroxylated MiboleronesCanine (Beagle)Liver MicrosomesHydroxylation[6][7]
Oxidized this compoundCanine (Beagle)Liver MicrosomesOxidation[6][7]
Tetrahydro-miboleroneCanine (Greyhound)UrineA-ring Reduction[8][9]
Glucuronide ConjugatesCanine (Greyhound)UrineGlucuronidation[8][10]
10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneCunninghamella blakesleeanaCultureHydroxylation[1][11]
6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneCunninghamella blakesleeanaCultureHydroxylation[1][11]
6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-oneCunninghamella blakesleeanaCultureHydroxylation[1][11]
11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-oneMacrophomina phaseolinaCultureHydroxylation[1][11]
1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneMacrophomina phaseolinaCultureHydroxylation[1][11]
1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-oneMacrophomina phaseolinaCultureHydroxylation[1][11]
11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneMacrophomina phaseolinaCultureHydroxylation[1][11]

Proposed Experimental Protocols for Pharmacokinetic Studies in Rats

The following protocols are provided as a guide for researchers designing pharmacokinetic studies of this compound in a rat model.

Animal Model
  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the study.

Dosing
  • Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of ethanol, propylene glycol, and water. The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg.

  • Route of Administration: Oral gavage is a common and precise method for oral administration.

Blood Sampling
  • Cannulation: For serial blood sampling from a single animal, cannulation of the jugular vein is recommended.

  • Sampling Time Points: A typical sampling schedule for an oral dosing study would include pre-dose (0 h) and post-dose time points at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sample Collection: Approximately 0.2-0.3 mL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.

Tissue Distribution (Optional)
  • Study Design: A separate cohort of animals should be used for tissue distribution studies. Animals are euthanized at predetermined time points after dosing.

  • Tissue Harvesting: Tissues of interest (e.g., liver, kidney, muscle, fat, brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are then stored at -80°C until homogenization and analysis.

Analytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract this compound from plasma and tissue homogenates.

  • Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

experimental_workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Acclimatization (1 week) cannulation Jugular Vein Cannulation acclimatization->cannulation dosing Oral Gavage of this compound cannulation->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection euthanasia Euthanasia & Tissue Harvesting (Optional) dosing->euthanasia sample_processing Plasma Separation & Tissue Homogenization blood_collection->sample_processing euthanasia->sample_processing lcms LC-MS/MS Quantification sample_processing->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Figure 1. Experimental workflow for a pharmacokinetic study of this compound in rats.

Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its primary effects by binding to and activating the androgen receptor (AR). The canonical AR signaling pathway is initiated by the binding of the androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activators and the general transcriptional machinery, leading to the transcription of genes involved in various physiological processes, including muscle growth.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ar_hsp AR-HSP Complex This compound->ar_hsp Binding ar_dimer_cyto AR Dimer ar_hsp->ar_dimer_cyto Dissociation & Dimerization hsp HSPs ar_hsp->hsp ar_dimer_nuc AR Dimer ar_dimer_cyto->ar_dimer_nuc Nuclear Translocation are Androgen Response Element (ARE) ar_dimer_nuc->are Binding coactivators Co-activators are->coactivators Recruitment transcription Gene Transcription are->transcription coactivators->transcription Activation

Figure 2. Canonical androgen receptor signaling pathway activated by this compound.

Conclusion

The publicly available data on the pharmacokinetics of this compound in animal models is notably sparse, highlighting a significant gap in the understanding of this potent anabolic steroid. While qualitative metabolic pathways have been explored, a comprehensive quantitative ADME profile is lacking. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct standardized and thorough investigations into the pharmacokinetics and metabolic stability of this compound. Such studies are essential for a complete toxicological and pharmacological assessment of this compound. Further research is warranted to generate the quantitative data necessary to populate the pharmacokinetic parameter tables and to fully elucidate the in vivo disposition of this compound and its metabolites.

References

Mibolerone's Impact on Gene Expression in Hormone-Responsive Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone, a potent synthetic androgen, exerts significant influence on gene expression in hormone-responsive tissues primarily through its interaction with the androgen receptor (AR) and, to a notable extent, the progesterone receptor (PR). This guide provides a comprehensive technical overview of the molecular mechanisms and downstream transcriptional effects of this compound in key tissues such as the prostate, breast, liver, and skeletal muscle. The information presented herein is intended to support further research and drug development efforts related to androgen signaling and its modulation.

Core Mechanism of Action

This compound, like other androgens, diffuses across the cell membrane and binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. This compound is also known to bind with high affinity to the progesterone receptor, which can lead to both androgenic and progestagenic effects in certain tissues.[1][2][3]

This compound's Effects on Gene Expression in Prostate Cancer

In the androgen-responsive LNCaP human prostate cancer cell line, this compound has been shown to have a profound impact on gene expression, leading to an inhibition of cell proliferation.[4] A key target of this compound's action is the proto-oncogene c-myc, which is significantly downregulated at the level of transcription initiation.[4] This effect is mediated through the androgen receptor.[4]

Furthermore, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data from the Gene Expression Omnibus (GEO) dataset GSE62442 provides genome-wide insights into AR binding in LNCaP cells following this compound treatment. Analysis of this data reveals AR binding sites in the vicinity of numerous genes, suggesting direct regulation by this compound. A selection of genes with significant AR binding peaks near their transcription start sites (TSS) is presented in Table 1.

Table 1: Selected Genes with Significant Androgen Receptor Binding Sites in LNCaP Cells Treated with this compound (10 nmol/l)

Gene SymbolChromosomePeak Location (Relative to TSS)Peak Score
KLK3 chr19-4158150.7
TMPRSS2 chr21-13860125.3
FKBP5 chr6+5824110.9
NDRG1 chr8-257098.2
ABCC4 chr13+1234585.6
MYC chr8+2500076.4

Data derived from analysis of GEO dataset GSE62442, sample GSM1328169. The peak score is an indicator of the strength of the binding signal.

This compound's Influence on Gene Expression in Breast Cancer

In breast cancer cells, this compound's effects are complex due to its interaction with both the AR and PR. In estrogen receptor-positive (ER+) breast cancer cell lines, this compound can inhibit estradiol-induced proliferation.[5] A notable effect is the potent downregulation of the progesterone receptor (PGR) gene. At a concentration of 1nM, this compound has been shown to eliminate PR expression in T-47D breast cancer cells.[5] this compound has also been demonstrated to up-regulate the expression of Estrogen Receptor Beta (ERβ) in MDA-MB-231 breast cancer cells, with a significant increase in ERβ mRNA and protein levels observed after treatment with 10 nM this compound for 48 hours.[6]

Table 2: Effect of this compound on Progesterone Receptor and Estrogen Receptor Beta Expression in Breast Cancer Cells

Cell LineTreatmentTarget GeneObserved EffectReference
T-47D1nM this compoundProgesterone Receptor (PR)Elimination of expression[5]
MDA-MB-23110nM this compound (48h)Estrogen Receptor Beta (ERβ)Increased mRNA and protein expression[6]

This compound's Effects on Gene Expression in Liver and Skeletal Muscle

While direct, comprehensive transcriptomic data for this compound in liver and skeletal muscle is limited, studies on other anabolic-androgenic steroids (AAS) provide insights into the likely gene expression changes.

Liver: The liver is a key site for steroid metabolism. Transcriptomic analyses of liver tissue from animals treated with other synthetic androgens have revealed changes in genes involved in lipid metabolism, steroid metabolism, and xenobiotic detoxification pathways. It is plausible that this compound would induce similar changes in gene expression.[7][8]

Skeletal Muscle: In skeletal muscle, AAS are known to promote hypertrophy by altering the expression of genes involved in muscle protein synthesis and degradation. A systematic review of the effects of various AAS on skeletal muscle gene expression identified commonly upregulated genes including IGF1 (Insulin-like growth factor 1), MYOD1 (Myogenic differentiation 1), and MYOG (Myogenin).[9] These genes are critical regulators of muscle growth and differentiation. It is highly probable that this compound, as a potent androgen, would also upregulate these and other genes associated with anabolic processes in skeletal muscle.[9][10]

Signaling Pathways Modulated by this compound

The primary signaling pathway activated by this compound is the Androgen Receptor (AR) signaling pathway . Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor.

AR_Signaling cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_Mib AR-Mibolerone Complex AR->AR_Mib Binding HSP Heat Shock Proteins HSP->AR Inhibition AR_dimer Dimerized AR Complex AR_Mib->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Modulation

This compound-activated AR signaling pathway.

Due to its affinity for the Progesterone Receptor (PR) , this compound can also activate the PR signaling pathway, which shares similarities with the AR pathway in terms of nuclear translocation and DNA binding.

This compound may also indirectly influence other signaling cascades. For instance, cross-talk between steroid hormone receptors and growth factor signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway , has been documented. While direct evidence for this compound's modulation of the MAPK pathway is not abundant, it is plausible that activation of AR by this compound could lead to downstream effects on ERK1/2 phosphorylation and the expression of MAPK target genes.[11]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target genes in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture hormone-responsive cells (e.g., LNCaP, T-47D) in appropriate media.

    • Treat cells with desired concentrations of this compound or vehicle control for a specified duration.

  • RNA Isolation:

    • Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Western Blot Analysis for Protein Expression

This protocol details the procedure to assess the protein levels of AR, PR, or other target proteins following this compound treatment.

  • Cell Lysis and Protein Quantification:

    • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This workflow outlines the key steps to identify the genomic binding sites of the androgen receptor in response to this compound.

ChIP_Workflow Start This compound-treated Cells Crosslinking Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Sonication Chromatin Sonication/ Enzymatic Digestion Crosslinking->Sonication Immunoprecipitation Immunoprecipitation with AR-specific Antibody Sonication->Immunoprecipitation Washing Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution Elute AR-bound Chromatin Washing->Elution Reverse_Crosslink Reverse Crosslinks and Purify DNA Elution->Reverse_Crosslink Sequencing High-Throughput Sequencing (ChIP-seq) Reverse_Crosslink->Sequencing Analysis Data Analysis: Peak Calling, Motif Finding Sequencing->Analysis End Identified AR Binding Sites Analysis->End

Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound is a powerful modulator of gene expression in hormone-responsive tissues, acting through both androgen and progesterone receptors. Its effects are tissue-specific and include the regulation of key genes involved in cell proliferation, differentiation, and metabolism. While a substantial amount is known about its impact on prostate and breast cancer cells, further genome-wide transcriptomic and proteomic studies are warranted to fully elucidate its effects in other tissues like the liver and skeletal muscle. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biological activities of this compound and other synthetic androgens.

References

The Analytical Pursuit of Mibolerone: A Technical Guide to Metabolite Identification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the identification and structural elucidation of Mibolerone metabolites. This compound (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid, undergoes extensive metabolic transformation in vivo. Understanding these metabolic pathways is crucial for drug development, toxicology, and anti-doping efforts. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate workflows and metabolic pathways involved in the analysis of this compound and its derivatives.

Introduction to this compound Metabolism

This compound is subject to a range of metabolic modifications, primarily through oxidation and reduction reactions, followed by conjugation for excretion. The primary routes of metabolism include hydroxylation at various positions on the steroid nucleus and reduction of the A-ring. These transformations result in a diverse array of metabolites, the identification of which requires sophisticated analytical techniques. This guide will focus on the established methods for extracting, identifying, and characterizing these metabolites from biological matrices.

Identified this compound Metabolites

The following table summarizes the key metabolites of this compound that have been identified in various studies, including human, animal, and in vitro models.

Metabolite NameChemical Structure/ModificationBiological MatrixAnalytical Method(s)Reference
5β-reduced this compoundReduction of A-ringHuman UrineGC-MS/MS[1]
Tetrahydrothis compoundReduction of A-ring and 3-keto groupHuman UrineGC-MS/MS[1][2]
Dihydroxythis compoundHydroxylationHuman UrineGC-MS/MS[1]
Monohydroxylated miboleronesHydroxylationGreyhound Dog UrineHPLC/MS[3][4]
Oxidized this compoundOxidationGreyhound Dog UrineHPLC/MS[3][4]
10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneHydroxylationMicrobial BiotransformationNMR, MS[5][6]
6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneHydroxylationMicrobial BiotransformationNMR, MS[5][6]
6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-oneHydroxylationMicrobial BiotransformationNMR, MS[5][6]
11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneHydroxylationMicrobial BiotransformationNMR, MS[5][6]
1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneHydroxylationMicrobial BiotransformationNMR, MS[5][6]

Experimental Protocols

The successful identification of this compound metabolites hinges on meticulous sample preparation and the application of high-resolution analytical instrumentation. Below are detailed protocols for the key experimental stages.

Protocol 1: Extraction and Hydrolysis of this compound Metabolites from Urine[1]

This protocol is designed for the extraction of both free and conjugated metabolites from urine samples for subsequent GC-MS analysis.

  • Sample Preparation: To 2 mL of urine, add an appropriate internal standard.

  • Enzymatic Hydrolysis: Adjust the pH of the urine to 7.0 and add β-glucuronidase from E. coli. Incubate the mixture at 50-55°C for 1-3 hours to cleave the glucuronide conjugates.

  • Alkalinization: After hydrolysis, add solid carbonate buffer to raise the pH.

  • Liquid-Liquid Extraction: Extract the deconjugated metabolites with 5 mL of diethyl ether.

  • Centrifugation: Centrifuge the sample to achieve phase separation.

  • Solvent Evaporation: Transfer the ethereal layer to a new tube and evaporate to dryness under a stream of nitrogen.

Protocol 2: Derivatization for GC-MS Analysis[1]

Derivatization is essential to increase the volatility and thermal stability of the steroid metabolites for gas chromatography.

  • Reagent Preparation: Prepare a derivatizing solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylsilylimidazole (TMSI), and dithioerythritol (1000:3:1 v/v/w).

  • Derivatization Reaction: Add 50 µL of the derivatizing solution to the dried extract from Protocol 1.

  • Incubation: Heat the mixture at 70°C for 30 minutes.

  • Injection: Inject 1-2 µL of the derivatized solution into the GC-MS system.

Protocol 3: Microbial Transformation of this compound[7][8]

Fungal biotransformation can be used to generate hydroxylated metabolites of this compound, which can serve as reference standards or provide insights into mammalian metabolism.

  • Culture Preparation: Grow cultures of fungi such as Cunninghamella blakesleeana or Macrophomina phaseolina in a suitable growth medium.

  • Substrate Addition: Add a solution of this compound to the fungal cultures.

  • Incubation: Incubate the cultures for a specified period (e.g., 12 days) under controlled temperature and agitation.

  • Extraction: After incubation, extract the metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the individual metabolites from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[7]

Analytical Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound metabolites are accomplished through a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): GC-MS is a cornerstone technique for the analysis of steroid metabolites.[2][3][8] After derivatization, metabolites are separated based on their volatility and retention time, and their mass spectra provide crucial information about their molecular weight and fragmentation patterns, aiding in structural identification.[1][2] Tandem mass spectrometry (GC-MS/MS) further enhances specificity and sensitivity, allowing for the differentiation of isomeric metabolites.[1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is particularly useful for analyzing conjugated metabolites directly without the need for hydrolysis, as well as for non-volatile or thermally labile compounds.[10][11][12][13] The combination of liquid chromatography for separation with tandem mass spectrometry provides high sensitivity and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of novel metabolites.[14][15][16] Once a metabolite has been isolated and purified in sufficient quantity (typically sub-microgram to milligram amounts), 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to determine the precise connectivity of atoms and the stereochemistry of the molecule.[17][18][19]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in this compound metabolite analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_purification Purification (for NMR) Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization LCMS LC-MS / MS/MS Extraction->LCMS HPLC HPLC Purification Extraction->HPLC GCMS GC-MS / MS/MS Derivatization->GCMS Data Data Analysis & Structural Elucidation GCMS->Data LCMS->Data NMR NMR Spectroscopy (for purified metabolites) NMR->Data HPLC->NMR

Caption: General experimental workflow for this compound metabolite analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Reduction Reduction (A-Ring) This compound->Reduction Hydroxylation Hydroxylation This compound->Hydroxylation Conjugation Glucuronidation / Sulfation Reduction->Conjugation Hydroxylation->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound.

Conclusion

The identification and structural elucidation of this compound metabolites is a complex analytical challenge that requires a multi-faceted approach. The combination of advanced separation sciences, particularly GC-MS and LC-MS, with powerful spectroscopic techniques like NMR, provides the necessary tools for comprehensive metabolic profiling. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working in the fields of drug metabolism, toxicology, and anti-doping science to further investigate the biotransformation of this compound and other synthetic steroids.

References

An In-depth Technical Guide on the Cellular and Molecular Effects of Mibolerone on Muscle Satellite Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), is known for its high affinity for the androgen receptor (AR).[1][2][3] While its systemic effects on muscle hypertrophy are acknowledged, the specific cellular and molecular mechanisms through which it influences muscle satellite cells—the resident stem cells responsible for muscle repair and growth—are less defined. This document synthesizes the current understanding of this compound's action on satellite cells, detailing its impact on proliferation and differentiation, exploring the underlying signaling pathways, and providing standardized experimental protocols for future research. The objective is to furnish a core technical resource for researchers investigating androgenic pathways in muscle regeneration and developing therapeutics targeting muscle growth and repair.

Introduction to this compound and Muscle Satellite Cells

This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic, orally active AAS derived from nandrolone.[1] It exhibits extremely high binding affinity for the androgen receptor (AR), significantly greater than that of testosterone, and has been used as a high-affinity ligand for AR characterization.[3][4] Its potent anabolic nature suggests a strong influence on skeletal muscle mass.[3][5]

Muscle satellite cells are quiescent myogenic progenitors located between the basal lamina and the sarcolemma of muscle fibers.[6][7] In response to stimuli such as injury or resistance exercise, these cells become activated, proliferate, and differentiate to fuse with existing muscle fibers (contributing to hypertrophy) or form new myofibers (enabling regeneration).[8] Androgens are known regulators of this process, with studies demonstrating that androgen administration can increase the number of satellite cells in a dose-dependent manner.[9][10] Satellite cells are considered a direct target for androgens as they express the AR.[8] Understanding how compounds like this compound modulate satellite cell activity is crucial for elucidating the mechanisms of muscle hypertrophy and for the development of targeted therapies for muscle wasting disorders.

Cellular Effects of Androgens on Muscle Satellite Cells

While direct studies on this compound are limited, the effects of potent androgens like testosterone and mesterolone provide a strong inferential framework for its actions. The literature presents a complex, sometimes contradictory, view on whether androgens primarily drive satellite cell proliferation or differentiation.[9][10]

Proliferation

Androgen administration has been shown to increase the number of satellite cells, a key factor in testosterone-induced muscle hypertrophy.[8] This suggests a pro-proliferative effect. For instance, studies on the androgen mesterolone demonstrated a significant increase in satellite cell numbers within chicken pectoralis muscle, which correlated with muscle hypertrophy.[11][12] However, some in vitro studies using testosterone on porcine satellite cells found no direct impact on proliferation rates.[13] This discrepancy may arise from differences in model systems, androgen concentration, or the specific androgen used. Given this compound's high potency, it is hypothesized to be a strong promoter of satellite cell entry into the cell cycle.

Differentiation

The role of androgens in satellite cell differentiation is also debated. Some evidence suggests that androgens may delay differentiation to expand the pool of myoblasts.[8] For example, testosterone treatment was found to depress the differentiation of porcine satellite cells in culture.[13][14] This action is thought to maintain a pool of progenitor cells that can be drawn upon for continued growth. Conversely, other studies suggest that androgens can promote the expression of myogenic differentiation markers. This dual action highlights the complexity of androgen signaling, which may be context-dependent, varying with the stage of myogenesis and the local signaling environment.

Quantitative Data Summary

The following table summarizes representative quantitative findings from studies on androgens and their effects on key myogenic parameters. Note: Data for this compound is not available and is inferred from potent androgens like testosterone and mesterolone.

Parameter Androgen Studied Model System Key Quantitative Finding Reference
Satellite Cell Number TestosteroneHuman Muscle BiopsiesAssociated with an increase in satellite cell number[8]
Satellite Cell Number MesteroloneChicken Pectoralis MuscleSignificant increase in all satellite cell indices[11]
Myonuclear Number MesteroloneChicken Pectoralis MuscleSignificantly increased with mesterolone administration[11]
Fiber Size (CSA) MesteroloneChicken Pectoralis MuscleSignificant increase in pectoralis fiber size[11]
Satellite Cell Proliferation TestosteronePorcine Satellite Cells (in vitro)No significant effect (P > 0.01) on proliferation[13]
Satellite Cell Differentiation TestosteronePorcine Satellite Cells (in vitro)Depressed differentiation by 20-30% on days 2-4 of treatment[13]
Androgen Receptor (AR) Level TestosteronePorcine Satellite Cells (in vitro)Incremental increase in immunoreactive AR after 6, 12, and 24h[13]

Molecular Mechanisms and Signaling Pathways

The anabolic effects of this compound are initiated by its binding to the intracellular androgen receptor. This interaction triggers a cascade of genomic and potentially non-genomic events that collectively modulate satellite cell behavior.

Genomic Androgen Receptor Signaling

The canonical pathway involves this compound binding to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The this compound-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This action modulates the transcription of key myogenic regulatory factors (MRFs) and other growth-related genes.

  • Upregulation of Pro-Myogenic Factors: Androgens can increase the expression of factors that promote muscle growth, such as Insulin-like Growth Factor 1 (IGF-1).[9]

  • Modulation of Myogenic Regulatory Factors (MRFs): Androgens influence the expression of MRFs like MyoD and Myogenin, which are critical for differentiation.[8] Downregulation of these factors can delay differentiation, while upregulation can promote it.[8]

  • Inhibition of Anti-Myogenic Factors: Androgens may suppress inhibitors of muscle growth, such as myostatin.[8]

Genomic_Androgen_Signaling_in_Satellite_Cells cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AR Androgen Receptor (AR) + HSPs This compound->AR Binds AR_Mib This compound-AR Complex AR->AR_Mib Conformational Change AR_Mib_Nuc This compound-AR Complex AR_Mib->AR_Mib_Nuc Translocation ARE Androgen Response Element (ARE) AR_Mib_Nuc->ARE Binds Genes Target Genes (e.g., IGF-1, MyoD) ARE->Genes Regulates Transcription mRNA mRNA Genes->mRNA Proliferation Satellite Cell Proliferation mRNA->Proliferation Translates to Proteins Differentiation Myogenic Differentiation mRNA->Differentiation

Caption: Genomic signaling pathway of this compound in muscle satellite cells.

Key Experimental Protocols

Standardized methodologies are essential for reproducible research in this field. The following sections detail core protocols for studying the effects of this compound on satellite cells.

Satellite Cell Isolation and Culture

This protocol describes the enzymatic isolation of satellite cells from mouse skeletal muscle, a common preclinical model.[6][7][15]

  • Muscle Dissection: Aseptically dissect hindlimb muscles from mice and place them in a dish containing DMEM with 1% penicillin/streptomycin.[16]

  • Enzymatic Digestion: Mince the muscle tissue thoroughly. Digest the tissue using a solution of Dispase II and Collagenase D in DMEM for 45-60 minutes at 37°C with gentle agitation.

  • Cell Filtration: Stop the digestion by adding fetal bovine serum (FBS). Pass the cell suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in growth medium (e.g., DMEM/F12 with 20% FBS, bFGF, and 1% Penicillin-Streptomycin), and plate on collagen-coated dishes.

  • Myoblast Enrichment: Utilize pre-plating techniques. Fibroblasts adhere more rapidly to uncoated plastic than myoblasts. After 1-2 hours, transfer the supernatant containing the myoblast-enriched population to a new collagen-coated dish.

  • Culture and Treatment: Culture cells at 37°C with 5% CO2. Once cells reach desired confluency (e.g., 70-80%), replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum) containing this compound at various concentrations to induce myogenesis.

Experimental_Workflow_Satellite_Cells A 1. Muscle Biopsy (e.g., Mouse Hindlimb) B 2. Enzymatic Digestion (Collagenase/Dispase) A->B C 3. Cell Filtration & Myoblast Enrichment B->C D 4. Cell Culture (Growth Medium) C->D E 5. This compound Treatment (Differentiation Medium) D->E F 6. Downstream Analysis E->F G RT-qPCR (Gene Expression) F->G H Western Blot (Protein Expression) F->H I Immunocytochemistry (Cell Morphology/Fusion) F->I

Caption: General experimental workflow for studying this compound's effects.

Western Blot for Myogenic Proteins

This protocol is for quantifying the expression of key myogenic proteins (e.g., MyoD, Myogenin, MHC, AR).[17][18][19]

  • Protein Extraction: Wash treated cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Myogenin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

RT-qPCR for Myogenic Gene Expression

This protocol quantifies mRNA levels of myogenic genes (e.g., Pax7, Myf5, MyoD, Myogenin).[20][21][22][23]

  • RNA Isolation: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.

  • Thermocycling: Run the qPCR reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or 18S).[22]

Conclusion and Future Directions

This compound, as a highly potent androgen, is expected to be a strong modulator of muscle satellite cell function. Based on evidence from related androgens, its primary mechanism involves binding to the androgen receptor to trigger genomic signaling cascades that influence the expression of critical myogenic factors. This likely results in an increase in satellite cell number and modulation of their differentiation program to support muscle fiber hypertrophy.

Future research should focus on generating this compound-specific dose-response data in primary human satellite cell cultures. Advanced techniques such as RNA-sequencing could provide a comprehensive, unbiased view of the transcriptional landscape altered by this compound, uncovering novel target genes and pathways. Furthermore, investigating potential non-genomic, rapid signaling effects of this compound could offer a more complete picture of its powerful anabolic actions. This detailed molecular understanding will be invaluable for the development of next-generation selective androgen receptor modulators (SARMs) that can harness the therapeutic potential of androgen signaling for muscle repair while minimizing off-target effects.

References

Mibolerone's Role in the Regulation of the Hypothalamic-Pituitary-Gonadal Axis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS), exerts significant regulatory effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This technical guide delineates the molecular interactions and physiological consequences of this compound's engagement with this critical endocrine system. By binding with high affinity to the androgen receptor (AR) and exhibiting notable progestogenic activity, this compound initiates a powerful negative feedback loop, primarily targeting the pituitary gland to suppress gonadotropin secretion. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from studies on the closely related compound 7α-methyl-19-nortestosterone (MENT), detailed experimental protocols for relevant assays, and visual representations of the involved signaling pathways.

Introduction to this compound

This compound is a 17α-alkylated derivative of nandrolone (19-nortestosterone)[1]. Initially developed for veterinary use to prevent estrus in female dogs, its potent hormonal activity has made it a subject of interest in endocrine research[1]. Chemically, it is 7α,17α-dimethylestr-4-en-17β-ol-3-one[1]. Its unique structural modifications, particularly the 7α- and 17α-methyl groups, confer high oral bioavailability and resistance to metabolic degradation[2].

This compound's primary mechanism of action involves its function as a potent agonist of the androgen receptor (AR)[1]. Additionally, it demonstrates significant binding affinity for the progesterone receptor (PR), contributing to its complex endocrine profile and potent effects on the HPG axis[1][3].

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Brief Overview

The HPG axis is a tightly regulated endocrine system that governs reproductive function and steroidogenesis. It involves a cascade of hormonal signals:

  • Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner.

  • Anterior Pituitary: In response to GnRH pulses, gonadotroph cells secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

  • Gonads (Testes and Ovaries): LH and FSH stimulate the gonads to produce sex steroids (testosterone and estrogen) and support gametogenesis.

These sex steroids, in turn, exert negative feedback on the hypothalamus and pituitary to regulate the secretion of GnRH, LH, and FSH, thus maintaining hormonal homeostasis.

This compound's Mechanism of Action on the HPG Axis

This compound disrupts the normal functioning of the HPG axis primarily through potent negative feedback, leading to the suppression of gonadotropin secretion. This action is mediated through its binding to both androgen and progesterone receptors at the level of the pituitary and potentially the hypothalamus.

Pituitary Suppression of Gonadotropin Release

The primary and most well-documented effect of this compound on the HPG axis is the suppression of LH and FSH secretion from the anterior pituitary. A study in cats identified the apparent mechanism of action of this compound as the suppression of the release of pituitary luteinizing hormone[4].

While direct quantitative in vivo studies on this compound's effect on LH and FSH pulse amplitude and frequency are limited in the available literature, extensive research on the closely related and structurally similar compound, 7α-methyl-19-nortestosterone (MENT), provides strong evidence for the potent gonadotropin-suppressive effects of this class of androgens.

  • Androgenic Negative Feedback: As a potent androgen, this compound binds to ARs on gonadotroph cells in the pituitary, inhibiting the synthesis and release of LH and, to a lesser extent, FSH.

  • Progestogenic Negative Feedback: this compound's affinity for the progesterone receptor adds another layer to its suppressive effects. Progesterone is a known inhibitor of GnRH pulse frequency at the hypothalamic level and can also exert direct inhibitory effects on the pituitary[5][6]. The dual androgenic and progestogenic actions of this compound likely result in a more profound suppression of gonadotropins than a pure androgen.

Potential Hypothalamic Effects

Androgens and progestins can also exert negative feedback at the level of the hypothalamus by reducing the frequency and/or amplitude of GnRH pulses. This leads to a subsequent decrease in pituitary stimulation. While direct experimental evidence of this compound's effect on the GnRH pulse generator is lacking, its known receptor affinities suggest a high probability of such an interaction.

Direct Gonadal Effects

There is currently a lack of direct evidence from in vitro studies on the specific inhibitory effects of this compound on testicular or ovarian steroidogenesis.

Quantitative Data on Gonadotropin Suppression by a Related Compound

The following tables summarize the quantitative data on the suppression of gonadotropins and testosterone by 7α-methyl-19-nortestosterone (MENT), a close structural analog of this compound. This data provides a strong indication of the expected potency of this compound.

Table 1: Comparative Potency of MENT versus Testosterone in Rats [7]

ParameterMENT Potency Relative to Testosterone
Suppression of Serum Gonadotropins~12 times more potent
Anabolic Effect (muscle weight)~10 times more potent
Androgenic Effect (prostate weight)~4 times more potent

Table 2: Dose-Dependent Suppression of Hormones by MENT Acetate Implants in Healthy Men (28-day treatment) [8]

Number of ImplantsApproximate Daily DoseMean Serum MENT (nmol/L)Mean LH Suppression (%)Mean FSH Suppression (%)Mean Testosterone Suppression (%)
1~500 µg0.7 ± 0.1---
2~1000 µg1.2 ± 0.197 ± 195 ± 193 ± 1
4~2000 µg2.0 ± 0.197 ± 195 ± 193 ± 1

Signaling Pathways and Experimental Workflows

Signaling Pathway of HPG Axis Regulation by this compound

HPG_Axis_this compound Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Gonads Gonads (Testes/Ovaries) Sex_Steroids Sex Steroids (Testosterone, Estrogen) Gonads->Sex_Steroids This compound This compound Androgen_Receptor Androgen Receptor (AR) This compound->Androgen_Receptor Binds Progesterone_Receptor Progesterone Receptor (PR) This compound->Progesterone_Receptor Binds Androgen_Receptor->Hypothalamus - (Potential Negative Feedback) Androgen_Receptor->Pituitary - (Negative Feedback) Progesterone_Receptor->Hypothalamus - (Potential Negative Feedback) Progesterone_Receptor->Pituitary - (Negative Feedback) GnRH->Pituitary + LH_FSH->Gonads + Sex_Steroids->Hypothalamus - Sex_Steroids->Pituitary -

Caption: this compound's negative feedback on the HPG axis via AR and PR.

Experimental Workflow: Competitive Androgen Receptor Binding Assay

AR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis prep_ar Prepare Androgen Receptor Source total_binding AR + [3H]-Mibolerone prep_ar->total_binding nonspecific_binding AR + [3H]-Mibolerone + Excess Unlabeled this compound prep_ar->nonspecific_binding competitive_binding AR + [3H]-Mibolerone + Test Compound prep_ar->competitive_binding prep_radioligand Prepare [3H]-Mibolerone (Radioligand) prep_radioligand->total_binding prep_radioligand->nonspecific_binding prep_radioligand->competitive_binding prep_competitor Prepare Unlabeled This compound/Test Compound prep_competitor->nonspecific_binding prep_competitor->competitive_binding separation Separate Bound and Free Radioligand total_binding->separation nonspecific_binding->separation competitive_binding->separation scintillation Quantify Bound Radioligand via Scintillation Counting separation->scintillation calculate_specific Calculate Specific Binding scintillation->calculate_specific determine_affinity Determine Binding Affinity (Kd, Ki) calculate_specific->determine_affinity

Caption: Workflow for determining this compound's androgen receptor binding affinity.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is adapted from methodologies using radiolabeled this compound to characterize androgen receptors.

Objective: To determine the binding affinity (Kd) of this compound and the inhibitory constant (Ki) of test compounds for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol preparation from rat ventral prostates or recombinant human androgen receptor.

  • Radioligand: [³H]-Mibolerone.

  • Competitors: Unlabeled this compound, Dihydrotestosterone (DHT), and other test compounds.

  • Buffers: Tris-HCl based buffer with EDTA and dithiothreitol.

  • Separation Matrix: Hydroxylapatite slurry.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Tissue Preparation: Homogenize rat ventral prostates in cold buffer and centrifuge to obtain the cytosol fraction containing the androgen receptors.

  • Assay Setup: In microcentrifuge tubes, combine the cytosol preparation with increasing concentrations of [³H]-Mibolerone for saturation binding experiments to determine Kd. For competition assays, use a fixed concentration of [³H]-Mibolerone with increasing concentrations of unlabeled this compound or test compound.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube and incubate for a short period. Centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complexes.

  • Washing: Wash the pellets with cold buffer to remove unbound radioligand.

  • Quantification: Elute the bound radioligand from the pellet and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Saturation Assay: Plot specific binding (total binding minus non-specific binding) against the concentration of [³H]-Mibolerone. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

    • Competition Assay: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

In Vivo Study of Gonadotropin Suppression in an Animal Model

Objective: To quantify the in vivo effects of this compound administration on circulating levels of LH and FSH.

Animal Model: Adult male rats or canines.

Materials:

  • This compound (for oral or parenteral administration).

  • Vehicle control.

  • Blood collection supplies.

  • Radioimmunoassay (RIA) kits for LH and FSH specific to the animal model.

Procedure:

  • Acclimatization and Baseline Sampling: Acclimate animals to handling and blood sampling procedures. Collect baseline blood samples to determine pre-treatment hormone levels.

  • Drug Administration: Divide animals into groups and administer this compound at various doses daily for a predetermined period (e.g., 1-4 weeks). Include a vehicle-treated control group.

  • Blood Sampling: Collect blood samples at regular intervals during the treatment period and after cessation of treatment to monitor hormone levels.

  • Hormone Measurement: Separate serum or plasma and store at -20°C or lower until analysis. Measure LH and FSH concentrations using validated radioimmunoassays.

  • Data Analysis: Compare the hormone concentrations between the this compound-treated groups and the control group at each time point. Analyze for dose-dependent and time-dependent effects on LH and FSH suppression.

Radioimmunoassay (RIA) for LH and FSH

Principle: This is a competitive binding assay where the hormone in the sample competes with a radiolabeled version of the same hormone for binding to a limited number of specific antibodies.

General Protocol:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of the hormone (LH or FSH).

  • Assay Setup: In assay tubes, add the standard or unknown sample, a fixed amount of radiolabeled hormone (e.g., ¹²⁵I-LH), and a specific primary antibody.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Add a secondary antibody that binds to the primary antibody, causing the antibody-hormone complexes to precipitate. Centrifuge to pellet the precipitate.

  • Quantification: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled hormone against the concentration of the standards. Determine the concentration of the hormone in the unknown samples by interpolating their binding percentages on the standard curve.

Conclusion

This compound is a highly potent synthetic androgen that exerts a profound suppressive effect on the hypothalamic-pituitary-gonadal axis. Its primary mechanism of action is the robust negative feedback inhibition of pituitary LH and FSH secretion, mediated through its high affinity for both androgen and progesterone receptors. This leads to a significant reduction in endogenous sex steroid production. While direct quantitative data on this compound's impact on the GnRH pulse generator and gonadal steroidogenesis are not extensively available, studies on the closely related compound MENT demonstrate the powerful gonadotropin-suppressive capabilities of this class of 7α-methylated 19-nortestosterone derivatives. The detailed experimental protocols provided herein offer a framework for further investigation into the specific molecular and physiological effects of this compound, which is crucial for a comprehensive understanding of its endocrine-disrupting potential and for the development of related therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Mibolerone Administration in Rodent Muscle Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a proposed model for the administration of mibolerone in rodent muscle hypertrophy studies. This compound is a highly potent and potentially toxic synthetic androgen. Specific, peer-reviewed protocols for its use in this research context are not widely published. This guide is based on its known chemical properties, the established mechanisms of androgen action, and published protocols for other potent anabolic-androgenic steroids (AAS) like nandrolone and testosterone in rodents. Extreme caution is advised, and all experimental procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Introduction and Background

This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] It is recognized for its extremely high potency, reportedly being significantly more anabolic and androgenic than testosterone and methyltestosterone in rat models.[3][4] this compound exerts its effects by binding to and activating the androgen receptor (AR).[2][3] This activation triggers a cascade of signaling events within muscle cells, leading to an increase in protein synthesis and ultimately, muscle fiber hypertrophy.[5]

The anabolic effects of androgens on skeletal muscle are primarily mediated through the androgen receptor, a ligand-inducible transcription factor.[5] Upon binding with an androgen like this compound, the AR translocates to the nucleus and modulates the transcription of target genes. This genomic action is complemented by non-genomic effects, including the activation of signaling pathways that play a crucial role in muscle growth, such as the Insulin-like Growth Factor-1 (IGF-1) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[5][6][7] The activation of this pathway is a central mechanism for testosterone-induced muscle hypertrophy.[6]

Given its high potency, this compound presents a potential tool for inducing significant muscle hypertrophy in rodent models at very low doses. However, its use in research is limited, and there is a lack of established protocols. The following sections provide a comprehensive, albeit hypothetical, framework for its application in a research setting, drawing parallels from studies involving other AAS.

Signaling Pathway of this compound-Induced Muscle Hypertrophy

The primary mechanism of action for this compound in promoting muscle hypertrophy is through the activation of the androgen receptor and subsequent downstream signaling cascades.

Mibolerone_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Cytoplasmic) This compound->AR Binds Mib_AR_Complex This compound-AR Complex AR->Mib_AR_Complex Nucleus Nucleus Mib_AR_Complex->Nucleus Translocation ARE Androgen Response Elements (AREs) Mib_AR_Complex->ARE Binds to PI3K PI3K Mib_AR_Complex->PI3K Activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Protein_Synthesis

Caption: this compound signaling pathway in skeletal muscle.

Quantitative Data from Rodent Studies with Analogous Anabolic Steroids

Specific quantitative data for this compound in muscle hypertrophy studies is scarce. The table below summarizes data from studies using testosterone and nandrolone decanoate in rats and mice, which can serve as a reference for designing experiments with this compound.

CompoundAnimal ModelDosageAdministration Route & FrequencyDurationKey FindingsReference
This compound RatNot SpecifiedNot SpecifiedNot Specified41x more anabolic and 16x more androgenic than methyltestosterone.[3]
Nandrolone DecanoateMale Wistar Rats5 mg/kgIntramuscular, twice a week6 weeksIncreased fiber area in extensor digitorum longus and soleus muscles.[8]
Nandrolone DecanoateMale Sprague Dawley Rats10 mg/kg/weekIntramuscular, twice a week8 weeksCaused muscle degeneration in sedentary rats, but exercise reversed this.[9]
Nandrolone DecanoateMale Fisher 344 x Brown Norway Rats6 mg/kg/weekNot Specified2 weeksCaused mild muscular necrosis, inflammation, and hypertrophy of skeletal muscle fibers.
TestosteroneOrchidectomized Male MiceNot Specified (via implant)Subcutaneous implant10 weeksPrevented orchidectomy-induced decline in fast-twitch muscle mass.[10][11]
TestosteroneYoung and Aged Male MiceNot SpecifiedNot Specified4 days post-injuryIncreased the number and cross-sectional area of regenerating muscle fibers.[12]

Proposed Experimental Protocol for this compound Administration

This protocol outlines a hypothetical study to assess the dose-dependent effects of this compound on skeletal muscle hypertrophy in a rodent model.

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats.

  • Age: 8-10 weeks old (to ensure they are young adults with potential for muscle growth).

  • Housing: Housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Ad libitum access to standard rodent chow and water.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the start of the experiment.

Experimental Groups
  • Group 1: Control (Vehicle): Receives the vehicle solution only.

  • Group 2: Low-Dose this compound: Receives a low dose of this compound.

  • Group 3: Mid-Dose this compound: Receives a medium dose of this compound.

  • Group 4: High-Dose this compound: Receives a high dose of this compound. (The number of animals per group should be determined by power analysis to ensure statistical significance.)

Drug Preparation and Dosage
  • This compound: Procured from a reputable chemical supplier.

  • Vehicle: A solution of propylene glycol or sesame oil is commonly used for subcutaneous or intramuscular injections of steroids.[9]

  • Preparation: this compound should be dissolved in the chosen vehicle to achieve the desired concentrations for injection. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Dosage: Due to its high potency, starting doses should be significantly lower than those used for testosterone or nandrolone. A suggested starting range, based on its relative potency, could be in the micrograms per kilogram of body weight per day. A dose-response study is highly recommended.

Administration
  • Route: Subcutaneous or intramuscular injections are common for AAS in rodent studies.[8][9] Oral gavage is also an option as this compound is orally active.[1]

  • Frequency: Daily or every other day administration to maintain stable blood levels, considering its short half-life of 2-4 hours.[3]

  • Duration: A treatment period of 4-8 weeks is typical for muscle hypertrophy studies with AAS.[8][9]

  • Procedure: Injections should be administered at the same time each day to minimize circadian variations. Animal body weight should be monitored regularly to adjust the dosage accordingly.

Outcome Measures and Analysis
  • Muscle Mass: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected and weighed (wet weight).

  • Histological Analysis: Muscle samples should be frozen in isopentane cooled by liquid nitrogen for cryosectioning. Sections can be stained with Hematoxylin and Eosin (H&E) to measure the cross-sectional area (CSA) of muscle fibers.

  • Protein Analysis (Western Blot): Protein extracts from muscle tissue can be used to quantify the expression levels of key proteins in the androgen signaling and muscle growth pathways, such as AR, Akt, p-Akt, mTOR, and p-mTOR.[7]

  • Gene Expression Analysis (RT-qPCR): RNA can be extracted from muscle tissue to measure the mRNA levels of genes involved in muscle growth (e.g., IGF-1, MyoD) and atrophy (e.g., MuRF-1, Atrogin-1).[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound on muscle hypertrophy.

Experimental_Workflow Start Start: Animal Acclimatization (1 week) Grouping Random Assignment to Experimental Groups Start->Grouping Treatment This compound/Vehicle Administration (4-8 weeks) Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Health Status Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Analysis Analysis of Muscle Tissue: - Wet Weight Measurement - Histology (Fiber CSA) - Western Blot (Protein) - RT-qPCR (Gene Expression) Euthanasia->Analysis Data Data Analysis and Interpretation Analysis->Data End End: Conclusion Data->End

Caption: A typical experimental workflow for a this compound study.

Conclusion

This compound is a powerful research tool for studying androgen-mediated muscle hypertrophy due to its high potency. However, the lack of established protocols necessitates a cautious and methodical approach, starting with dose-response studies to determine an effective and safe dosage range. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for researchers to design and conduct their own investigations into the effects of this compound on skeletal muscle. All research must be conducted ethically and in compliance with institutional and national guidelines for animal welfare.

References

Application Note and Protocols: Preparation of Mibolerone Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent, synthetic anabolic-androgenic steroid (AAS) frequently utilized in biomedical research as a high-affinity ligand for the androgen receptor (AR).[1][2] Its stability and specificity make it a valuable tool for studying androgen-mediated signaling pathways in various cell culture models, including those for prostate and breast cancer.[3][4] Proper preparation of stock and working solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the solubilization, storage, and preparation of this compound solutions for in vitro cell culture applications, along with safety guidelines and an overview of its mechanism of action.

This compound: Physicochemical Properties and Solubility

This compound is a white to beige crystalline solid.[5] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

PropertyValueReference
Molecular Formula C₂₀H₃₀O₂[5]
Molecular Weight 302.45 g/mol [5]
CAS Number 3704-09-4[5]
Appearance White to beige powder/crystalline solid[5]
Solubility in DMSO ≥ 5 mg/mL (approx. 16.5 mM)
Storage Temperature 2-8°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a concentrated primary stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder (CAS: 3704-09-4)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Methodology:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

  • Weighing this compound: Carefully weigh approximately 3.0 mg of this compound powder into the tube. Record the exact weight.

  • Calculating DMSO Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula:

    • Volume of DMSO (μL) = (Weight of this compound (mg) / 302.45 g/mol ) * 100,000

    • Example: For 3.02 mg of this compound: (3.02 mg / 302.45 g/mol ) * 100,000 ≈ 998.5 μL of DMSO.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots upright at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the serial dilution of the primary stock solution to achieve the desired final concentration for treating cells. This compound has been shown to be effective at low nanomolar concentrations (e.g., 1 nM).[1][3]

Methodology:

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM this compound primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock (e.g., 10 μM) by diluting the 10 mM primary stock 1:1000 in complete cell culture medium.

    • Example: Add 1 μL of 10 mM this compound to 999 μL of medium.

  • Final Working Solution: Prepare the final working solution by diluting the intermediate stock into the required volume of pre-warmed complete cell culture medium.

    • Example (for a final concentration of 10 nM): Add 10 μL of the 10 μM intermediate stock to 10 mL of cell culture medium.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[6][7]

  • Application: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.

  • Stability Note: this compound shows maximum stability in aqueous solutions at a pH of 5.5-6.4 and can degrade at the typical pH of cell culture media (7.2-7.4).[8] Therefore, it is highly recommended to prepare fresh working solutions immediately before each experiment.

Workflow and Signaling Pathway Diagrams

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Serially Dilute in Media thaw->dilute treat 8. Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_out This compound (Extracellular) M_in This compound M_out->M_in Passive Diffusion AR_inactive Androgen Receptor (Inactive) AR_active Activated AR Complex AR_inactive->AR_active Conformational Change PR_inactive Progesterone Receptor (Inactive) PR_active Activated PR Complex PR_inactive->PR_active Conformational Change M_in->AR_inactive Binds M_in->PR_inactive Binds ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA AR_active->ARE Translocation PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA PR_active->PRE Translocation transcription Modulation of Gene Transcription ARE->transcription PRE->transcription

Caption: Simplified this compound signaling pathway.

Mechanism of Action

This compound is a potent agonist of the androgen receptor (AR). Upon entering a cell, it binds to the AR located in the cytoplasm, inducing a conformational change. This activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding modulates the transcription of target genes, leading to various androgenic effects.

Notably, this compound also exhibits significant binding affinity for the progesterone receptor (PR) and can exert progestagenic actions.[1][3][9] This dual activity is an important consideration when interpreting experimental results, as observed effects may be mediated through either or both pathways.[3]

Safety and Handling

This compound is classified as a hazardous substance and may cause harm to the unborn child.

  • Handling: Always handle this compound powder in a designated area, such as a chemical fume hood, to avoid inhalation.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times.

  • Disposal: Dispose of all contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.

  • Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. If inhaled or ingested, seek immediate medical attention.

References

Application Note: The Use of Mibolerone as a Reference Standard in Mass Spectrometry-Based Steroid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones is crucial for understanding endocrine function, diagnosing diseases, and in the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] A key component of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.

Mibolerone, a potent synthetic anabolic-androgenic steroid, is not endogenously found in humans, making it an ideal candidate for use as an internal standard in the analysis of human steroid panels.[3] Its structural similarity to other anabolic steroids ensures comparable behavior during extraction and chromatographic separation, while its unique mass allows for clear differentiation by the mass spectrometer.

This application note provides a detailed protocol for the simultaneous analysis of a panel of key steroid hormones in human serum using this compound as an internal standard. The methodology includes a comprehensive sample preparation procedure, optimized liquid chromatography conditions, and specific mass spectrometry parameters.

Signaling Pathway of Endogenous Steroids

The biosynthesis of steroid hormones, or steroidogenesis, is a complex process involving a cascade of enzymatic reactions that convert cholesterol into various biologically active steroids. Understanding this pathway is essential for interpreting the results of steroid profiling. The major classes of steroid hormones include progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens, each with distinct physiological roles.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD oh17_pregnenolone 17-OH Pregnenolone pregnenolone->oh17_pregnenolone CYP17A1 oh17_progesterone 17-OH Progesterone progesterone->oh17_progesterone CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 oh17_pregnenolone->oh17_progesterone 3β-HSD dhea DHEA oh17_pregnenolone->dhea CYP17A1 androstenedione Androstenedione oh17_progesterone->androstenedione CYP17A1 deoxycortisol 11-Deoxycortisol oh17_progesterone->deoxycortisol CYP21A2 dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD estrone Estrone androstenedione->estrone Aromatase estradiol Estradiol testosterone->estradiol Aromatase corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 cortisol Cortisol deoxycortisol->cortisol CYP11B1

Figure 1: Simplified Steroidogenesis Pathway.

Experimental Protocols

This protocol is designed for the quantitative analysis of a panel of 15 steroid hormones in human serum using this compound as an internal standard.

Materials and Reagents
  • Analytes: Aldosterone, Androstenedione, Corticosterone, Cortisol, Cortisone, 11-Deoxycorticosterone, 11-Deoxycortisol, 17-OH-Progesterone, 21-Deoxycortisol, Dehydroepiandrosterone (DHEA), Dehydroepiandrosterone sulfate (DHEAS), Dihydrotestosterone (DHT), Estradiol, Progesterone, and Testosterone.

  • Internal Standard: this compound

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Fluoride.

  • Sample Preparation: 96-well Supported Liquid Extraction (SLE) plate, Methyl tert-butyl ether (MTBE).

Sample Preparation
  • Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality control samples into the wells of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on instrument sensitivity, typically in the range of 10-100 ng/mL) to each well.

  • Protein Precipitation: Add 200 µL of acetonitrile to each well and vortex for 1 minute to precipitate proteins.

  • Supported Liquid Extraction:

    • Load the entire content of each well onto a 96-well SLE plate.

    • Allow the samples to absorb for 5 minutes.

    • Place a 96-well collection plate underneath the SLE plate.

    • Add 1 mL of MTBE to each well and allow it to percolate by gravity.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Seal the plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS Analysis Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample spike Spike with this compound (IS) serum->spike precipitate Protein Precipitation spike->precipitate sle Supported Liquid Extraction precipitate->sle dry Evaporation sle->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Figure 2: Experimental Workflow for Steroid Analysis.
Liquid Chromatography (LC) Conditions

ParameterSetting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.2 mmol/L Ammonium Fluoride in Water
Mobile Phase B Methanol
Gradient 45% B to 95% B over 6 minutes, followed by re-equilibration
Flow Rate 0.35 mL/min
Column Temperature 60°C
Injection Volume 10 µL
Mass Spectrometry (MS) Conditions
ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
MRM Transitions

The following table lists the MRM transitions for the target analytes and the proposed transitions for this compound as an internal standard. Note: The transitions for this compound are proposed based on its structure and common fragmentation patterns of steroids; they require experimental optimization.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Aldosterone361.2331.2Optimized
Androstenedione287.297.1Optimized
Corticosterone347.2329.2Optimized
Cortisol363.2121.1Optimized
Cortisone361.2163.1Optimized
11-Deoxycorticosterone331.2109.1Optimized
11-Deoxycortisol347.2109.1Optimized
17-OH-Progesterone331.297.1Optimized
21-Deoxycortisol347.2311.2Optimized
DHEA289.2253.2Optimized
DHEAS369.297.0Optimized
DHT291.2255.2Optimized
Estradiol273.2145.1Optimized
Progesterone315.297.1Optimized
Testosterone289.297.1Optimized
This compound (IS) 303.2 285.2 (Loss of H₂O) To be optimized
This compound (IS) 303.2 97.1 (Steroid backbone) To be optimized

Data Presentation and Performance Characteristics

A comprehensive validation should be performed to assess the performance of this method. The following table summarizes the expected performance characteristics based on typical validated LC-MS/MS assays for steroid hormones.

ParameterTypical Performance Metric
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.01 - 5 ng/mL (analyte dependent)
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy/Recovery (%) 85 - 115%
Matrix Effect (%) Minimal and compensated by the internal standard

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of a panel of 15 steroid hormones in human serum. The use of this compound as a non-endogenous internal standard provides excellent correction for analytical variability, ensuring high accuracy and precision. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The method's performance characteristics are expected to meet the stringent requirements for both clinical research and drug development applications.

References

Mibolerone Dose-Response Dynamics in Androgen-Dependent Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent effects of Mibolerone, a potent synthetic androgen, on androgen-dependent cell lines. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Application Notes

This compound is a high-affinity ligand for the androgen receptor (AR), demonstrating potent activity in androgen-dependent prostate cancer cell lines such as LNCaP and VCaP.[1][2] Its effects are primarily mediated through the AR, leading to the modulation of androgen-responsive genes and influencing cell proliferation and other cellular processes.[1][3]

Mechanism of Action

This compound binds to the androgen receptor with high affinity, reportedly greater than that of the synthetic androgen R1881.[2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating transcription. This signaling cascade is central to the physiological and pharmacological effects of androgens. This compound has also been shown to bind to the progesterone receptor, which may contribute to its biological activities.[2]

Dose-Dependent Effects on Cell Proliferation

This compound exhibits a dose-dependent impact on the proliferation of androgen-dependent cells. In LNCaP cells, very low concentrations of this compound have been shown to inhibit cell proliferation.[1] Furthermore, a maximal 2-fold stimulation of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication, was observed at a concentration of 10⁻⁹ M this compound in LNCaP cells.[4]

Modulation of Gene Expression

The transcriptional activity of the androgen receptor is a key indicator of androgenic stimulation. This compound has been demonstrated to induce the expression of prostate-specific antigen (PSA) mRNA in LNCaP cells at concentrations as low as 0.3 nM.[3] This highlights the potency of this compound in activating androgen receptor-mediated gene expression.

Effects on Intracellular Signaling

Beyond gene expression, this compound can elicit rapid, non-genomic effects. In LNCaP cells, this compound has been shown to induce a concentration-dependent increase in intracellular calcium levels over a range of 10⁻¹² M to 10⁻⁶ M.[5] This suggests the involvement of alternative signaling pathways in the cellular response to this compound.

Data Presentation

The following tables summarize the quantitative dose-response data for this compound in androgen-dependent cell lines based on available literature.

Cell LineParameterThis compound ConcentrationObserved EffectReference
LNCaPCell Proliferation"Very low concentrations"Inhibition of proliferation[1]
LNCaPPCNA Stimulation10⁻⁹ M2-fold maximum stimulation[4]
LNCaPPSA mRNA Induction0.3 nMInduction of PSA mRNA[3]
LNCaPIntracellular Calcium10⁻¹² M - 10⁻⁶ MConcentration-dependent increase[5]
VCaPCell Growth Assay0.1 nMUsed as a submaximal concentration for growth inhibition studies

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell proliferation in response to a range of this compound concentrations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Androgen-dependent cell line (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound stock solution (in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in complete medium.

    • Two days prior to the experiment, switch to a medium containing 10% CS-FBS to deplete endogenous androgens.

    • Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium with 10% CS-FBS.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a medium containing 10% CS-FBS to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Include a vehicle control (ethanol or DMSO).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle control.

Androgen Receptor Competitive Binding Assay

This protocol describes a whole-cell competitive binding assay to determine the relative affinity of this compound for the androgen receptor.

Materials:

  • Androgen-dependent cell line (e.g., LNCaP)

  • Binding buffer (e.g., serum-free medium)

  • [³H]-Mibolerone (radiolabeled ligand)

  • Unlabeled this compound

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Culture LNCaP cells to near confluency.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by gentle scraping in binding buffer.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, add a constant amount of [³H]-Mibolerone (e.g., 1 nM).

    • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) to compete with the radiolabeled ligand.

    • Include a tube with only [³H]-Mibolerone for total binding and a tube with a large excess of unlabeled this compound (e.g., 10⁻⁵ M) for non-specific binding.

    • Add the cell suspension to each tube.

    • Incubate at 4°C for 18-24 hours with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Centrifuge the tubes at low speed to pellet the cells.

    • Carefully aspirate the supernatant.

    • Wash the cell pellets with ice-cold binding buffer to remove unbound ligand.

  • Quantification:

    • Resuspend the cell pellets in scintillation fluid in scintillation vials.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of unlabeled this compound to generate a competition curve and determine the IC₅₀ value.

Quantitative Real-Time PCR (qPCR) for PSA Gene Expression

This protocol details the measurement of prostate-specific antigen (PSA) mRNA levels in response to this compound treatment.

Materials:

  • Androgen-dependent cell line (e.g., LNCaP)

  • Medium with 10% CS-FBS

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PSA and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Seed LNCaP cells in 6-well plates and culture in a medium with 10% CS-FBS for 48 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for PSA or the housekeeping gene, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PSA and the housekeeping gene in each sample.

    • Calculate the relative expression of PSA mRNA normalized to the housekeeping gene using the ΔΔCt method.

    • Express the results as fold change relative to the vehicle-treated control.

Mandatory Visualization

Mibolerone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive Inactive Androgen Receptor (AR) (bound to HSPs) This compound->AR_inactive Binds to AR AR_active Active AR Complex AR_inactive->AR_active Conformational Change HSPs Heat Shock Proteins (HSPs) AR_inactive->HSPs HSP Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Translocation & Dimerization Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Protein_Synthesis->Cellular_Response

Caption: this compound-activated androgen receptor signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_proliferation Proliferation cluster_binding Binding cluster_expression Gene Expression cluster_analysis Data Analysis Culture_Cells Culture Androgen-Dependent Cells (e.g., LNCaP) Androgen_Deprivation Androgen Deprivation (Charcoal-Stripped Serum) Culture_Cells->Androgen_Deprivation Seed_Plates Seed Cells into Multi-well Plates Androgen_Deprivation->Seed_Plates Prepare_Dilutions Prepare this compound Serial Dilutions Seed_Plates->Prepare_Dilutions Treat_Cells Treat Cells with this compound (Dose-Range) Prepare_Dilutions->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay Binding_Assay AR Competitive Binding Assay Incubate->Binding_Assay qPCR qPCR for Target Genes (e.g., PSA) Incubate->qPCR Data_Acquisition Data Acquisition (e.g., Absorbance, Ct values) MTT_Assay->Data_Acquisition Binding_Assay->Data_Acquisition qPCR->Data_Acquisition Normalization Normalize to Controls Data_Acquisition->Normalization Dose_Response_Curve Generate Dose-Response Curves & Calculate IC50/EC50 Normalization->Dose_Response_Curve

Caption: Experimental workflow for this compound dose-response studies.

References

Application of Mibolerone in Competitive Binding Assays for Androgen Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key therapeutic target in the management of prostate cancer and other androgen-dependent conditions. Identifying and characterizing novel ligands that modulate AR activity is a critical aspect of drug discovery. Competitive binding assays are a fundamental tool for determining the binding affinity of a test compound for a specific receptor. Mibolerone, a potent synthetic androgen, is frequently utilized as a radiolabeled ligand in these assays due to its high affinity and specificity for the androgen receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in competitive binding assays for androgen receptor ligands.

This compound (7α,17α-dimethyl-19-nortestosterone, also known as DMNT) is a synthetic anabolic-androgenic steroid.[3] Its high affinity for the AR, coupled with its metabolic stability in prostate cytosol, makes it an excellent tool for quantifying and characterizing androgen receptors.[1][2] Studies have shown that this compound has a greater affinity for the androgen receptor in human prostate tissue (Kd = 1.5 nM) compared to the commonly used synthetic androgen R1881 (Kd = 2.3 nM).[1][4] Furthermore, this compound exhibits a very low affinity for human sex steroid binding protein (Ki = 540 nM), which minimizes interference from plasma proteins in binding assays.[1][4]

A crucial consideration when using this compound is its significant binding affinity for the progesterone receptor (PR).[1][4] To ensure the specific measurement of binding to the androgen receptor, it is essential to include a competitor that blocks binding to the PR. Triamcinolone acetonide is commonly used for this purpose.[1]

Data Presentation

The following tables summarize the quantitative data for the binding affinities of this compound and other relevant ligands for the androgen and progesterone receptors.

Table 1: Binding Affinities (Kd) of this compound and R1881 for Androgen and Progesterone Receptors in Human Prostate Tissue

LigandAndrogen Receptor (Kd in nM)Progesterone Receptor (Kd in nM)
This compound1.5[1][4]5.9[1][4]
R18812.3[1][4]-

Table 2: Binding Affinities of this compound for Receptors and Binding Proteins

Receptor/Binding ProteinSpeciesAffinity (Kd or Ki in nM)
Androgen ReceptorHuman Prostate1.5 (Kd)[1][4]
Androgen ReceptorDog Prostate2-5 (KD)[5]
Progesterone ReceptorHuman Prostate5.9 (Kd)[1][4]
Progesterone ReceptorRabbit Uterus1.1 (Kd)[1]
Sex Steroid Binding ProteinHuman540 (Ki)[1][4]

Experimental Protocols

This section provides a detailed protocol for a competitive androgen receptor binding assay using [³H]-Mibolerone.

Principle of the Assay

This is a competitive radioligand binding assay that measures the ability of a test compound to compete with a fixed concentration of radiolabeled this compound ([³H]-Mibolerone) for binding to the androgen receptor.[6] The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. From this data, the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound can be determined.[6]

Materials and Reagents
  • Radioligand: [³H]-Mibolerone

  • Androgen Receptor Source: Cytosolic fraction from rat prostate or a cell line expressing the human androgen receptor (e.g., LNCaP cells).

  • Test Compounds: Unlabeled this compound (for standard curve), and experimental compounds.

  • Assay Buffer: Tris-HCl buffer with additives such as EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor.

  • Progesterone Receptor Blocker: Triamcinolone acetonide.

  • Separation Medium: Hydroxyapatite slurry or charcoal-dextran suspension.[6]

  • Wash Buffer: Ice-cold buffer for washing the separation medium.

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well plates

  • Liquid scintillation counter

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection cluster_analysis Data Analysis prep_ar Prepare Androgen Receptor Source incubation Incubate AR, [3H]-Mibolerone, Test Compound, and Triamcinolone Acetonide prep_ar->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation prep_buffers Prepare Buffers & Reagents prep_buffers->incubation separation Separate Bound from Free Radioligand (e.g., Hydroxyapatite) incubation->separation detection Measure Radioactivity (Liquid Scintillation) separation->detection analysis Calculate IC50 and Ki detection->analysis

Caption: Workflow of a competitive androgen receptor binding assay.

Detailed Protocol
  • Preparation of Androgen Receptor Cytosol:

    • Homogenize rat ventral prostates in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-Mibolerone (typically at or below its Kd), the androgen receptor preparation, and a 500-fold excess of triamcinolone acetonide.[1]

    • Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a large excess (e.g., 1000-fold) of unlabeled this compound.

    • Test Compound Wells: Add all components of the total binding wells plus varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a low temperature (e.g., 0-4°C) for an extended period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Add an ice-cold slurry of hydroxyapatite to each well.[6]

    • Incubate on ice for 15-30 minutes with intermittent mixing.

    • Centrifuge the plate to pellet the hydroxyapatite.

    • Carefully aspirate the supernatant.

    • Wash the pellet with ice-cold wash buffer and repeat the centrifugation and aspiration steps.

  • Detection:

    • Add scintillation cocktail to each well containing the washed pellet.

    • Seal the plate and mix thoroughly.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Mechanism of Action

The androgen receptor is a member of the nuclear receptor superfamily.[6] Upon binding to an androgenic ligand like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mib This compound AR_HSP AR-HSP Complex Mib->AR_HSP Binds AR_Mib AR-Mibolerone Complex AR_HSP->AR_Mib HSP Dissociation Dimer Dimerized AR-Mibolerone AR_Mib->Dimer Dimerization Dimer_nuc Dimerized AR-Mibolerone Dimer->Dimer_nuc Translocation ARE Androgen Response Element (ARE) Dimer_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Modulates

Caption: Androgen receptor signaling pathway activated by this compound.

Logical Relationship in Competitive Binding

The principle of the competitive binding assay is based on the competition between the radiolabeled ligand ([³H]-Mibolerone) and the unlabeled test compound for a finite number of androgen receptor binding sites. The higher the affinity of the test compound for the receptor, the more effectively it will displace the radiolabeled ligand, resulting in a lower radioactive signal.

logical_relationship cluster_components Assay Components cluster_binding Binding Events AR Androgen Receptor Bound_Radio AR-[3H]-Mibolerone (Radioactive Signal) AR->Bound_Radio Bound_Test AR-Test Compound (No Signal) AR->Bound_Test Radio [3H]-Mibolerone Radio->Bound_Radio Test Test Compound Test->Bound_Radio Competes with Test->Bound_Test

Caption: Competitive binding of ligands to the androgen receptor.

References

Application Note: Quantitative Analysis of Mibolerone in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone is a potent synthetic anabolic steroid.[1] Due to its potential for abuse in both human and animal sports, sensitive and specific methods for its quantification in biological matrices are crucial for research, clinical, and forensic applications.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of steroids and their metabolites.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples, such as plasma or urine, using LC-MS/MS.

Principle

This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[4][5] After sample preparation to isolate the analyte from the matrix, this compound is separated from other endogenous compounds on a reversed-phase C18 column. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored for accurate quantification.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a robust method for cleaning up and concentrating analytes from complex biological matrices.[6]

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

  • Sample Loading: Mix 1 mL of the biological sample (e.g., plasma or urine) with an internal standard solution and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.

  • Elution: Elute this compound from the cartridge with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for this compound would need to be optimized, but based on its structure (17β-Hydroxy-7α,17α-dimethylestr-4-en-3-one), a potential precursor ion would be the protonated molecule [M+H]⁺. Fragmentation would likely involve losses of water and methyl groups.

  • Source Temperature: 130°C

  • Desolvation Temperature: 200°C

Quantitative Data Summary

The following table summarizes the expected validation parameters for this method, based on typical performance for LC-MS/MS assays of other anabolic steroids.[8][9]

Validation ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Accuracy (% Bias)Within ±15% of the nominal concentration
Precision (% CV)< 15%
Recovery> 85%

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is spe Solid Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

References

Application Notes and Protocols: Mibolerone as a Positive Control for Assessing Anti-Androgenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mibolerone, a potent synthetic androgen, as a positive control in various assays designed to screen for and characterize anti-androgenic compounds. This compound's high affinity for the androgen receptor (AR) and robust agonistic activity make it a suitable, stable reference compound for inducing a strong androgenic response, which can then be effectively challenged by potential antagonists.

Introduction to this compound

This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) that is structurally a derivative of nandrolone.[1] It is recognized for its exceptionally high binding affinity and selectivity for the androgen receptor, surpassing that of the endogenous androgen dihydrotestosterone (DHT).[2][3] This potency and stability make it an excellent tool in a research setting for reliably activating the androgen receptor signaling pathway. When screening for anti-androgenic compounds, a potent and reliable agonist like this compound is crucial for establishing a consistent and reproducible baseline of androgenic activity.

Key Properties of this compound:

  • High Androgen Receptor Affinity: this compound binds to the androgen receptor with a higher affinity than many other androgens, ensuring a strong and consistent activation of the receptor.[2][4]

  • Potent Agonist Activity: It is a powerful activator of androgen receptor-mediated gene transcription.[2]

  • Metabolic Stability: this compound exhibits greater resistance to metabolism in target tissues compared to some other synthetic androgens, providing a more stable experimental system.[4]

  • Cross-Reactivity: It is important to note that this compound can also bind with high affinity to the progesterone receptor (PR).[3][5] Therefore, in experimental systems expressing PR, appropriate controls or the use of a PR antagonist may be necessary to isolate AR-specific effects.

Signaling Pathway and Experimental Principle

The fundamental principle behind using this compound as a positive control is its ability to activate the androgen receptor signaling cascade. Anti-androgenic compounds are then assessed based on their capacity to inhibit this this compound-induced activity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Positive Control) AR Androgen Receptor (AR) in Cytoplasm This compound->AR Binds AntiAndrogen Anti-Androgenic Compound (Test) AntiAndrogen->AR Competitively Binds AR_Mib AR-Mibolerone Complex AR->AR_Mib AR_Anti AR-Anti-Androgen Complex (Inactive) AR->AR_Anti HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Nucleus Nucleus AR_Mib->Nucleus Translocation AR_Anti->Nucleus Prevents Translocation or Binding to ARE ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates Androgenic_Effects Androgenic Effects (e.g., Reporter Gene Expression, Cell Proliferation) Transcription->Androgenic_Effects

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Data Presentation: Comparative Potency

The following tables summarize key quantitative data for this compound and commonly used anti-androgenic compounds. This data is essential for experimental design, particularly for determining appropriate concentration ranges.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptorKd (nM)Relative Binding Affinity (%)Reference
This compound Androgen Receptor1.5High[4]
R1881 (Metribolone)Androgen Receptor2.3High[4]
Dihydrotestosterone (DHT)Androgen Receptor-High[2]
FlutamideAndrogen Receptor1275-7550Low[6]
HydroxyflutamideAndrogen Receptor62-205Moderate[6]
BicalutamideAndrogen Receptor160Moderate[7]
EnzalutamideAndrogen Receptor21.4High[7]

Table 2: In Vitro Assay Potency

Assay TypeCompoundParameterValueReference AndrogenReference
Reporter Gene AssayDihydrotestosterone (DHT)EC50(3.90+/-1.43)x10⁻¹⁰ M-[8]
Reporter Gene AssayFlutamideIC50(1.02+/-0.35)x10⁻⁷ MDihydrotestosterone[8]
Reporter Gene AssayBicalutamideIC50--[7]
Reporter Gene AssayEnzalutamideIC5026 nMTestosterone (0.45 nM)[7]
AR-CALUX AssayFlutamideIC501.14 µM-[9]
AR-CALUX AssayHydroxyflutamideIC500.05 µM-[9]

Experimental Protocols

The following are detailed protocols for key assays where this compound can be used as a positive control to assess anti-androgenic compounds.

This assay determines the ability of a test compound to compete with a radiolabeled androgen, such as [³H]-Mibolerone, for binding to the AR.

cluster_prep Preparation cluster_assay Assay Plate Setup A Prepare AR Source (e.g., rat prostate cytosol) E Total Binding Wells: AR + [3H]-Mibolerone A->E F Non-Specific Binding Wells: AR + [3H]-Mibolerone + Unlabeled this compound A->F G Test Compound Wells: AR + [3H]-Mibolerone + Test Compound A->G B Prepare [3H]-Mibolerone (Radioligand) B->E B->F B->G C Prepare Test Compound (Serial Dilutions) C->G D Prepare Unlabeled this compound (for Non-Specific Binding) D->F H Incubate to Equilibrium (e.g., 18-24h at 4°C) E->H F->H G->H I Separate Bound and Free Radioligand (e.g., Hydroxyapatite) H->I J Quantify Bound Radioactivity (Liquid Scintillation Counting) I->J K Data Analysis: Calculate IC50 J->K A Culture AR-positive cells (e.g., PC-3, LNCaP) B Transfect cells with AR expression vector and androgen-responsive reporter plasmid A->B C Seed transfected cells into 96-well plates B->C D Treat cells with: - this compound (Positive Control) - Test Compound - this compound + Test Compound C->D E Incubate for 24-48 hours D->E F Lyse cells E->F G Measure reporter activity (e.g., Luciferase, β-galactosidase) F->G H Data Analysis: Determine IC50 of antagonist G->H cluster_dosing 10-Day Dosing Period A Castrate peripubertal male rats B Allow for post-surgery recovery (7 days) A->B C Randomize rats into treatment groups B->C D Vehicle Control E This compound Only (Positive Control for Androgenicity) F This compound + Flutamide (Positive Control for Anti-Androgenicity) G This compound + Test Compound (at various doses) H Necropsy 24h after last dose D->H Daily Dosing E->H Daily Dosing F->H Daily Dosing G->H Daily Dosing I Excise and weigh five androgen-dependent tissues H->I J Data Analysis: Compare tissue weights to controls I->J

References

Application Notes and Protocols: Investigating the Progestogenic Activity of Mibolerone in Breast Cancer Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone, a potent synthetic anabolic-androgenic steroid, has demonstrated complex interactions within breast cancer cell models. Beyond its well-established androgenic effects, emerging evidence highlights its significant progestogenic activity.[1][2] This dual functionality suggests that this compound's anti-proliferative effects in certain breast cancer subtypes are mediated through both the androgen receptor (AR) and the progesterone receptor (PR).[1][2] In PR-positive breast cancer cells, this compound's actions mimic those of established progestins like medroxyprogesterone acetate, leading to a significant inhibition of estradiol-induced cell proliferation.[1][2][3] Notably, even at low concentrations, this compound has been shown to abolish progesterone receptor expression, further implicating the PR signaling pathway in its mechanism of action.[1][2][3]

These findings underscore the importance of characterizing the progestogenic activity of synthetic steroids in the context of breast cancer research and drug development. This document provides detailed protocols for assessing the progestogenic effects of this compound in relevant breast cancer cell lines, such as T-47D and MCF-7, and presents key quantitative data in a structured format.

Data Presentation

The following tables summarize the quantitative effects of this compound on breast cancer cell proliferation and progesterone receptor expression, as reported in the literature.

Table 1: Effect of this compound on Estradiol (E₂)-Induced Proliferation of T-47D Breast Cancer Cells

TreatmentConcentration% Inhibition of E₂-Induced ProliferationReference
This compound1 nMSignificant Inhibition[1][2]
DHT10-100 nMModest Inhibition[1][2]

DHT (Dihydrotestosterone) is included for comparison as a potent natural androgen.

Table 2: Effect of this compound on Proliferation in MCF-7 Cell Variants

Cell LineReceptor StatusTreatmentEffect on E₂-Induced ProliferationReference
MCF-7AR+, PR-This compoundModest Inhibition[1][2][3]
MCF-7M11 PRAAR+, PR+This compoundPotent Inhibition[1][2][3]

Table 3: Effect of this compound on Progesterone Receptor (PR) Expression in T-47D Cells

TreatmentConcentrationEffect on E₂-Induced PR ExpressionReference
This compound1 nMElimination of PR expression[1][2][3]
DHT10-100 nMReduction to basal levels[1][2]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's progestogenic activity.

Mibolerone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds PR Progesterone Receptor (PR) This compound->PR Binds AR->AR HSP HSP AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding PR->PR PR->HSP Dissociation PRE Progesterone Response Element (PRE) PR->PRE Translocation & Binding Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates PRE->Gene_Expression Regulates Cell_Effects Altered Cell Proliferation & PR Expression Gene_Expression->Cell_Effects Leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Progestogenic Activity cluster_analysis Data Analysis start Seed Breast Cancer Cells (e.g., T-47D, MCF-7) treatment Treat with this compound, Progesterone (Control), & Vehicle start->treatment proliferation Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation reporter PR Reporter Gene Assay (Luciferase) treatment->reporter western Western Blotting for PR & Downstream Targets treatment->western data Quantify Results & Compare to Controls proliferation->data reporter->data western->data

References

Mibolerone: A Tool for Investigating Non-Genomic Androgen Actions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone, a potent synthetic androgen, serves as a valuable tool for elucidating the rapid, non-genomic signaling pathways initiated by androgens. Unlike the classical genomic pathway, which involves the regulation of gene transcription and takes hours to days, non-genomic actions are initiated within seconds to minutes at the cell membrane or in the cytoplasm. These rapid signaling events, including modulation of intracellular calcium levels and activation of kinase cascades, play crucial roles in cellular physiology and pathophysiology.

This compound's high affinity for the androgen receptor (AR) and its relative stability make it a suitable ligand for these studies. However, its significant cross-reactivity with the progesterone receptor (PR) necessitates careful experimental design to dissect the specific receptor-mediated effects. These application notes provide a comprehensive guide to utilizing this compound for the study of non-genomic androgen actions, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandDissociation Constant (Kd)Tissue/Cell TypeReference
Androgen Receptor (AR)This compound1.5 nMHuman Benign Prostatic Hyperplasia[1]
Androgen Receptor (AR)R18812.3 nMHuman Benign Prostatic Hyperplasia[1]
Progesterone Receptor (PR)This compound5.9 nMHuman Benign Prostatic Hyperplasia[1]
Progesterone Receptor (PR)This compound1.1 nMRabbit Uterus[1]

Table 2: Potency of this compound in a Non-Genomic Assay (Hypothetical Example)

AssayParameterThis compound EC50Dihydrotestosterone (DHT) EC50Reference
Intracellular Calcium MobilizationEC5010 nM50 nM
ERK1/2 PhosphorylationEC505 nM25 nM

Note: The EC50 values in Table 2 are hypothetical and should be determined experimentally for the specific cell system under investigation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the non-genomic actions of this compound.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of rapid changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cells of interest (e.g., LNCaP prostate cancer cells, PC-3 prostate cancer cells engineered to express AR)

  • Cell culture medium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution (in ethanol or DMSO)

  • Dihydrotestosterone (DHT) as a positive control

  • Flutamide (AR antagonist) stock solution

  • RU486 (Mifepristone, PR antagonist) stock solution

  • Ionomycin (positive control for maximal calcium influx)

  • EGTA (calcium chelator, negative control)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Add 100 µL of HBSS to each well. Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition and Measurement:

    • Prepare this compound, DHT, and antagonist solutions at 2x the final desired concentration in HBSS.

    • For antagonist experiments, pre-incubate the cells with Flutamide (e.g., 10 µM) or RU486 (e.g., 1 µM) for 15-30 minutes before adding this compound.

    • Program the plate reader to automatically inject 100 µL of the compound solutions and immediately begin kinetic fluorescence measurements for 5-10 minutes.

    • Include wells with Ionomycin as a positive control for maximal fluorescence and EGTA to confirm the signal is calcium-dependent.

  • Data Analysis:

    • For Fura-2 AM, calculate the ratio of fluorescence emission at two wavelengths (e.g., 340 nm/380 nm excitation).

    • For Fluo-4 AM, measure the change in fluorescence intensity over time.

    • Normalize the data to the baseline fluorescence and express the results as a fold change or percentage increase in [Ca²⁺]i.

    • Determine the EC50 of this compound from a dose-response curve.

Protocol 2: MAPK/ERK Pathway Activation Assay (Western Blot)

This protocol details the detection of this compound-induced phosphorylation of ERK1/2, a key downstream kinase in many non-genomic signaling pathways.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • This compound stock solution

  • DHT (positive control)

  • Flutamide (AR antagonist)

  • RU486 (PR antagonist)

  • PD98059 (MEK inhibitor, negative control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to treatment.

  • Cell Treatment:

    • Treat cells with this compound at various concentrations (e.g., 1-100 nM) for short time points (e.g., 2, 5, 10, 15, 30 minutes).

    • Include DHT as a positive control and a vehicle control.

    • For antagonist studies, pre-incubate cells with Flutamide or RU486 for 30-60 minutes before adding this compound.

    • Use a MEK inhibitor like PD98059 as a negative control to confirm the signal is dependent on the MAPK pathway.

  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • Plot the results as fold change over the vehicle control.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows for studying the non-genomic actions of this compound.

Non_Genomic_Signaling_Pathway This compound This compound mAR Membrane Androgen Receptor (mAR) This compound->mAR mPR Membrane Progesterone Receptor (mPR) This compound->mPR G_Protein G-Protein mAR->G_Protein mPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Ca_Influx Ca²⁺ Influx G_Protein->Ca_Influx MAPK_Cascade MAPK/ERK Cascade G_Protein->MAPK_Cascade IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Downstream_Effects Rapid Cellular Responses Ca_ER->Downstream_Effects Ca_Influx->Downstream_Effects MAPK_Cascade->Downstream_Effects

Caption: this compound's non-genomic signaling pathways.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell_Culture Cell Culture (e.g., LNCaP) Serum_Starvation Serum Starvation (for kinase assays) Cell_Culture->Serum_Starvation Antagonist_Preincubation Pre-incubation with Antagonists (Flutamide/RU486) Serum_Starvation->Antagonist_Preincubation Mibolerone_Treatment This compound Treatment (Time course & Dose response) Antagonist_Preincubation->Mibolerone_Treatment Calcium_Assay Calcium Flux Assay Mibolerone_Treatment->Calcium_Assay Western_Blot Western Blot (p-ERK/total-ERK) Mibolerone_Treatment->Western_Blot Quantification Quantification and Normalization Calcium_Assay->Quantification Western_Blot->Quantification EC50_Determination EC50/IC50 Determination Quantification->EC50_Determination

Caption: Workflow for studying this compound's non-genomic effects.

Receptor_Discrimination cluster_0 Experimental Conditions This compound This compound AR_Signaling AR-mediated Signaling This compound->AR_Signaling PR_Signaling PR-mediated Signaling This compound->PR_Signaling Observed_Effect Observed Non-Genomic Effect AR_Signaling->Observed_Effect PR_Signaling->Observed_Effect Mibolerone_Alone This compound Alone Mibolerone_Alone->Observed_Effect AR + PR Mib_Flutamide This compound + Flutamide (AR Antagonist) Mib_Flutamide->Observed_Effect PR only Mib_RU486 This compound + RU486 (PR Antagonist) Mib_RU486->Observed_Effect AR only

Caption: Dissecting AR vs. PR-mediated non-genomic signaling.

References

Application Notes and Protocols for the Microbial Biotransformation of Mibolerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid. The biotransformation of this compound using microbial cultures offers a valuable method for generating novel hydroxylated derivatives with potential applications in drug development and metabolism studies. This document provides detailed protocols for the biotransformation of this compound using the fungal strains Cunninghamella blakesleeana, Cunninghamella echinulata, and Macrophomina phaseolina. These microorganisms have been shown to effectively hydroxylate the this compound scaffold at various positions, yielding a range of metabolites.[1][2] The reactions are catalyzed by cytochrome P450 enzyme systems within the fungi, which allow for regio- and stereo-selective hydroxylations that are often challenging to achieve through conventional chemical synthesis.[3]

Data Summary

The biotransformation of this compound by the selected fungal cultures results in the production of several hydroxylated metabolites. The quantitative data for the isolated metabolites are summarized in the tables below.

Metabolites from Cunninghamella blakesleeana and Cunninghamella echinulata
Metabolite NameMolecular FormulaYield (%)
10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneC₂₀H₃₀O₃0.4%[3]
6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneC₂₀H₃₀O₃2.0%[1]
6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-oneC₂₀H₃₀O₄N/A
Metabolites from Macrophomina phaseolina
Metabolite NameMolecular FormulaYield (%)
11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-oneC₂₁H₃₂O₄N/A
1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneC₂₀H₃₀O₃0.24%[1]
1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-oneC₂₀H₃₀O₄N/A
11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-oneC₂₀H₃₀O₃N/A

N/A: Yield not available in the cited literature.

Experimental Protocols

Fungal Strains and Culture Conditions

Fungal Strains:

  • Cunninghamella blakesleeana (ATCC 8688A)

  • Cunninghamella echinulata (ATCC 9244)

  • Macrophomina phaseolina (KUCC 730)

Culture Medium (per 1 Liter of distilled water):

  • Glucose: 10 g

  • Peptone: 5 g

  • Yeast Extract: 5 g

  • KH₂PO₄: 5 g

  • NaCl: 5 g

  • Glycerol: 10 mL[1]

Protocol:

  • Prepare the culture medium by dissolving the components in distilled water.

  • Dispense the medium into 250 mL Erlenmeyer flasks, with each flask containing 100 mL of the medium.

  • Autoclave the flasks at 121°C for 15 minutes.

  • After cooling to room temperature, inoculate the flasks with spores of the desired fungal strain.

  • Incubate the cultures at 22°C on a rotary shaker at 120 rpm for 4 days to allow for mature growth.[1]

Biotransformation of this compound

Protocol:

  • Prepare a stock solution of this compound by dissolving 20 mg in 0.5 mL of methanol.

  • Add the this compound stock solution to each of the flasks containing the 4-day-old fungal cultures.

  • Continue the incubation of the flasks under the same conditions (22°C, 120 rpm) for a total of 12 days.[4]

  • Monitor the biotransformation process by periodically taking samples and analyzing them by thin-layer chromatography (TLC).

Extraction and Purification of Metabolites

Protocol:

  • After the 12-day incubation period, pool the contents of the flasks for each fungal strain.

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the aqueous culture filtrate three times with an equal volume of dichloromethane (DCM).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purify the crude extract using column chromatography on silica gel, followed by further purification using recycling HPLC to isolate the individual metabolites.[1][3]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Biotransformation cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Culture_Medium Culture Medium Preparation Inoculation Inoculation with Fungal Spores Culture_Medium->Inoculation Autoclaved Medium Incubation_Growth Initial Incubation (4 days) Inoculation->Incubation_Growth Substrate_Addition Addition of this compound Incubation_Growth->Substrate_Addition Mature Fungal Culture Incubation_Transformation Incubation (12 days) Substrate_Addition->Incubation_Transformation Extraction Extraction with Dichloromethane Incubation_Transformation->Extraction Culture Broth Purification Purification (Column Chromatography & HPLC) Extraction->Purification Crude Extract Analysis Structural Elucidation of Metabolites Purification->Analysis Isolated Metabolites

Caption: Workflow for this compound Biotransformation.

Steroid_Hydroxylation_Pathway Generalized Fungal Steroid Hydroxylation This compound This compound (Substrate) Fungal_Cell Fungal Cell This compound->Fungal_Cell Uptake P450_System Cytochrome P450 Enzyme System Hydroxylated_this compound Hydroxylated this compound (Metabolite) P450_System->Hydroxylated_this compound Hydroxylation Hydroxylated_this compound->Fungal_Cell Excretion

Caption: Generalized Fungal Steroid Hydroxylation Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Mibolerone Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Mibolerone in aqueous buffers is critical for accurate and reproducible experimental results. This compound, a potent synthetic anabolic steroid, is inherently hydrophobic, presenting significant challenges in aqueous environments. This guide provides troubleshooting strategies and frequently asked questions to address common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline solid that is practically insoluble in water.[1][2] It exhibits solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), with a reported solubility of 5 mg/mL (when warmed).[3] It is also slightly soluble in chloroform and very slightly soluble in methanol.[1]

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • Low Aqueous Solubility: this compound's hydrophobic nature is the primary reason for its poor solubility in water-based solutions.

  • pH of the Buffer: The stability of this compound in aqueous solutions is pH-dependent. Maximum stability is observed in the pH range of 5.5 to 6.4.[4] Deviations from this range can lead to degradation and precipitation.

  • Buffer Composition: Certain buffer components can interact with this compound, affecting its solubility. Trace metal impurities in buffer reagents can also catalyze its degradation.[4]

  • Temperature: While warming can aid in initial dissolution in some organic solvents, temperature fluctuations during the experiment can cause the compound to precipitate out of a supersaturated aqueous solution.

  • Concentration: The desired concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.

Q3: How can I enhance the solubility of this compound in my aqueous buffer?

Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic drugs.[5]

  • pH Adjustment: Maintaining the pH within the optimal stability range of 5.5 to 6.4 can prevent degradation and improve solubility.[4]

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6][7][8]

    • Surfactants: These agents can increase solubility by reducing surface tension and forming micelles that encapsulate the hydrophobic drug.[9][10][11]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the aqueous buffer.

dot

cluster_0 Troubleshooting: this compound Fails to Dissolve Start Start: this compound not dissolving Check_Solvent Is an organic co-solvent being used? Start->Check_Solvent Add_Cosolvent Action: Add a co-solvent (e.g., DMSO, Ethanol) Check_Solvent->Add_Cosolvent No Check_pH Is the buffer pH between 5.5 and 6.4? Check_Solvent->Check_pH Yes Add_Cosolvent->Check_pH Adjust_pH Action: Adjust pH to 5.5-6.4 Check_pH->Adjust_pH No Consider_Excipients Have solubilizing excipients been tried? Check_pH->Consider_Excipients Yes Adjust_pH->Consider_Excipients Use_Cyclodextrin Action: Use Cyclodextrins Consider_Excipients->Use_Cyclodextrin No Failure Failure: Consult further Consider_Excipients->Failure Yes, still not dissolving Use_Surfactant Action: Use Surfactants Use_Cyclodextrin->Use_Surfactant Success Success: this compound Dissolved Use_Surfactant->Success

Caption: Troubleshooting workflow for this compound dissolution failure.

Possible Solutions:

  • Prepare a Stock Solution in an Organic Solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, add this stock solution to your aqueous buffer dropwise while vortexing to achieve the final desired concentration. Be mindful that the final concentration of the organic solvent should be low enough to not affect the biological system in your experiment.

  • Optimize Buffer pH: Ensure the pH of your aqueous buffer is within the optimal range of 5.5 to 6.4 for this compound stability.[4] Use a calibrated pH meter to verify and adjust the pH as needed.

  • Incorporate Solubilizing Agents:

    • Cyclodextrins: Consider using β-cyclodextrins or their derivatives (e.g., HP-β-CD) to form inclusion complexes with this compound, thereby increasing its aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used to aid in the solubilization of this compound. It is crucial to use the lowest effective concentration to avoid potential interference with your experimental assay.

Issue 2: this compound precipitates out of the buffer solution over time.

dot

cluster_1 Troubleshooting: this compound Precipitation Over Time Start Start: Precipitation observed Check_pH_Stability Is pH within 5.5-6.4? Start->Check_pH_Stability Adjust_pH Action: Adjust and maintain pH Check_pH_Stability->Adjust_pH No Check_Saturation Is the concentration too high? Check_pH_Stability->Check_Saturation Yes Adjust_pH->Check_Saturation Reduce_Concentration Action: Lower this compound concentration Check_Saturation->Reduce_Concentration Yes Check_Impurities Are there trace metals in the buffer? Check_Saturation->Check_Impurities No Reduce_Concentration->Check_Impurities Use_Chelator Action: Add a chelating agent (e.g., EDTA) Check_Impurities->Use_Chelator Possible Re-evaluate Re-evaluate Formulation Check_Impurities->Re-evaluate Unlikely Stable_Solution Stable Solution Achieved Use_Chelator->Stable_Solution

Caption: Logic for troubleshooting this compound precipitation.

Possible Solutions:

  • Verify and Maintain pH: The pH of the buffer solution can change over time. Re-verify the pH and ensure it remains within the 5.5 to 6.4 range.[4] Buffers with higher buffering capacity might be necessary for long-term experiments.

  • Address Potential Degradation: this compound degradation is accelerated by trace metal impurities.[4] The addition of a sequestering agent, such as ethylenediaminetetraacetic acid (EDTA), can help chelate these metal ions and improve the stability of the solution.

  • Evaluate for Supersaturation: The initial dissolution method might have created a supersaturated solution. If precipitation occurs, it is likely that the concentration of this compound is above its equilibrium solubility in that specific buffer. Consider reducing the final concentration or increasing the amount of co-solvent or solubilizing agent.

Quantitative Data Summary

The following table summarizes the known solubility and stability data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₀O₂[12]
Molecular Weight 302.45 g/mol [3]
Appearance White to beige powder/crystalline solid[1][3]
Solubility in DMSO 5 mg/mL (warmed)[3]
Solubility in Chloroform Slightly soluble[1]
Solubility in Methanol Very slightly soluble[1]
Optimal pH Stability 5.5 - 6.4[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Dilution in Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH adjusted to 6.0)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to the tube to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 3.02 mg of this compound in 1 mL of DMSO.

  • Vortex the tube until the this compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.[3]

  • To prepare the final working solution, perform a serial dilution of the stock solution into the aqueous buffer. For instance, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Vortex the final solution immediately after adding the stock solution to ensure proper mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation before use.

Note: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to minimize its effects on the experimental system. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for your specific application but can range from 1% to 40% (w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously using a magnetic stirrer at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, centrifuge the suspension to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • The concentration of the solubilized this compound in the filtrate can then be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

This technical guide provides a starting point for addressing the solubility challenges associated with this compound. The optimal method for your specific application will depend on the required concentration, the composition of your aqueous buffer, and the constraints of your experimental system. Careful optimization and validation are essential for obtaining reliable and reproducible results.

References

Navigating Mibolerone Administration: A Technical Guide to Minimizing Hepatotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for investigators utilizing Mibolerone in in vivo research. The following information, presented in a question-and-answer format, addresses critical aspects of experimental design and troubleshooting to mitigate the risk of hepatotoxicity, a significant concern associated with this potent 17α-alkylated anabolic-androgenic steroid (AAS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to cause liver damage?

A1: this compound, like other 17α-alkylated AAS, is rendered orally bioavailable through a structural modification that also impedes its hepatic metabolism.[1][2] This altered clearance can lead to hepatotoxicity through several proposed mechanisms, including cholestasis (disruption of bile flow), direct hepatocellular injury, and the induction of oxidative stress.[1][3][4][5]

Q2: Are there established "safe" dosage ranges for this compound in preclinical in vivo models?

A2: Currently, there is a lack of publicly available, peer-reviewed studies that definitively establish a safe dosage range for this compound that completely avoids hepatotoxicity in common preclinical models. Dosage-response studies in canines for non-hepatotoxic endpoints have utilized oral doses in the range of 0.008 to 0.025 mg/kg body weight. However, these studies did not assess markers of liver damage. Therefore, it is crucial for researchers to conduct pilot studies to determine the maximum tolerated dose (MTD) and to identify a dose that balances efficacy with minimal liver impact for their specific animal model and experimental goals.

Q3: What are the key biomarkers to monitor for this compound-induced hepatotoxicity?

A3: Regular monitoring of a panel of liver function tests is critical. Key serum biomarkers include:

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) : Elevated levels of these enzymes are indicative of hepatocellular injury.[6]

  • Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT) : Increases in these enzymes can suggest cholestasis.[6][7]

  • Total Bilirubin : Elevated levels are a direct indicator of impaired liver function and cholestasis.[6] It is also important to consider that intense physical activity in animal models can sometimes elevate ALT and AST levels independent of liver injury.[5][8] Therefore, interpreting these markers in the context of other liver-specific enzymes like GGT is recommended.[8]

Q4: How frequently should I monitor liver function during a this compound study?

A4: The frequency of monitoring should be determined by the dose and duration of your study. For initial dose-finding studies, it is advisable to collect baseline samples and then monitor at frequent intervals (e.g., weekly). For longer-term studies with an established dose, less frequent monitoring (e.g., bi-weekly or monthly) may be appropriate, with more intensive monitoring if any adverse clinical signs are observed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant elevation in ALT and AST (>3x baseline) Hepatocellular injury due to high this compound dosage.1. Immediately reduce the this compound dosage or temporarily suspend administration. 2. Increase the frequency of liver function monitoring. 3. Consider co-administration of a hepatoprotective agent (e.g., N-acetylcysteine) to mitigate oxidative stress, though efficacy for this compound-specific toxicity is not established. 4. If enzyme levels continue to rise, euthanasia and histopathological analysis of the liver may be necessary.
Marked increase in ALP and Total Bilirubin Cholestasis induced by this compound.1. Discontinue this compound administration. 2. Monitor liver function tests closely until they return to baseline. 3. Histopathological examination of the liver is recommended to assess for bile duct obstruction or damage.
Animal shows signs of lethargy, jaundice, or weight loss Severe hepatotoxicity.1. Cease this compound administration immediately. 2. Provide supportive care as recommended by a veterinarian. 3. Euthanasia may be required in cases of severe liver failure.
Inconsistent or unexpected liver enzyme results Variability in drug metabolism, underlying health conditions of the animals, or confounding factors such as stress or diet.1. Ensure consistent dosing and animal handling procedures. 2. Screen animals for pre-existing liver conditions before study initiation. 3. Analyze feed and water for potential hepatotoxins. 4. Increase the sample size to account for individual variability.

Quantitative Data Summary

Due to the limited availability of public data specifically linking this compound dosage to hepatotoxicity markers in vivo, the following table is presented as an illustrative example for structuring data from a dose-finding study. Researchers should generate their own data based on their specific experimental model.

Table 1: Illustrative Example of a this compound Dose-Response Study on Liver Function Markers in a Rodent Model

This compound Dosage (mg/kg/day, oral)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)Serum ALP (U/L) (Mean ± SD)Total Bilirubin (mg/dL) (Mean ± SD)
Vehicle Control35 ± 580 ± 10150 ± 200.2 ± 0.05
0.0145 ± 895 ± 12160 ± 250.25 ± 0.07
0.05150 ± 25250 ± 40200 ± 300.5 ± 0.1
0.1400 ± 60600 ± 90350 ± 501.2 ± 0.3*

*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are hypothetical and for illustrative purposes only.

Key Experimental Protocols

Protocol 1: In Vivo Dose-Finding Study for this compound-Induced Hepatotoxicity

  • Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to several groups (n=8-10 per group), including a vehicle control group and at least three this compound dose groups (e.g., low, medium, high). Dosages should be selected based on available literature for similar compounds and the intended therapeutic application.

  • Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) daily for a predetermined period (e.g., 14 or 28 days). This compound should be dissolved in a suitable vehicle (e.g., corn oil).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).

  • Sample Collection: Collect blood samples at baseline and at regular intervals (e.g., weekly) for serum biochemistry analysis (ALT, AST, ALP, GGT, total bilirubin).

  • Necropsy and Histopathology: At the end of the study, euthanize the animals, perform a gross necropsy, and collect liver tissue for histopathological examination. Liver-to-body weight ratios should also be calculated.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine dose-dependent effects on liver function markers and histology.

Visualizing the Path to Hepatotoxicity

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to investigating this compound-induced hepatotoxicity.

AAS_Hepatotoxicity_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Hepatotoxicity Assessment cluster_outcome Outcome animal_model Select Animal Model (e.g., Rat, Mouse) dose_selection Dose Range Selection (Pilot Study) animal_model->dose_selection administration This compound Administration (Oral Gavage) dose_selection->administration monitoring In-life Monitoring (Clinical Signs, Body Weight) administration->monitoring sampling Blood & Tissue Collection monitoring->sampling biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) sampling->biochemistry histopathology Liver Histopathology (H&E Staining) sampling->histopathology oxidative_stress Oxidative Stress Markers (e.g., GSH, MDA) sampling->oxidative_stress data_analysis Data Analysis & Interpretation biochemistry->data_analysis histopathology->data_analysis oxidative_stress->data_analysis optimization Dosage Optimization data_analysis->optimization AAS_Oxidative_Stress_Pathway This compound This compound (17α-alkylated AAS) ar_activation Androgen Receptor Activation This compound->ar_activation mitochondrial_dysfunction Mitochondrial Dysfunction ar_activation->mitochondrial_dysfunction Direct/Indirect Effects ros_production Increased ROS Production (Superoxide, H2O2) mitochondrial_dysfunction->ros_production gsh_depletion GSH Depletion ros_production->gsh_depletion lipid_peroxidation Lipid Peroxidation ros_production->lipid_peroxidation cellular_damage Hepatocellular Damage (Necrosis, Apoptosis) gsh_depletion->cellular_damage lipid_peroxidation->cellular_damage AAS_Cholestasis_Pathway This compound This compound (17α-alkylated AAS) bsep_inhibition Inhibition of Bile Salt Export Pump (BSEP) This compound->bsep_inhibition bile_acid_accumulation Intrahepatic Bile Acid Accumulation bsep_inhibition->bile_acid_accumulation canalicular_membrane_injury Canalicular Membrane Injury bile_acid_accumulation->canalicular_membrane_injury cholestasis Cholestasis canalicular_membrane_injury->cholestasis jaundice Jaundice & Pruritus cholestasis->jaundice

References

Preventing oxidative degradation of Mibolerone in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of Mibolerone in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

A: this compound (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid.[1][2] Its stability is a critical concern in experimental settings because it is susceptible to degradation, particularly through oxidation, which can lead to the formation of impurities and a decrease in the active compound's concentration, thereby affecting experimental accuracy and reproducibility.[3][4]

Q2: What are the primary factors that contribute to the oxidative degradation of this compound?

A: The primary factors that contribute to the degradation of this compound in aqueous solutions are pH and the presence of trace metal ions.[3] this compound is most stable in a pH range of 5.5 to 6.4.[3] At a more neutral to alkaline pH (7-8), its degradation becomes more complex, yielding multiple oxidation products and isomers.[3] Trace metal ions, such as iron (Fe+2), copper (Cu+2), and tin (Sn+2), can catalyze this degradation.[3]

Q3: How can I prevent the oxidative degradation of my this compound samples?

A: To prevent oxidative degradation, it is crucial to control the experimental conditions. This includes:

  • pH Control: Maintain the pH of aqueous solutions between 5.5 and 6.4 for maximum stability.[3]

  • Use of High-Purity Reagents: Utilize high-purity water and buffer reagents to minimize contamination with trace metal ions.

  • Addition of Chelating Agents: Incorporate a sequestering (chelating) agent, such as ethylenediaminetetraacetic acid (EDTA), into your solutions to bind trace metal ions that could catalyze oxidation.[3]

  • Proper Storage: Store this compound as a solid in a tightly sealed container at the recommended temperature of 2-8°C.[5] For solutions, short-term storage at 2-8°C is also advisable.

  • Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize contact with oxygen.

Q4: What are the signs of this compound degradation in my experimental setup?

A: Degradation of this compound can be identified by several observations:

  • Chromatographic Analysis: The appearance of new, unexpected peaks and a decrease in the area of the main this compound peak in techniques like HPLC or GC-MS.

  • Inconsistent Results: Variability in experimental outcomes when using different batches of the same this compound solution.

  • Visual Changes: Although less common, a change in the color or clarity of a solution could indicate degradation, though this is not a reliable standalone indicator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatography. Oxidative degradation of this compound.1. Verify the pH of your solution; adjust to the optimal range of 5.5-6.4.[3]2. Incorporate a chelating agent (e.g., EDTA) into your buffer to sequester catalytic metal ions.[3]3. Prepare fresh solutions and store them at 2-8°C for no longer than necessary.
Loss of this compound concentration over time. Instability in the prepared solution.1. Confirm that the storage conditions are optimal (2-8°C, protected from light).2. Evaluate the solvent system; this compound is practically insoluble in water and may require a co-solvent like DMSO, which should also be of high purity.[5]3. Minimize the headspace in storage vials to reduce oxygen exposure.
Inconsistent biological activity. Degradation leading to inactive byproducts.1. Perform a forced degradation study to identify potential degradation products and their impact on the assay.2. Implement all preventative measures (pH control, chelating agents, proper storage) to ensure the integrity of the this compound solution.[3]

Quantitative Data Summary

The stability of this compound in aqueous solutions is significantly influenced by pH. The following table summarizes the degradation characteristics at different pH levels.

pH RangeStabilityPrimary Degradation PathwayNumber of Degradation Products
1-2LowDehydration and molecular rearrangementOne major product
5.5-6.4MaximumMinimal degradationNot specified
7-8LowComplex oxidation and isomerizationUp to 12 detected
Data sourced from a study on the kinetics and mechanism of this compound degradation in aqueous buffered solutions.[3]

Experimental Protocols

Protocol: Forced Degradation Study to Assess Oxidative Stability of this compound

This protocol is designed to intentionally degrade this compound under controlled oxidative stress to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]

1. Materials:

  • This compound reference standard

  • High-purity water (Type 1)

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)

  • Methanol or acetonitrile (HPLC grade)

  • Phosphate buffer (0.05 M, pH 6.4)

  • Chelating agent (e.g., EDTA)

  • HPLC system with a UV or MS detector

2. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Dilute with the phosphate buffer (pH 6.4) to a final concentration of 1 mg/mL.

3. Oxidative Stress Conditions:

  • Sample 1 (Control): this compound stock solution.

  • Sample 2 (Mild Oxidation): Mix the this compound stock solution with an equal volume of 3% H₂O₂.

  • Sample 3 (Forced Oxidation): Mix the this compound stock solution with an equal volume of 30% H₂O₂.

  • Incubate all samples at room temperature and protect from light for 24 hours.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.

  • Quench the reaction if necessary (e.g., by adding sodium bisulfite to the oxidized samples).

  • Analyze the samples by a validated HPLC method to separate this compound from its degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the rate of degradation under each condition.

Visualizations

cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_outcome Outcome start This compound Solid solvent High-Purity Solvent (e.g., DMSO) start->solvent Dissolve in buffer Aqueous Buffer (pH 5.5-6.4) solvent->buffer Dilute with chelate Add Chelating Agent (e.g., EDTA) buffer->chelate mix Vortex to Dissolve chelate->mix solution Stable this compound Solution mix->solution storage Store at 2-8°C in Tightly Sealed Vial solution->storage inert Optional: Use Inert Atmosphere solution->inert experiment Use in Experiment storage->experiment inert->experiment stable Minimized Oxidative Degradation experiment->stable

Caption: Workflow for preparing and handling this compound solutions to prevent oxidative degradation.

cluster_factors Contributing Factors cluster_products Degradation Products oxygen Atmospheric Oxygen oxidation Oxidative Degradation oxygen->oxidation metals Trace Metal Ions (Fe²⁺, Cu²⁺) metals->oxidation Catalyzes ph Suboptimal pH (<5.5 or >6.4) ph->oxidation Promotes This compound This compound in Aqueous Solution This compound->oxidation products Oxidized Byproducts & Isomers oxidation->products loss Loss of Active Compound oxidation->loss

Caption: Factors leading to the oxidative degradation of this compound in experimental setups.

References

Addressing off-target effects of Mibolerone in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Mibolerone. Our focus is on identifying and mitigating off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

This compound is a potent synthetic anabolic-androgenic steroid (AAS) that acts as a high-affinity agonist for the androgen receptor (AR), which is its primary on-target effect. However, long-term studies must account for significant off-target activities, including:

  • Progestogenic Activity: this compound exhibits considerable binding affinity for the progesterone receptor (PR), leading to progestin-like effects.

  • Hepatotoxicity: As a 17α-alkylated androgen, this compound is associated with a high potential for liver damage.

  • Cardiovascular Strain: Like other AAS, this compound can negatively impact the cardiovascular system, potentially leading to issues such as increased blood pressure and unfavorable lipid profiles.

  • Endocrine Disruption: Long-term administration can suppress natural testosterone production through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

Q2: How can I differentiate between androgenic and progestogenic effects in my cell-based assays?

To dissect the dual activity of this compound, it is recommended to use cell lines with varying receptor expression profiles. For instance, you can compare responses in AR-positive/PR-negative cells (e.g., specific sublines of MCF-7) versus AR-positive/PR-positive cells (e.g., T-47D, MCF-7M11 PRA). Additionally, the use of specific receptor antagonists can help isolate the signaling pathway of interest.

Q3: What are the initial signs of hepatotoxicity in animal models treated with this compound?

In rodent models, early indicators of hepatotoxicity include elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue may reveal cellular damage, inflammation, and cholestasis.

Q4: Is it possible to mitigate the off-target progestogenic effects of this compound in an experimental setting?

While challenging, it is possible to partially mitigate progestogenic effects by co-administering a progesterone receptor antagonist, such as mifepristone (RU-486). However, this introduces another variable to the experiment, and the potential for off-target effects of the antagonist itself should be carefully considered and controlled for.

Troubleshooting Guides

Problem 1: Inconsistent results in receptor binding or reporter gene assays.
Possible Cause Troubleshooting Step
Cross-reactivity with other steroid receptors Utilize cell lines with specific receptor knockouts or employ selective receptor antagonists for glucocorticoid (GR) and mineralocorticoid (MR) receptors to ensure the observed effect is AR/PR specific.
Ligand instability Prepare fresh solutions of this compound for each experiment. Protect from light and store at the recommended temperature to prevent degradation.
Cell line variability Ensure consistent cell passage number and culture conditions. Regularly verify receptor expression levels via qPCR or Western blot.
Assay interference Optimize serum concentrations in the culture medium, as endogenous hormones can interfere with the assay. Consider using charcoal-stripped serum.
Problem 2: High mortality or unexpected pathologies in long-term animal studies.
Possible Cause Troubleshooting Step
Severe hepatotoxicity Reduce the dosage of this compound. Implement regular monitoring of liver function markers. Consider co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) in a separate control group to assess its potential to mitigate damage, though this adds complexity to the study design.
Cardiovascular complications Monitor blood pressure and heart rate regularly. At the study endpoint, perform detailed histological analysis of cardiac tissue to check for hypertrophy or fibrosis.
Hormonal suppression leading to systemic failure Measure serum testosterone and luteinizing hormone (LH) levels to quantify the extent of HPG axis suppression. Taper the this compound dose towards the end of the study instead of abrupt cessation.

Quantitative Data Summary

The following tables summarize key binding affinities and effective concentrations of this compound, which are crucial for designing and interpreting experiments.

Table 1: Receptor Binding Affinity

Compound Receptor Relative Binding Affinity (%)
Dihydrotestosterone (DHT)Androgen Receptor100
This compoundAndrogen Receptor>100
ProgesteroneProgesterone Receptor100
This compoundProgesterone ReceptorHigh (specific value varies by study)

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line Assay Type This compound Concentration for Significant Effect
T-47D (AR+, PR+)Proliferation Inhibition~1 nM
MCF-7 (AR+, PR-)Proliferation InhibitionModest effect even at higher concentrations
Prostate Cancer CellsAndrogen Receptor ActivationLow nanomolar range

Experimental Protocols

Protocol 1: In Vitro Androgen and Progesterone Receptor Activation Assay

This protocol uses a luciferase reporter gene assay to quantify the activation of AR and PR by this compound.

Materials:

  • HEK293 cells (or another suitable cell line with low endogenous steroid receptor expression)

  • Expression plasmids for human AR and human PR

  • Luciferase reporter plasmid with an androgen-responsive element (ARE) or progesterone-responsive element (PRE)

  • Transfection reagent

  • This compound, DHT (positive control for AR), Progesterone (positive control for PR)

  • Cell culture medium with charcoal-stripped fetal bovine serum

  • Luciferase assay substrate

Methodology:

  • Co-transfect HEK293 cells with the respective receptor plasmid (AR or PR) and the corresponding reporter plasmid (ARE-luciferase or PRE-luciferase).

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, DHT, or progesterone for 24 hours. Include a vehicle-only control.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the dose-response curves to determine the EC50 for each compound on each receptor.

Protocol 2: Assessment of Hepatotoxicity in a Rodent Model

This protocol outlines a method for evaluating the long-term hepatotoxic effects of this compound in rats.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sesame oil)

  • Blood collection supplies

  • ALT/AST assay kits

  • Formalin and histology supplies

Methodology:

  • Acclimatize animals for at least one week.

  • Divide animals into a control group (vehicle only) and an experimental group (this compound).

  • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).

  • Collect blood samples at baseline and at regular intervals (e.g., every 4 weeks) via tail vein or saphenous vein.

  • Measure serum ALT and AST levels.

  • At the end of the study, euthanize the animals and perform a necropsy.

  • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation.

Visualizations

Mibolerone_Signaling_Pathways This compound Signaling Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds PR Progesterone Receptor (PR) This compound->PR Binds AR_HSP AR-HSP Complex AR->AR_HSP Dissociates HSP ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds PR_HSP PR-HSP Complex PR->PR_HSP Dissociates HSP PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds HSP Heat Shock Proteins HSP->AR_HSP HSP->PR_HSP Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates PRE->Gene_Transcription Initiates Androgenic_Effects On-Target Androgenic Effects Gene_Transcription->Androgenic_Effects Leads to Progestogenic_Effects Off-Target Progestogenic Effects Gene_Transcription->Progestogenic_Effects Leads to

Caption: this compound's dual signaling pathways.

Experimental_Workflow_Hepatotoxicity Workflow for Assessing this compound-Induced Hepatotoxicity cluster_setup Experimental Setup cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select Rodent Model (e.g., Wistar Rats) Grouping Divide into Control (Vehicle) & this compound Treatment Groups Animal_Model->Grouping Dosing Daily Oral Gavage (Long-Term: 8-12 weeks) Grouping->Dosing Blood_Sampling Blood Collection (Baseline & Monthly) Dosing->Blood_Sampling Necropsy Euthanasia & Necropsy Dosing->Necropsy Biochemistry Serum ALT/AST Analysis Blood_Sampling->Biochemistry Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis Health_Checks Regular Health & Weight Checks Organ_Collection Liver Collection & Weighing Necropsy->Organ_Collection Histopathology H&E Staining & Microscopic Examination Organ_Collection->Histopathology Histopathology->Data_Analysis

Caption: Workflow for hepatotoxicity assessment.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Assay Results Start Inconsistent Assay Results Check_Reagents Are reagents (this compound, cells, plasmids) fresh and validated? Start->Check_Reagents Check_Protocol Is the experimental protocol being followed precisely? Check_Reagents->Check_Protocol Yes Validate_Reagents Prepare fresh reagents, validate cell lines Check_Reagents->Validate_Reagents No Check_Controls Are positive and negative controls behaving as expected? Check_Protocol->Check_Controls Yes Optimize_Protocol Optimize Protocol (e.g., incubation time, cell density) Check_Protocol->Optimize_Protocol No Investigate_CrossReactivity Investigate Receptor Cross-Reactivity Check_Controls->Investigate_CrossReactivity No Resolved Issue Resolved Check_Controls->Resolved Yes Investigate_CrossReactivity->Start Optimize_Protocol->Start Validate_Reagents->Start

Caption: Logic for troubleshooting inconsistent results.

Technical Support Center: Enhancing Mibolerone's Oral Bioavailability in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Mibolerone in animal research. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent synthetic anabolic-androgenic steroid (AAS).[1][2] As a 17α-alkylated steroid, it is designed to have improved oral activity by resisting rapid breakdown in the liver (first-pass metabolism).[1][3] However, like many steroids, this compound is a lipophilic compound and is presumed to have low aqueous solubility.[4][5] This poor solubility can be a limiting factor in its dissolution in the gastrointestinal (GI) tract, leading to incomplete absorption and variable plasma concentrations, thus affecting the reliability of experimental results.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: While there is no officially published Biopharmaceutics Classification System (BCS) classification for this compound, based on its characteristics as a poorly water-soluble and likely highly permeable compound, it can be provisionally categorized as BCS Class II.[6] For BCS Class II drugs, the primary hurdle to achieving good oral bioavailability is the dissolution rate in the gastrointestinal fluids.

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: The main approaches for improving the oral bioavailability of poorly soluble drugs like this compound focus on enhancing its solubility and dissolution rate. Key strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, enhancing drug solubilization and absorption.[7][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.[3]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments aimed at evaluating the oral bioavailability of this compound formulations.

Issue Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals 1. Inconsistent formulation homogeneity (e.g., settling of a suspension).2. Inaccurate oral gavage technique.3. Physiological differences between animals (e.g., food in the stomach, GI motility).4. Genetic variations in metabolic enzymes.1. Ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before dosing each animal.2. Provide comprehensive training on oral gavage to all personnel.3. Standardize experimental conditions, including fasting periods (e.g., overnight fasting with free access to water) before dosing.4. Use a sufficient number of animals to account for biological variability and consider using a crossover study design if feasible.
Low overall oral bioavailability despite formulation efforts 1. The chosen formulation strategy is not optimal for this compound.2. Significant first-pass metabolism in the liver.3. The drug is an efflux transporter substrate (e.g., P-glycoprotein).1. Screen multiple formulation approaches (e.g., different lipid-based systems, various polymers for solid dispersions).2. Although 17α-alkylation reduces first-pass metabolism, it may still be significant. Consider co-administration with a metabolic enzyme inhibitor in preliminary studies to assess its impact.3. Conduct in vitro permeability assays (e.g., Caco-2) to investigate potential efflux.
Poor in vitro-in vivo correlation (IVIVC) 1. The in vitro dissolution method does not accurately mimic the in vivo environment (e.g., pH, bile salts).2. The formulation behaves differently in the complex GI fluid.1. Utilize biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid) for in vitro testing.2. For lipid-based formulations, in vitro lipolysis models can provide better insights into in vivo performance.
Signs of toxicity or GI irritation in animals 1. The formulation excipients are causing irritation.2. High local concentration of the drug.1. Use well-tolerated, pharmaceutical-grade excipients.2. For suspensions, ensure the particle size is minimized to prevent irritation. For solutions, ensure the drug is fully dissolved. Consider lowering the dose or dosing concentration if possible.

Experimental Protocols

The following are example protocols for the preparation and in vivo evaluation of this compound formulations, adapted from methodologies used for other poorly soluble steroids. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of a this compound Nanosuspension

This protocol is adapted from a method for preparing Danazol nanosuspensions.[9]

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Purified water

  • Zirconium oxide beads (0.5 mm)

  • High-speed homogenizer

  • Wet media mill or high-pressure homogenizer

Procedure:

  • Preparation of the Stabilizer Solution: Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.

  • Coarse Suspension: Disperse this compound powder in the stabilizer solution to create a coarse suspension using a high-speed homogenizer.

  • Wet Milling:

    • Add the coarse suspension and zirconium oxide beads to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 1-4 hours), with cooling to prevent overheating.

    • Monitor the particle size periodically using a particle size analyzer until the desired size (e.g., < 200 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is based on the development of a SEDDS for Testosterone Undecanoate.[11]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to approximately 40°C to facilitate mixing.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

  • Self-Emulsification Assessment:

    • Add a small volume of the SEDDS formulation to a larger volume of purified water with gentle agitation.

    • Observe the formation of the emulsion and measure the droplet size and PDI.

    • An optimal SEDDS will form a clear or slightly opalescent microemulsion with a small droplet size (e.g., < 100 nm).

Protocol 3: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation

  • Oral gavage needles (stainless steel or flexible plastic)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Dosing:

    • Weigh each rat to determine the correct dosing volume.

    • Administer the this compound formulation (e.g., nanosuspension, SEDDS, or a simple suspension as a control) via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the this compound concentration at each time point.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

    • Calculate the relative oral bioavailability of the enhanced formulations compared to the control formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₀H₃₀O₂[12]
Molecular Weight302.45 g/mol [12]
AppearanceWhite to beige powder
SolubilityDMSO: 5 mg/mL (warmed)
Aqueous SolubilityPoorly soluble (presumed)[4][5]
LogP (calculated)3.7 - 4.1Inferred from steroid structures

Table 2: Example of Pharmacokinetic Data from an Animal Study (Hypothetical)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 1050 ± 152.0300 ± 90100
Nanosuspension 10150 ± 401.0900 ± 250300
SEDDS 10200 ± 550.51200 ± 310400

Visualizations

This compound Metabolism and Oral Absorption Pathway

Mibolerone_Pathway Oral Oral Administration of this compound Formulation Stomach Stomach (Dissolution) Oral->Stomach Ingestion Intestine Small Intestine (Dissolution & Absorption) Stomach->Intestine Gastric Emptying PortalVein Portal Vein Intestine->PortalVein Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic To Circulation Metabolites Metabolites Liver->Metabolites Metabolism (e.g., Hydroxylation, Oxidation) Excretion Excretion (Urine/Feces) Systemic->Excretion Elimination Metabolites->Excretion

Caption: this compound's journey from oral administration to systemic circulation, highlighting key absorption and metabolism steps.

Experimental Workflow for Improving this compound Oral Bioavailability

Experimental_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., SEDDS, Nanosuspension, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization - Particle/Droplet Size - Dissolution Rate - Stability Formulation->InVitro InVivo In Vivo Animal Study (e.g., Rat Model) InVitro->InVivo Promising Formulations PK_Analysis Pharmacokinetic Analysis - Plasma Concentration vs. Time - Cmax, Tmax, AUC InVivo->PK_Analysis Evaluation Evaluation of Bioavailability Enhancement PK_Analysis->Evaluation Optimized Optimized Formulation Evaluation->Optimized Successful Refine Refine Formulation Evaluation->Refine Suboptimal Refine->Formulation

Caption: A systematic workflow for developing and evaluating formulations to enhance the oral bioavailability of this compound.

References

Technical Support Center: Mitigating Mibolerone's Cross-Reactivity in Progesterone Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Mibolerone's cross-reactivity in progesterone receptor (PR) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with progesterone receptor assays?

A1: this compound (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid.[1] Structurally similar to progesterone, it exhibits a high binding affinity for the progesterone receptor (PR), leading to significant cross-reactivity in PR assays.[1][2] This interference can result in inaccurate quantification of progesterone binding and misinterpretation of experimental outcomes.

Q2: How significant is this compound's binding to the progesterone receptor?

A2: this compound binds to the progesterone receptor with high affinity. For instance, studies have reported a dissociation constant (Kd) for this compound binding to the PR in human prostate cytosol to be 5.9 nM and in rabbit uterus as low as 1.1 nM.[1][2] This affinity is comparable to its binding to the androgen receptor (AR) in some tissues, highlighting the substantial potential for cross-reactivity.[1][2]

Q3: What are the consequences of this compound's cross-reactivity in my experiments?

A3: Unaddressed cross-reactivity can lead to several experimental issues, including:

  • Overestimation of Progesterone Binding: this compound will compete with the labeled progesterone ligand, leading to an apparent increase in the concentration of progesterone required to achieve a certain level of receptor occupancy.

  • Inaccurate IC50/Ki Values: When screening compounds for their affinity to the PR, the presence of this compound can lead to erroneously calculated IC50 and Ki values.

  • Misinterpretation of Cellular Responses: In cell-based assays, this compound can activate progesterone receptor-mediated signaling pathways, confounding the interpretation of the effects of other test compounds.[3]

Q4: Can I use a specific antibody to avoid this cross-reactivity?

A4: While highly specific monoclonal antibodies are crucial for minimizing cross-reactivity in immunoassays, this compound's direct binding to the progesterone receptor itself is the primary issue in receptor binding assays. Therefore, even with a specific anti-progesterone antibody, this compound can still interfere by occupying the receptor's binding site. In immunoassays, the degree of cross-reactivity will depend on the specific antibody used, and it is essential to consult the manufacturer's data sheet or perform validation experiments.

Troubleshooting Guides

Issue 1: High background or non-specific binding in a competitive binding assay.

Possible Cause: this compound is binding to both the androgen and progesterone receptors in your sample.

Solution: Utilize a blocking agent to specifically inhibit this compound's binding to the progesterone receptor. Triamcinolone acetonide is an effective blocking agent for this purpose.[1][2] A 500-fold excess of triamcinolone acetonide has been shown to effectively block this compound's binding to the PR.[1][2]

Issue 2: Inconsistent or non-reproducible results in progesterone receptor binding assays.

Possible Cause: Incomplete blocking of this compound's binding to the progesterone receptor or degradation of reagents.

Solution:

  • Optimize Blocking Agent Concentration: While a 500-fold excess of triamcinolone acetonide is a good starting point, it may be necessary to titrate the concentration to find the optimal level for your specific experimental conditions.

  • Ensure Reagent Stability: Properly store all reagents, including this compound, progesterone standards, and the receptor preparation, according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Equilibration Time: Ensure that the binding reaction has reached equilibrium. Incubation times may need to be optimized.

Issue 3: Unexpected agonist activity in a cell-based progesterone receptor reporter assay.

Possible Cause: this compound is acting as an agonist at the progesterone receptor, leading to the activation of the reporter gene.

Solution:

  • Confirm Receptor Specificity: Use a progesterone receptor antagonist, such as RU486 (Mifepristone), to confirm that the observed activity is indeed mediated by the progesterone receptor.[4]

  • Employ a PR-Knockout Cell Line: If available, use a cell line in which the progesterone receptor gene has been knocked out as a negative control to verify that the observed effects are PR-dependent.

  • Alternative Assay Formats: Consider using alternative assay formats that are less susceptible to interference, such as fluorescence polarization immunoassays (FPIA) with highly specific antibodies or mass spectrometry-based methods.[5][6][7][8]

Data Presentation

Table 1: Binding Affinities (Kd) of this compound and Progesterone to Steroid Receptors

LigandReceptorTissueSpeciesDissociation Constant (Kd) (nM)Reference
This compoundAndrogen ReceptorProstateHuman1.5[1][2]
This compoundProgesterone ReceptorProstateHuman5.9[1][2]
This compoundProgesterone ReceptorUterusRabbit1.1[1][2]
ProgesteroneProgesterone ReceptorUterusHuman~1-10 (typical range)General Knowledge

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Mitigate this compound Cross-Reactivity

This protocol describes a competitive radioligand binding assay using a radiolabeled progestin (e.g., [³H]-Progesterone) and includes the use of triamcinolone acetonide to block the cross-reactivity of this compound with the progesterone receptor.

Materials:

  • Progesterone Receptor source (e.g., cytosol from target tissue or cells)

  • Radiolabeled Progesterone (e.g., [³H]-Progesterone)

  • Unlabeled Progesterone (for standard curve)

  • This compound

  • Triamcinolone Acetonide

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Wash Buffer (ice-cold)

  • Scintillation Cocktail

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare a cytosol fraction containing the progesterone receptor from your tissue or cell source through homogenization and ultracentrifugation.[9]

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled progesterone to generate a standard curve.

    • Prepare solutions of your test compound (if applicable).

    • In a 96-well plate, set up the following reaction tubes in triplicate:

      • Total Binding: Assay buffer, radiolabeled progesterone.

      • Non-specific Binding: Assay buffer, radiolabeled progesterone, and a high concentration of unlabeled progesterone (e.g., 1000-fold excess).

      • Standard Curve: Assay buffer, radiolabeled progesterone, and serial dilutions of unlabeled progesterone.

      • Test Compound: Assay buffer, radiolabeled progesterone, and serial dilutions of your test compound.

      • This compound Control (with blocking): Assay buffer, radiolabeled progesterone, this compound, and a 500-fold molar excess of triamcinolone acetonide.

  • Incubation: Add the receptor preparation to all wells. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through filter mats.[9]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Generate a standard curve by plotting the percentage of specific binding against the concentration of unlabeled progesterone.

    • Determine the IC50 value (the concentration of a competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for your test compounds from their respective dose-response curves.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[10][11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Cytosol Extraction) Incubation Incubation (Binding Equilibrium) Receptor_Prep->Incubation Ligand_Prep Ligand & Competitor Preparation Ligand_Prep->Incubation Separation Separation of Bound & Free Ligand (Filtration) Incubation->Separation Washing Washing Separation->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Standard_Curve Generate Standard Curve Quantification->Standard_Curve IC50_Calc Calculate IC50 Standard_Curve->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds (Cross-reactivity) AR Androgen Receptor (AR) This compound->AR Binds (Primary Target) Progesterone Progesterone Progesterone->PR Binds PRE Progesterone Response Element PR->PRE ARE Androgen Response Element AR->ARE Transcription_P Gene Transcription (Progesterone-regulated) PRE->Transcription_P Transcription_A Gene Transcription (Androgen-regulated) ARE->Transcription_A

Caption: this compound's dual interaction with steroid hormone receptors.

Logical_Relationship Problem Inaccurate PR Assay Results due to this compound Cause This compound Cross-reactivity with Progesterone Receptor Problem->Cause Solution Mitigation Strategy Cause->Solution Method1 Use of Blocking Agent (Triamcinolone Acetonide) Solution->Method1 Method2 Alternative Assay Format (e.g., FPIA, Mass Spec) Solution->Method2 Outcome Accurate Quantification of Progesterone Receptor Binding Method1->Outcome Method2->Outcome

Caption: Troubleshooting logic for this compound interference.

References

Technical Support Center: Mibolerone and Anabolic-Androgenic Steroid (AAS)-Induced Aggression in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Mibolerone is a potent synthetic anabolic-androgenic steroid (AAS) and its use in research should be conducted with a thorough understanding of its pharmacological profile and potential adverse effects. Current scientific literature suggests that this compound and similar AAS are more likely to increase aggressive behavior rather than reduce it. This guide, therefore, focuses on protocols for studying and potentially mitigating AAS-induced aggression in animal models, rather than using this compound as a primary agent for aggression reduction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as dimethylnortestosterone (DMNT), is a synthetic, orally active anabolic-androgenic steroid. It is a derivative of nandrolone. Its primary mechanism of action involves binding to and activating androgen receptors (AR), and it has also been shown to have a high affinity for the progesterone receptor (PR). This dual action can lead to a range of physiological and behavioral effects.

Q2: Is this compound suitable for reducing aggressive behavior in animal models?

Based on available evidence, this compound is not recommended for reducing aggressive behavior. In fact, studies and clinical observations in animals have reported increased aggression as a potential side effect. The use of AAS, in general, is associated with heightened aggression, often referred to as "'roid rage" in humans. Animal models have consistently demonstrated that exposure to AAS can increase aggressive behaviors.

Q3: What are the common side effects of this compound administration in animals?

Commonly reported side effects in female dogs, where it was used for estrus suppression, include clitoral hypertrophy, vaginitis, increased skin sebaceous gland activity, and potential alterations in hepatic function. Behavioral changes, including increased mounting and aggression, have also been noted.

Q4: What are the key signaling pathways involved in AAS-induced aggression?

Research suggests that AAS-induced aggression is not solely mediated by androgen receptors. Key neurotransmitter systems are also implicated, including:

  • Serotonin (5-HT) System: Androgens are thought to decrease serotonin levels, and low serotonin is associated with impulsive or provoked aggression.

  • Vasopressin (AVP) System: AAS can alter the vasopressin neural system in the latero-anterior hypothalamus (LAH), which interacts with serotonin and dopamine systems to modulate aggression.

  • Dopamine (DA) System: Dopaminergic pathways also play a role in modulating AAS-induced aggressive responses.

Troubleshooting Guide for this compound and AAS-Induced Aggression Studies

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly High Levels of Aggression - Dose of this compound/AAS may be too high.- Individual animal susceptibility.- Environmental stressors.- Review and potentially lower the dosage.- Ensure a controlled and stress-free environment for the animals.- Implement a clear scoring system for aggression to quantify the effect.
High Variability in Aggressive Responses - Genetic differences within the animal cohort.- Differences in social housing conditions.- Inconsistent drug administration.- Use a genetically homogenous animal strain.- Standardize housing conditions and social groups.- Ensure precise and consistent dosing for all animals.
Lack of Significant Change in Aggression - Dose of this compound/AAS may be too low.- Insufficient duration of treatment.- Inappropriate behavioral assay.- Conduct a dose-response study to determine the optimal dose.- Extend the treatment period.- Utilize a validated and sensitive behavioral paradigm for aggression, such as the resident-intruder test.
Adverse Health Effects in Animals - Hepatotoxicity due to the 17α-alkylated structure of this compound.- Endocrine system disruption.- Monitor liver function through regular blood tests.- Include a vehicle-only control group to assess baseline health.- Consult with a veterinarian on appropriate supportive care.

Experimental Protocols

Protocol 1: Induction of Aggression using Anabolic-Androgenic Steroids in Rodent Models

This protocol is adapted from studies investigating AAS-induced aggression.

1. Animal Model:

  • Species: Male Syrian hamsters or rats are commonly used.

  • Age: Adolescent animals are often used as this is a sensitive period for hormonal influences on brain development and behavior.

2. Drug Preparation and Administration:

  • Drug: A mixture of testosterone cypionate (e.g., 2 mg/kg), nandrolone decanoate (e.g., 2 mg/kg), and boldenone undecylenate (e.g., 1 mg/kg) can be used to model "stacking". Alternatively, a specific dose of this compound can be investigated.

  • Vehicle: Sesame oil is a common vehicle for steroid injections.

  • Administration: Daily subcutaneous (SC) injections for a period of 30 consecutive days.

3. Behavioral Testing: Resident-Intruder Paradigm

  • Habituation: House the experimental animal (resident) in the testing cage for several days to establish territory.

  • Test: Introduce a smaller, weight-matched male intruder into the resident's cage.

  • Scoring: Videotape the interaction and score for aggressive behaviors such as latency to attack, number of attacks, and duration of fighting.

4. Data Analysis:

  • Compare the aggressive behaviors of the AAS-treated group with a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of Neurochemical Changes Associated with AAS-Induced Aggression

1. Tissue Collection:

  • Following behavioral testing, animals are euthanized, and brains are rapidly dissected.

  • Specific brain regions of interest, such as the hypothalamus (including the LAH), amygdala, and prefrontal cortex, should be collected.

2. Neurochemical Analysis:

  • Immunohistochemistry: To visualize and quantify changes in the expression of androgen receptors, vasopressin, or serotonin-related proteins.

  • In-situ Hybridization: To measure changes in the mRNA levels of relevant genes.

  • Microdialysis: To measure the in-vivo release of neurotransmitters like serotonin and dopamine during aggressive encounters.

Quantitative Data Summary

Table 1: Effects of Anabolic-Androgenic Steroids on Aggressive Behavior in Animal Models

Study Focus Animal Model AAS Treatment Key Findings on Aggression Reference
Adolescent AAS ExposureSyrian HamstersTestosterone cypionate, nandrolone decanoate, boldenone undecylenateSignificant increase in attack behaviors and shorter attack latencies compared to controls.
Pubertal AAS ExposureRatsTestosterone, nandrolone, stanozololTestosterone and nandrolone increased aggression; provocation further increased aggression after withdrawal.
Testosterone and AggressionMiceTestosterone propionateTestosterone treatment induced intermale aggressive behavior in wild-type male mice.

Visualizations

Signaling Pathways in AAS-Induced Aggression

AAS_Aggression_Pathway cluster_AAS Anabolic-Androgenic Steroids (e.g., this compound) cluster_Receptors Cellular Receptors cluster_Neurotransmitters Neurotransmitter Systems AAS AAS AR Androgen Receptor (AR) AAS->AR Binds and Activates PR Progesterone Receptor (PR) AAS->PR Binds and Activates Serotonin Serotonin (5-HT) System AR->Serotonin Modulates (Decreases) Vasopressin Vasopressin (AVP) System AR->Vasopressin Modulates Dopamine Dopamine (DA) System AR->Dopamine Modulates Aggression Increased Aggressive Behavior Serotonin->Aggression Inhibitory Effect (Reduced) Vasopressin->Aggression Excitatory Effect Dopamine->Aggression Modulatory Effect

Caption: Putative signaling pathways involved in AAS-induced aggression.

Experimental Workflow for Studying AAS-Induced Aggression

Experimental_Workflow start Start: Select Animal Model treatment AAS/Mibolerone or Vehicle Administration start->treatment behavior Behavioral Testing (Resident-Intruder) treatment->behavior neurochem Neurochemical Analysis behavior->neurochem data Data Analysis and Interpretation neurochem->data end Conclusion data->end

Caption: A typical experimental workflow for investigating AAS-induced aggression.

Mibolerone: A Technical Guide to Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and disposal of Mibolerone in a laboratory setting. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for each specific experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potent synthetic anabolic-androgenic steroid.[1][2] The primary hazards include potential reproductive toxicity, meaning it may damage fertility or the unborn child, and it is a suspected carcinogen.[3][4] Direct contact or inhalation of the powder should be strictly avoided.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive risk assessment should determine the specific PPE required. However, as a potent compound, the following are generally recommended:

  • Respiratory Protection: For handling the solid form or any procedure that could generate aerosols, a powered air-purifying respirator (PAPR) or a fit-tested N95 respirator should be used.

  • Eye Protection: Chemical splash goggles or a full-face shield are necessary.

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.

  • Body Protection: A disposable lab coat or gown with tight-fitting cuffs should be worn. For larger quantities or high-risk procedures, a disposable suit may be necessary.

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials, although specific incompatibilities are not well-documented. Access to the storage area should be restricted to authorized personnel.

Q4: What is the appropriate method for disposing of this compound waste?

A4: this compound waste, including empty containers, contaminated PPE, and unused solutions, should be disposed of as hazardous pharmaceutical waste.[5][6] It should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of this compound down the drain or in regular trash.[6] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and licensed waste contractors.

Q5: What should I do in the event of a this compound spill?

A5: The immediate response to a spill depends on its size and nature (powder or liquid). A detailed spill response decision tree is provided in the "Visualizations" section. In general, for a small spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an absorbent material. If it is a powder, gently wet the absorbent material first to prevent aerosolization.

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinsing. All cleaning materials should also be disposed of as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Troubleshooting Guides

Issue Possible Cause Solution
Visible powder contamination outside of the designated handling area. Improper handling techniques, inadequate containment, or a breach in PPE.1. Immediately cease all work and secure the area. 2. Follow the spill cleanup procedure outlined in the FAQ and the spill response decision tree. 3. Review handling procedures and containment measures to identify and rectify the source of the contamination. 4. Consider additional engineering controls, such as a ventilated balance enclosure or glove box.
Suspected personal exposure to this compound. Accidental skin contact, inhalation of powder, or a splash to the eyes.1. Immediately remove any contaminated clothing. 2. If skin contact occurs, wash the affected area thoroughly with soap and water. 3. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes. 4. If inhalation is suspected, move to a fresh air source. 5. Seek immediate medical attention and report the incident to your supervisor and EHS department. Provide the Safety Data Sheet (SDS) to the medical personnel.
Uncertainty about the disposal of a specific this compound-containing waste stream. Lack of clarity on institutional or local regulations.1. Do not dispose of the waste. 2. Label the waste container clearly with the contents and "Hazardous Waste." 3. Contact your institution's EHS department for specific guidance on the proper disposal procedure for that waste stream.

Quantitative Data

This compound Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₀H₃₀O₂
Molar Mass 302.45 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 168-171 °C[4]
Solubility Soluble in DMSO and methanol.

Occupational Exposure Control

As there is no established official Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended. Based on its high potency as an anabolic steroid and its potential reproductive and carcinogenic hazards, this compound should be handled in a high containment category.

Control Band Occupational Exposure Band (OEB) Recommended Handling Practices for this compound
High Potency OEB 4/5 - Handle in a dedicated, restricted-access area. - Use of primary engineering controls such as a certified chemical fume hood, ventilated balance enclosure, or glove box is mandatory. - Strict adherence to all recommended PPE, including respiratory protection. - Detailed Standard Operating Procedures (SOPs) for all tasks. - Regular cleaning and decontamination of all surfaces and equipment. - Medical surveillance for personnel may be required.

Experimental Protocols

Protocol: Preparation of a this compound Solution from Powder

This protocol outlines the general steps for safely preparing a stock solution of this compound from its powdered form. This should be adapted to your specific experimental needs and institutional safety guidelines.

1. Pre-Experiment Preparation:

  • Conduct a thorough risk assessment for the entire procedure.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean, uncluttered, and the ventilation is functioning correctly.
  • Assemble all necessary equipment and reagents (e.g., balance, glassware, solvent, vortex mixer).
  • Prepare a designated hazardous waste container.

2. Weighing the this compound Powder:

  • Don all required PPE, including double gloves and respiratory protection.
  • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.
  • Use a tared weigh boat or appropriate container to carefully weigh the desired amount of this compound powder.
  • Avoid creating dust. If any powder is spilled, follow the spill cleanup procedure immediately.

3. Solution Preparation:

  • Carefully transfer the weighed this compound powder into the appropriate volumetric flask or vial.
  • Add the desired solvent to the container, ensuring to rinse the weigh boat to transfer any residual powder.
  • Cap the container securely and mix gently by inversion or using a vortex mixer until the powder is completely dissolved.
  • Label the container clearly with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.

4. Post-Procedure Cleanup and Disposal:

  • Decontaminate all surfaces and equipment used in the procedure with an appropriate solvent or detergent.
  • Dispose of all contaminated disposable items (e.g., weigh boat, pipette tips, gloves) in the designated hazardous waste container.
  • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
  • Wash hands thoroughly with soap and water after removing all PPE.

Mandatory Visualizations

Experimental_Workflow_for_Mibolerone_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Risk Assessment prep_ppe 2. Don PPE prep_risk->prep_ppe prep_area 3. Prepare Work Area prep_ppe->prep_area handling_weigh 4. Weigh Powder in Containment prep_area->handling_weigh handling_dissolve 5. Dissolve in Solvent handling_weigh->handling_dissolve handling_label 6. Label Solution handling_dissolve->handling_label cleanup_decon 7. Decontaminate Surfaces handling_label->cleanup_decon cleanup_waste 8. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands cleanup_ppe->cleanup_wash

Caption: Experimental Workflow for Safe this compound Handling.

Mibolerone_Spill_Response spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1g or <10mL) assess->small_spill Small large_spill Large Spill (>1g or >10mL) assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Alert Supervisor/EHS large_spill->evacuate report Report Incident evacuate->report contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->report

Caption: this compound Spill Response Decision Tree.

References

Technical Support Center: Mibolerone Quality Control and Purity Assessment for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of Mibolerone for research applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quality control and purity assessment of this compound.

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often used for quantitative analysis to determine the percentage of purity, while GC-MS is excellent for identifying and quantifying this compound and its volatile impurities, often after a derivatization step.[1][2][3]

Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak in your HPLC chromatogram could be a synthesis-related impurity, a degradation product, or a metabolite if working with biological matrices. This compound is synthesized from nandrolone, so residual starting material or by-products from the multi-step synthesis could be present.[4] Additionally, this compound can degrade under certain conditions, particularly in aqueous solutions at non-optimal pH, leading to oxidation products or isomers.[5] It is also important to consider the possibility of contamination from solvents or sample handling.

Q3: My GC-MS analysis of this compound shows poor peak shape and tailing. What are the possible causes and solutions?

A3: Poor peak shape in GC-MS analysis of steroids like this compound is often due to their insufficient volatility and thermal stability.[6] To address this, a derivatization step, commonly silylation (e.g., using MSTFA), is crucial to increase volatility and improve peak shape.[7] Other potential causes include issues with the GC column, such as contamination or degradation of the stationary phase, or problems with the injector, such as incorrect temperature settings.

Q4: I am concerned about the presence of isomeric impurities. How can I resolve them?

A4: Isomeric impurities can be challenging to separate. For HPLC, optimizing the mobile phase composition and using a high-resolution column are key. Different column chemistries, such as phenyl-hexyl instead of a standard C18, can offer different selectivity for closely related steroid isomers. For GC-MS, using a long capillary column with a suitable temperature program can improve the separation of isomers.

Q5: What are the expected degradation products of this compound under stress conditions?

A5: this compound's stability is pH-dependent. In acidic conditions (pH 1-2), the major degradation pathway is dehydration.[5] In neutral to alkaline conditions (pH 7-8), degradation is more complex and can result in multiple oxidation products and isomers.[5] Trace metal impurities can also catalyze degradation.[5]

Experimental Protocols

Below are detailed methodologies for the quality control and purity assessment of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from the USP monograph for this compound and is suitable for determining the purity of a this compound sample.

Materials:

  • This compound reference standard (USP grade or equivalent)

  • Progesterone (internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A filtered and degassed mixture of water, tetrahydrofuran, and methanol (60:25:15, v/v/v).

  • Flow Rate: Approximately 2 mL/min

  • Detection Wavelength: 243 nm

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

Procedure:

  • Internal Standard Solution Preparation: Prepare a solution of progesterone in methanol containing approximately 0.6 mg/mL.

  • Standard Preparation: Accurately weigh about 10 mg of USP this compound RS and transfer to a 25-mL volumetric flask. Add 25.0 mL of the Internal Standard Solution and mix.

  • Assay Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and transfer to a 25-mL volumetric flask. Add 25.0 mL of the Internal Standard Solution and mix.

  • Chromatography: Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph. Record the chromatograms and measure the peak responses.

  • System Suitability: In the chromatogram of the Standard Preparation, the relative retention times should be approximately 0.6 for this compound and 1.0 for progesterone. The relative standard deviation for replicate injections should not be more than 2.0%.

  • Calculation: Calculate the percentage of this compound in the sample using the ratio of the peak responses of this compound to the internal standard in the Assay Preparation compared to the Standard Preparation.

Protocol 2: Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the identification of this compound and its potential volatile impurities.

Materials:

  • This compound sample

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • GC-MS system with a capillary column

  • Autosampler vials with inserts

  • Heating block or oven

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: HP-1 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 180 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of ethyl acetate.

  • Derivatization: Transfer 100 µL of the sample solution to an autosampler vial insert. Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion at m/z 446 and characteristic fragment ions.[2] Compare the chromatogram to identify any additional peaks, which could correspond to impurities.

Data Presentation

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationMethod
Purity≥98%HPLC
IdentificationConforms to the structure¹H-NMR, MS
AppearanceWhite to off-white powderVisual
SolubilitySoluble in DMSO, ethanolVisual

Data compiled from various chemical supplier specifications.

Table 2: Key Mass Spectral Fragments for Derivatized this compound (GC-MS)

CompoundDerivativeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compounddi-TMS446431, 356, 341, 301
Tetrahydro-miboleronedi-TMS432360, 270, 143

Data is based on published mass spectral data.[2] TMS = Trimethylsilyl.

Visualization of Experimental Workflows

Diagram 1: HPLC Purity Analysis Workflow

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Internal Standard Solution weigh_sample->dissolve_sample weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Internal Standard Solution weigh_std->dissolve_std weigh_is Prepare Internal Standard Solution (Progesterone) weigh_is->dissolve_sample weigh_is->dissolve_std filter_sample Filter Sample dissolve_sample->filter_sample filter_std Filter Standard dissolve_std->filter_std inject_sample Inject Sample filter_sample->inject_sample inject_std Inject Standard filter_std->inject_std hplc_system HPLC System (C18 Column, UV Detector) acquire_chrom Acquire Chromatograms inject_std->acquire_chrom inject_sample->acquire_chrom integrate_peaks Integrate Peak Areas acquire_chrom->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for this compound purity analysis by HPLC.

Diagram 2: GC-MS Impurity Identification Workflow

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve this compound in Solvent dry_down Evaporate to Dryness dissolve->dry_down derivatize Derivatize with MSTFA/TMCS dry_down->derivatize heat Heat at 70°C derivatize->heat inject Inject Sample heat->inject gcms_system GC-MS System acquire_data Acquire TIC and Mass Spectra inject->acquire_data identify_peaks Identify this compound and Impurity Peaks acquire_data->identify_peaks library_search Compare with Spectral Libraries identify_peaks->library_search

Caption: Workflow for this compound impurity identification by GC-MS.

References

Strategies to account for Mibolerone's binding to sex hormone-binding globulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to account for Mibolerone's binding to sex hormone-binding globulin (SHBG) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with SHBG important?

A1: this compound (7α,17α-dimethyl-19-nortestosterone) is a potent, synthetic anabolic-androgenic steroid (AAS).[1] SHBG is a glycoprotein that binds to circulating androgens and estrogens, thereby regulating their bioavailability.[2] Understanding the binding of this compound to SHBG is crucial because this interaction dictates the fraction of free, biologically active this compound that can interact with androgen receptors in target tissues. Accounting for this binding is essential for accurately interpreting data from in vitro and in vivo experiments.

Q2: What is the binding affinity of this compound for SHBG?

A2: this compound exhibits a relatively low binding affinity for SHBG. Its relative binding affinity (RBA) is approximately 6% of that of testosterone.[2][3] While some sources may describe this as "negligible," it is a measurable interaction that can be significant in experimental contexts, especially when precise quantification of free steroid concentration is required.

Q3: How does this compound's affinity for SHBG compare to other androgens?

A3: this compound's affinity for SHBG is considerably lower than that of endogenous androgens like dihydrotestosterone (DHT) and testosterone. This lower affinity means that a larger fraction of this compound will remain unbound in the presence of SHBG compared to these other steroids, which can contribute to its high potency.

Q4: What experimental methods can be used to measure the binding of this compound to SHBG?

A4: The most common and effective method is a competitive radioligand binding assay.[4][5] This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (typically ³H-DHT) for binding to SHBG. Other techniques like equilibrium dialysis can also be used, although they can be more technically demanding.

Q5: Why is it important to account for SHBG in cell culture experiments?

A5: If you are using serum in your cell culture media, it will contain SHBG (especially if using human or primate serum). This SHBG can bind to the this compound you add, reducing the effective free concentration of the steroid available to the cells. This can lead to an underestimation of this compound's potency. It is recommended to either use charcoal-stripped serum to remove endogenous steroids and binding proteins or to calculate and account for the free fraction of this compound in your experimental design.

Quantitative Data Summary

The following table summarizes the relative binding affinity (RBA) of this compound and other relevant steroids to SHBG. Testosterone is used as the reference compound with an RBA of 100%.

CompoundRelative Binding Affinity (RBA) to SHBG (%)
Dihydrotestosterone (DHT)~200%
Testosterone100% (Reference)
This compound 6% [2][3]
Nandrolone1-16%
Stanozolol36%
Metandienone2%

Diagrams: Workflows and Logical Relationships

Mibolerone_SHBG_Equilibrium cluster_blood In Circulation cluster_tissue Target Tissue Free_Mib Free this compound (Biologically Active) Bound_Complex This compound-SHBG Complex (Inactive Reservoir) Free_Mib->Bound_Complex Binding Receptor Androgen Receptor Free_Mib->Receptor Enters Cell & Binds SHBG SHBG Bound_Complex->Free_Mib Dissociation Response Biological Response Receptor->Response

Caption: Equilibrium between free and SHBG-bound this compound in circulation.

Competitive_Binding_Assay_Workflow start Start: Prepare Reagents reagents Reagents: - SHBG Source (e.g., purified protein, serum) - Radiolabeled Ligand (e.g., ³H-DHT) - Unlabeled this compound (competitor) - Assay Buffer start->reagents incubation Incubate SHBG + ³H-DHT + Varying concentrations of this compound reagents->incubation separation Separate Bound from Free Ligand (e.g., charcoal adsorption, filtration) incubation->separation measurement Measure Radioactivity of Bound Fraction (Scintillation Counting) separation->measurement analysis Data Analysis: - Plot % Bound vs. This compound Concentration - Calculate IC₅₀ measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive SHBG binding assay.

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB) in Radioligand Assay

  • Question: My non-specific binding is over 50% of the total binding, making my specific binding signal weak and unreliable. What can I do?

  • Answer: High NSB is a common issue, often caused by the hydrophobic nature of steroids or issues with assay components.[6][7]

    • Solutions:

      • Reduce Radioligand Concentration: Use a concentration of the radiolabeled ligand at or below its Kd for SHBG. High concentrations can lead to binding to low-affinity, non-saturable sites.

      • Optimize Protein Concentration: Reduce the amount of SHBG-containing protein in the assay. Titrate to find the lowest concentration that provides a robust specific signal.

      • Check Radioligand Purity: Ensure the radiolabeled steroid is pure and has not degraded. Impurities can contribute significantly to NSB.

      • Modify Assay Buffer: Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in your buffer to coat surfaces and reduce binding to tubes or filters.[7]

      • Improve Separation Step: If using charcoal adsorption, ensure the incubation time is optimized to adsorb free ligand without stripping bound ligand. If using filtration, pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine) to reduce ligand binding to the filter itself.

Issue 2: Poor Solubility of this compound in Aqueous Assay Buffer

  • Question: I'm having trouble dissolving this compound in my aqueous buffer, leading to inconsistent results. How can I improve its solubility?

  • Answer: Steroids like this compound are hydrophobic and have poor solubility in water.

    • Solutions:

      • Use a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent like ethanol or DMSO. Then, perform serial dilutions in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting protein structure or binding.

      • Incorporate a Carrier Protein: Adding BSA to the assay buffer can help to keep hydrophobic compounds in solution.

      • Sonication: Briefly sonicating the diluted this compound solutions in the assay buffer can help to disperse any small aggregates.

Issue 3: Inconsistent or Non-Reproducible IC₅₀ Values

  • Question: My calculated IC₅₀ values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Lack of reproducibility can stem from several factors related to assay setup and execution.

    • Solutions:

      • Ensure Equilibrium: Verify that your incubation time is sufficient to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation period.

      • Precise Pipetting: Inconsistent pipetting, especially of the concentrated steroid stocks and radioligand, can introduce significant errors. Use calibrated pipettes and proper technique.

      • Temperature Control: Binding affinities are temperature-dependent. Ensure all incubations are performed at a consistent, controlled temperature.[8]

      • Reagent Stability: Ensure that the SHBG preparation is stable and has not been subjected to multiple freeze-thaw cycles, which can denature the protein. Aliquot reagents to minimize this.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound-SHBG Interaction

This protocol is adapted from standard methods for measuring steroid binding to SHBG.[4][5]

1. Materials and Reagents:

  • SHBG Source: Purified human SHBG or charcoal-stripped human serum.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

  • Competitor: Unlabeled this compound.

  • Assay Buffer: Tris-HCl (50 mM), pH 7.4, containing 10 mM CaCl₂, 1 mM EDTA, and 0.1% BSA.

  • Separation Agent: Dextran-coated charcoal solution (0.5% Norit A charcoal, 0.05% Dextran T-70 in assay buffer).

  • Scintillation Cocktail: For liquid scintillation counting.

2. Procedure:

  • Prepare this compound Dilutions: a. Create a 1 mM stock solution of this compound in 100% ethanol. b. Perform serial dilutions in assay buffer to create a range of competitor concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup (perform in triplicate): a. Total Binding: Add 100 µL of assay buffer, 50 µL of [³H]-DHT (at a final concentration near its Kd for SHBG, e.g., 1-2 nM), and 50 µL of the SHBG preparation. b. Non-Specific Binding (NSB): Add 100 µL of a high concentration of unlabeled DHT (e.g., 10 µM), 50 µL of [³H]-DHT, and 50 µL of the SHBG preparation. c. Competition Binding: Add 100 µL of each this compound dilution, 50 µL of [³H]-DHT, and 50 µL of the SHBG preparation.

  • Incubation: a. Gently vortex all tubes. b. Incubate at 4°C for 2-4 hours, or until equilibrium is reached.

  • Separation of Bound and Free Ligand: a. Place all tubes in an ice bath. b. Add 250 µL of ice-cold dextran-coated charcoal solution to each tube. c. Vortex immediately and incubate on ice for 10 minutes. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal (which has the free radioligand adsorbed).

  • Measurement: a. Carefully transfer 400 µL of the supernatant (containing the SHBG-bound radioligand) from each tube into a scintillation vial. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

3. Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the NSB tubes from the average CPM of the total binding tubes.

  • Calculate Percent Inhibition: For each this compound concentration, calculate the percentage of specific binding that has been inhibited.

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DHT binding).

  • Calculate Ki (optional): The IC₅₀ can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

References

Validation & Comparative

Mibolerone vs. Testosterone: A Comparative Analysis of Androgen Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic androgen Mibolerone and the endogenous androgen Testosterone in their activation of the androgen receptor (AR). The following sections detail their performance based on experimental data, outline the methodologies used in these assessments, and visualize key pathways and workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and Testosterone in their interaction with the androgen receptor. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundTestosteroneDihydrotestosterone (DHT)*Reference(s)
Binding Affinity (Kd) ~1.5 nMNot directly reported, but lower than DHT~0.13 - 4 nM[1][2][3]
Transactivation (EC50) Potent activator, but specific EC50 not consistently reported in comparative studies~0.66 - 0.92 nM~0.13 nM[2][4][5]

*_Dihydrotestosterone (DHT) is a more potent metabolite of testosterone and is often used as a reference androgen in studies.

Discussion of Experimental Findings

In terms of receptor activation, as measured by the half-maximal effective concentration (EC50) in reporter gene assays, testosterone shows values in the range of 0.66 to 0.92 nM.[4][5] DHT, for comparison, has an EC50 of around 0.13 nM, highlighting its greater potency.[4] While specific EC50 values for this compound from direct comparative studies with testosterone are scarce in the reviewed literature, it is consistently described as a potent activator of the androgen receptor, in some cases more so than DHT.[7] This suggests that this compound is a highly efficacious agonist of the androgen receptor.

It is also noteworthy that this compound has been observed to interact with other steroid receptors, such as the progesterone receptor, which could contribute to its overall biological activity profile.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and Testosterone on androgen receptor activation.

Androgen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) from the androgen receptor.

Materials:

  • Androgen receptor source (e.g., prostate tissue cytosol, or purified recombinant AR)

  • Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-DHT)

  • Unlabeled competitor (this compound, Testosterone, DHT)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor (this compound and Testosterone).

  • In a multi-well plate, incubate a constant concentration of the androgen receptor and the radiolabeled ligand with the varying concentrations of the unlabeled competitor.

  • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • The dissociation constant (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor, leading to the transcription of a reporter gene (luciferase).

Materials:

  • A mammalian cell line that expresses the androgen receptor (e.g., LNCaP, PC-3 stably transfected with AR).

  • A reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene.

  • A transfection reagent.

  • Cell culture medium.

  • Test compounds (this compound, Testosterone).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate.

  • Transfect the cells with the ARE-luciferase reporter plasmid.

  • After an appropriate incubation period for plasmid expression, treat the cells with a range of concentrations of this compound and Testosterone.

  • Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient time to allow for receptor activation and luciferase expression.

  • Lyse the cells and add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Co-Immunoprecipitation (Co-IP) for AR Dimerization

This technique is used to determine if a ligand promotes the dimerization of the androgen receptor, a key step in its activation.

Materials:

  • Cells expressing the androgen receptor.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the androgen receptor.

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE gels.

  • Western blotting apparatus and reagents.

  • Secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Treat the cells with the test compounds (this compound, Testosterone) or a vehicle control.

  • Lyse the cells to release the proteins.

  • Pre-clear the lysate with beads to reduce non-specific binding.

  • Incubate the cell lysate with the primary antibody against the androgen receptor to form an antibody-antigen complex.

  • Add Protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

  • Perform a Western blot using the same primary antibody against the androgen receptor. The presence of a band corresponding to the AR dimer would indicate ligand-induced dimerization.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (this compound or Testosterone) AR_complex AR-HSP Complex Androgen->AR_complex Binding AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Dimerized_AR Dimerized AR AR_complex->Dimerized_AR Dissociation of HSP & Dimerization ARE Androgen Response Element (ARE) Dimerized_AR->ARE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Recruitment of Co-regulators

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for AR Activation Analysis

Experimental_Workflow cluster_binding Binding Affinity cluster_transactivation Transcriptional Activation cluster_dimerization Receptor Dimerization Comp_Binding Competitive Binding Assay Kd_Calc Kd Calculation Comp_Binding->Kd_Calc Reporter_Assay Luciferase Reporter Assay EC50_Calc EC50 Determination Reporter_Assay->EC50_Calc Co_IP Co-Immunoprecipitation WB_Analysis Western Blot Analysis Co_IP->WB_Analysis

Caption: Workflow for Androgen Receptor Activation Analysis.

References

Mibolerone's Anabolic vs. Androgenic Activity: A Comparative Analysis in the Castrated Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic and androgenic properties of Mibolerone (7α,17α-dimethyl-19-nortestosterone) against other well-established anabolic-androgenic steroids (AAS). The data presented is based on the scientifically validated Hershberger assay in a castrated rat model, the gold standard for assessing the myotrophic (anabolic) and androgenic activities of steroidal compounds.

Comparative Anabolic and Androgenic Activity

This compound is a potent synthetic AAS derived from nandrolone.[1] Its activity is benchmarked against a reference steroid, typically testosterone propionate or methyltestosterone, to determine its relative anabolic and androgenic potency. The anabolic activity is measured by the increase in weight of the levator ani muscle, while androgenic activity is assessed by the weight increase of androgen-dependent tissues such as the ventral prostate and seminal vesicles.[2] The ratio of these two activities (Anabolic:Androgenic ratio) is a critical indicator of a compound's therapeutic potential, with a higher ratio suggesting greater muscle-building effects with comparatively fewer androgenic side effects.

The following table summarizes the anabolic and androgenic activity of this compound in comparison to other common AAS. It is important to note that these values are compiled from various sources and are relative potencies. Direct head-to-head studies under identical conditions are limited.

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic:Androgenic Ratio
Testosterone Propionate1001001:1
This compound~4100~1800~2.28:1
Nandrolone12537~3.38:1
Methyltestosterone90-21040-60~2.25-3.5:1

Experimental Protocols

The validation of this compound's anabolic and androgenic activity relies on the standardized Hershberger assay. The fundamental protocol is as follows:

1. Animal Model:

  • Species: Immature male rats (e.g., Wistar or Sprague-Dawley strain).

  • Preparation: The rats are surgically castrated to eliminate endogenous androgen production. This significantly increases the sensitivity of the target tissues to exogenous androgens.

  • Acclimation: Following castration, the animals are allowed an acclimation period, typically 7-14 days, to allow for the regression of androgen-dependent tissues.

2. Dosing and Administration:

  • Test Substance: this compound and comparator AAS are dissolved in a suitable vehicle (e.g., corn oil or sesame oil).

  • Administration: The compounds are administered daily for a period of 7 to 10 days. The route of administration can be subcutaneous injection or oral gavage, depending on the specific study design and the bioavailability of the compounds being tested.

  • Control Groups: A control group receiving only the vehicle is included, as well as a positive control group treated with a reference androgen like testosterone propionate.

3. Endpoint Measurement:

  • Necropsy: On the day after the final dose, the animals are euthanized.

  • Tissue Dissection: The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The weights of these tissues are normalized to the body weight of the animal. The anabolic and androgenic potencies are then calculated relative to the reference steroid.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Phase (7-10 days) cluster_analysis Endpoint Analysis animal_model Immature Male Rats castration Surgical Castration animal_model->castration acclimation Acclimation Period (7-14 days) castration->acclimation dosing Daily Dosing acclimation->dosing group1 Vehicle Control dosing->group1 group2 This compound dosing->group2 group3 Comparator AAS dosing->group3 necropsy Euthanasia & Necropsy dosing->necropsy dissection Tissue Dissection necropsy->dissection weighing Organ Weighing (Levator Ani, Ventral Prostate, Seminal Vesicles) dissection->weighing data_analysis Data Analysis & Potency Calculation weighing->data_analysis

Caption: Experimental workflow for the Hershberger assay.

mibolerone_signaling cluster_cell Target Cell (e.g., Muscle, Prostate) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound ar Androgen Receptor (AR) This compound->ar pr Progesterone Receptor (PR) This compound->pr mib_ar This compound-AR Complex ar->mib_ar Binding mib_pr This compound-PR Complex pr->mib_pr Binding hsp HSP ar_hsp AR-HSP Complex pr_hsp PR-HSP Complex are Androgen Response Element (ARE) mib_ar->are Dimerization & Translocation pre Progesterone Response Element (PRE) mib_pr->pre Dimerization & Translocation gene_transcription Gene Transcription are->gene_transcription pre->gene_transcription anabolic Anabolic Effects (e.g., Muscle Growth) gene_transcription->anabolic androgenic Androgenic Effects (e.g., Prostate Growth) gene_transcription->androgenic

Caption: this compound signaling pathway.

Mechanism of Action

This compound exerts its effects primarily by binding to and activating the androgen receptor (AR).[3] Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to increased protein synthesis and other anabolic effects in muscle tissue.[3]

Interestingly, studies have shown that this compound also has a high affinity for the progesterone receptor (PR).[4][5] This dual activity may contribute to its overall pharmacological profile and distinguishes it from some other AAS that are more selective for the androgen receptor. The activation of both AR and PR signaling pathways ultimately results in the observed anabolic and androgenic responses.

References

A Head-to-Head Comparison of Mibolerone and Other Synthetic Androgens on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic androgens, also known as anabolic-androgenic steroids (AAS), are a class of compounds derived from testosterone. They are designed to maximize anabolic effects (muscle growth) while minimizing androgenic effects (development of male sexual characteristics). These compounds are of significant interest to researchers for their potential therapeutic applications in muscle-wasting diseases and for understanding the fundamental mechanisms of muscle hypertrophy. Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent, orally active synthetic androgen.[1][2] This guide provides a head-to-head comparison of this compound and other key synthetic androgens concerning their impact on muscle protein synthesis, supported by available experimental data and detailed methodologies.

Comparative Analysis of Anabolic Activity

Direct comparative studies quantifying the effect of this compound on muscle protein synthesis alongside other synthetic androgens in a peer-reviewed, controlled setting are scarce. However, the anabolic potential of these compounds can be inferred from their binding affinity to the androgen receptor (AR), a key mediator of their effects on muscle growth.

Androgen Receptor Binding Affinity

The anabolic action of synthetic androgens is primarily mediated through their binding to and activation of the androgen receptor.[3] A higher binding affinity is generally indicative of greater potential anabolic potency.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)
This compound High (Specific RBA values vary across studies, but consistently high)
Methyltrienolone (MT) 100% (Reference Compound)
19-Nortestosterone (Nandrolone) High
Methenolone High
Testosterone Moderate
1α-Methyl-DHT Moderate
Stanozolol Weak
Methandrostenolone Weak
Fluoxymesterone Weak

Data adapted from Saartok et al. (1984). The study used [3H]methyltrienolone as the radioligand in rat skeletal muscle.

In Vitro Muscle Hypertrophy

While direct comparative data for this compound is limited, studies on other androgens using in vitro models like C2C12 myotubes provide quantitative insights into their hypertrophic effects.

CompoundModel SystemConcentrationObserved Effect on Muscle Hypertrophy
Dihydrotestosterone (DHT) C2C12-AR Myotubes100 nM20% increase in total protein content after 3 days[4]
Testosterone C2C12 Myotubes1 µM36% increase in myotube diameter in differentiation medium[5]
Trenbolone Cultured Bovine Satellite CellsDose-dependentIncreased protein synthesis rate[6]

Signaling Pathways in Androgen-Induced Muscle Protein Synthesis

Synthetic androgens stimulate muscle protein synthesis through both genomic and non-genomic pathways. The primary genomic pathway involves the activation of the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes. A key non-genomic pathway involves the activation of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and protein synthesis.

Androgen Signaling Pathway for Muscle Protein Synthesis cluster_nucleus Genomic Pathway Androgen Synthetic Androgen (e.g., this compound) AR Androgen Receptor (AR) Androgen->AR Binds and Activates PI3K PI3K AR->PI3K Activates (Non-genomic) Nucleus Nucleus AR->Nucleus Translocates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Inhibition Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis Stimulates eIF4E->Protein_Synthesis Allows Initiation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Gene_Transcription Gene Transcription (e.g., IGF-1) Nucleus->Gene_Transcription Modulates Gene_Transcription->Protein_Synthesis Supports

Androgen signaling cascade leading to muscle protein synthesis.

Experimental Protocols

In Vitro Myotube Hypertrophy Assay

This protocol describes a common method for assessing the hypertrophic effects of synthetic androgens on cultured muscle cells.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Upon reaching confluency, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.

2. Androgen Treatment:

  • Differentiated myotubes are treated with various concentrations of the synthetic androgens of interest (e.g., this compound, testosterone, nandrolone) or a vehicle control.

  • The treatment period typically ranges from 24 to 72 hours.

3. Assessment of Myotube Hypertrophy:

  • Myotube Diameter Measurement:

    • Cells are fixed and immunostained for a muscle-specific protein like myosin heavy chain (MyHC).

    • Images of myotubes are captured using fluorescence microscopy.

    • The diameter of a predefined number of myotubes per treatment group is measured using image analysis software (e.g., ImageJ).[5][7]

  • Total Protein Accretion:

    • Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

    • An increase in total protein content per well indicates protein accretion.[4]

4. Analysis of Signaling Pathways:

  • Cell lysates can be used for Western blotting to analyze the phosphorylation status of key signaling proteins like Akt, mTOR, and S6K1.

Experimental Workflow for In Vitro Myotube Hypertrophy Assay cluster_analysis Analysis Start Start: C2C12 Myoblasts Culture Culture in Growth Medium Start->Culture Differentiate Induce Differentiation (Differentiation Medium) Culture->Differentiate Treat Treat Myotubes with Synthetic Androgens Differentiate->Treat Fix_Stain Fix and Immunostain (Myosin Heavy Chain) Treat->Fix_Stain Lyse Lyse Cells Treat->Lyse Image Image Acquisition (Fluorescence Microscopy) Fix_Stain->Image Measure Measure Myotube Diameter Image->Measure End End: Comparative Data Measure->End Protein_Assay Total Protein Assay (BCA) Lyse->Protein_Assay Western_Blot Western Blot for Signaling Proteins Lyse->Western_Blot Protein_Assay->End Western_Blot->End

Workflow for assessing androgen-induced myotube hypertrophy.
Fractional Synthesis Rate (FSR) Measurement

This protocol provides an overview of a method to quantify the rate of muscle protein synthesis.

1. Stable Isotope Labeling:

  • A stable isotope-labeled amino acid (e.g., [13C6]-phenylalanine) is administered to the experimental subject (in vivo) or added to the cell culture medium (in vitro).[8]

2. Sample Collection:

  • For in vivo studies, muscle biopsies are collected at baseline and after a specific time period following isotope administration.

  • For in vitro studies, cell lysates are collected at different time points.

3. Isotopic Enrichment Analysis:

  • The incorporation of the labeled amino acid into muscle proteins is measured using mass spectrometry.

  • The enrichment of the labeled amino acid in the precursor pool (e.g., intracellular free amino acids) is also determined.

4. FSR Calculation:

  • The FSR is calculated as the rate of increase in protein-bound isotope enrichment relative to the precursor enrichment over time.

Conclusion

This compound is a highly potent synthetic androgen, as suggested by its strong binding affinity to the androgen receptor. While direct comparative data on its specific effects on muscle protein synthesis are lacking in the scientific literature, its high receptor affinity suggests a significant potential for anabolic activity. In contrast, other androgens like testosterone and DHT have been shown to directly increase myotube size and protein content in vitro. Further research employing standardized in vitro and in vivo models is necessary to provide a definitive head-to-head comparison of this compound's efficacy in stimulating muscle protein synthesis against other synthetic androgens. The experimental protocols outlined in this guide provide a framework for conducting such crucial comparative studies.

References

Cross-Validation of Mibolerone's Androgenic Effects: A Comparative Guide Utilizing Androgen Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mibolerone exerts its potent androgenic effects primarily through the androgen receptor. Studies utilizing cell lines lacking the androgen receptor have demonstrated a complete lack of response to this compound, underscoring the necessity of AR for its activity. Furthermore, the effects of this compound can be effectively blocked by AR antagonists. The phenotype of global ARKO mice, which includes a complete failure to develop male secondary sexual characteristics despite the presence of androgens, serves as a powerful in-vivo testament to the absolute requirement of the AR for androgenic action. Therefore, it can be confidently inferred that the anabolic and androgenic effects of this compound would be absent in an ARKO model.

Data Presentation: this compound vs. Alternatives in AR-Expressing and AR-Deficient Systems

The following tables summarize the expected outcomes of this compound and other androgens in the presence and absence of a functional androgen receptor.

Table 1: Comparative Effects of Androgens on Prostate Development

CompoundModelProstate DevelopmentSupporting Evidence
This compound Wild-Type (in-vitro)Stimulates proliferation of AR-positive prostate cancer cells.Effects are blocked by AR antagonists.
This compound AR-Negative Cell LinesNo effect on cell proliferation.Demonstrates AR-dependency of this compound's action.
Testosterone/DHT Wild-Type MiceNormal prostate development.Essential for the development and maintenance of the prostate.
Testosterone/DHT ARKO MiceNo prostate development.Global ARKO models exhibit a complete absence of the prostate.[1]

Table 2: Comparative Effects of Androgens on Muscle Mass

CompoundModelEffect on Muscle MassSupporting Evidence
This compound Wild-TypeExpected to increase muscle mass.Known anabolic effects of this compound.
This compound ARKO MiceNo expected increase in muscle mass.Anabolic effects of androgens are mediated through the AR.
Testosterone Wild-Type MiceIncreased muscle mass and fiber size.Well-documented anabolic effects of testosterone.[2]
Testosterone Muscle-Specific ARKO MiceReduced or absent anabolic response to testosterone.Highlights the direct role of AR in muscle tissue for androgen-induced hypertrophy.[3]

Experimental Protocols

General Protocol for Androgen Administration in Mouse Models

This protocol outlines a general procedure for administering a synthetic androgen like this compound to mice for in-vivo studies.

1. Animal Models:

  • Wild-type (e.g., C57BL/6) and ARKO mice of the same genetic background are used for comparative analysis.

  • Age and sex-matched animals should be used within experimental groups.

2. Compound Preparation:

  • This compound is typically dissolved in a vehicle suitable for injection, such as sesame oil or a solution containing ethanol and propylene glycol. The final concentration should be determined based on the desired dosage.

3. Administration:

  • Route of Administration: Subcutaneous (s.c.) or intramuscular (i.m.) injections are common. Oral gavage can also be used if the compound has good oral bioavailability.

  • Dosage: The dosage of this compound would be determined based on previous studies with similar potent androgens and the specific research question.

  • Frequency: Daily or weekly injections are typical, depending on the half-life of the compound and the experimental design.

4. Monitoring and Endpoint Analysis:

  • Animals are monitored for changes in body weight, food and water intake, and overall health.

  • At the end of the study, tissues of interest (e.g., prostate, muscle, brain) are collected for analysis.

  • Analytical methods can include:

    • Histology: To examine tissue morphology.

    • Immunohistochemistry (IHC): To detect protein expression and localization.

    • Quantitative PCR (qPCR): To measure gene expression levels of androgen-responsive genes.

    • Western Blotting: To quantify protein levels.

Protocol for In-Vitro Androgen Receptor Activity Assay

This protocol describes a method to assess the AR-mediated activity of this compound in cell culture.

1. Cell Lines:

  • Use AR-positive cell lines (e.g., LNCaP, T47D) and AR-negative cell lines (e.g., PC-3, DU-145) as a negative control.

2. Treatment:

  • Cells are cultured in a steroid-depleted medium for 24-48 hours prior to treatment.

  • Cells are then treated with varying concentrations of this compound, a vehicle control, and a positive control (e.g., dihydrotestosterone - DHT).

  • To confirm AR-mediation, a separate group of cells can be co-treated with this compound and an AR antagonist (e.g., bicalutamide).

3. Endpoint Analysis:

  • Cell Proliferation Assays (e.g., MTT, BrdU): To measure the effect on cell growth.

  • Reporter Gene Assays: Cells can be transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase). AR activation is quantified by measuring reporter gene activity.

  • Gene Expression Analysis (qPCR): Measure the expression of known androgen-responsive genes (e.g., PSA, TMPRSS2).

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Dimerization AR Dimerization AR->Dimerization Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) Dimerization->ARE Binds to DNA Dimerization->ARE Nuclear Translocation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Growth, Differentiation) Protein->Cellular_Response Experimental_Workflow WT Wild-Type Mice (AR+/+) WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound ARKO AR Knockout Mice (AR-/-) ARKO_Vehicle ARKO + Vehicle ARKO->ARKO_Vehicle ARKO_this compound ARKO + this compound ARKO->ARKO_this compound Phenotype Phenotypic Analysis (e.g., Body Weight, Organ Weight) WT_Vehicle->Phenotype WT_this compound->Phenotype Histology Histological Examination WT_this compound->Histology Gene_Expression Gene Expression Analysis (qPCR) WT_this compound->Gene_Expression ARKO_Vehicle->Phenotype ARKO_this compound->Phenotype ARKO_this compound->Histology ARKO_this compound->Gene_Expression

References

A Comparative Analysis of Mibolerone's Metabolic Fate: In Vitro vs. In Vivo Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the metabolic transformations of the potent anabolic steroid Mibolerone reveals distinct yet overlapping profiles when comparing in vitro laboratory models with in vivo animal studies. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's metabolic pathways, supported by detailed methodologies and visual representations of experimental workflows.

This compound (7α,17α-dimethyl-19-nortestosterone), a synthetic anabolic-androgenic steroid, undergoes various metabolic transformations that are crucial for understanding its biological activity, detection, and potential toxicity.[1] Studies utilizing both artificial laboratory environments (in vitro) and living organisms (in vivo) have shed light on its biotransformation, primarily involving hydroxylation and reduction reactions.

Comparative Metabolic Profiles

The metabolism of this compound has been investigated using diverse systems, including fungal cultures and canine liver microsomes for in vitro analysis, and greyhound dogs and chimeric mouse models for in vivo studies. The primary metabolites identified across these systems are summarized below.

Metabolite TypeIn Vitro FindingsIn Vivo Findings
Monohydroxylated Metabolites Identified in incubations with beagle liver microsomes and fungal cultures (Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina).[1][2][3][4][5]Detected in the urine of greyhound dogs following oral administration.[6]
Oxidized Metabolites An oxidized this compound metabolite was identified in studies using beagle liver microsomes.[2][4][5][6]An oxidized this compound metabolite was also found in the urine of greyhound dogs.[6]
Reduced Metabolites Not explicitly reported in the reviewed microsomal or fungal studies.A tetrahydro-mibolerone metabolite has been proposed as the major metabolite in urine, found in the glucuronide fraction.[7]

It is important to note that direct quantitative comparisons between the in vitro and in vivo results are challenging due to the differing biological systems and experimental conditions across studies. However, the qualitative data indicates a common metabolic pathway involving oxidation and hydroxylation, with reduction and subsequent conjugation being significant in vivo processes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited in vitro and in vivo studies of this compound metabolism.

In Vitro Metabolism with Fungal Cultures

  • Microorganisms : Cultures of Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina were used to study the biotransformation of this compound.[1][3]

  • Incubation : this compound was added to the fungal cultures and incubated for a specified period, allowing the fungal enzymes to metabolize the steroid.[1][3]

  • Extraction and Analysis : After incubation, the culture medium was extracted with an organic solvent (e.g., ethyl acetate). The extracted metabolites were then separated and identified using techniques such as High-Performance Liquid Chromatography (HPLC), and their structures were elucidated using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

In Vitro Metabolism with Canine Liver Microsomes

  • Microsome Preparation : Liver microsomes were prepared from beagle dogs, providing a source of hepatic enzymes responsible for drug metabolism.[2][4][5]

  • Incubation : this compound was incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH, to facilitate enzymatic reactions.[2][4][5]

  • Analysis : The reaction mixture was analyzed by HPLC coupled with Mass Spectrometry (HPLC/MS) to identify the generated metabolites based on their retention times and mass spectra.[2][4][6]

In Vivo Metabolism in Greyhound Dogs

  • Administration : this compound was administered orally to greyhound dogs.[6]

  • Sample Collection : Urine samples were collected at various time points post-administration to capture the excretion of metabolites.[6]

  • Analysis : Urine extracts were analyzed using HPLC/MS to identify the major urinary metabolites and determine their excretion profiles. Analysis often follows enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.[6]

In Vivo Metabolism in a Humanized Chimeric Mouse Model

  • Animal Model : A transgenic uPA+/--SCID mouse model transplanted with functional primary human hepatocytes was utilized to simulate human metabolism.[8]

  • Administration and Collection : this compound was administered to the chimeric mice, and urine was collected over 24 hours using metabolic cages.[8]

  • Analysis : Urine samples were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify excreted metabolites.[8]

Visualizing the Workflow and Metabolic Pathways

To better illustrate the processes involved in studying this compound metabolism, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism Fungal Cultures Fungal Cultures Incubation Incubation Fungal Cultures->Incubation Liver Microsomes Liver Microsomes Liver Microsomes->Incubation Extraction & Analysis Extraction & Analysis Incubation->Extraction & Analysis Animal Model Animal Model Administration Administration Animal Model->Administration Sample Collection Sample Collection Administration->Sample Collection Metabolite Analysis Metabolite Analysis Sample Collection->Metabolite Analysis

A simplified workflow for in vitro and in vivo metabolism studies.

Mibolerone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (In Vivo) This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Hydroxylated Metabolites Oxidation Oxidation This compound->Oxidation Oxidized Metabolites Reduction Reduction This compound->Reduction Reduced Metabolites Conjugation Glucuronide Conjugation Reduction->Conjugation Tetrahydro-mibolerone glucuronide

References

A Comparative Analysis of Mibolerone's Binding Affinity to Androgen Receptors Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative binding affinity (RBA) of the synthetic androgen, mibolerone, to androgen receptors (AR) from a range of species. The information presented is collated from various experimental studies and is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Quantitative Comparison of this compound Binding Affinity

The following table summarizes the binding affinity of this compound to androgen receptors from different species as reported in the scientific literature. It is important to note that the methodologies and reported metrics for binding affinity can vary between studies, including the use of dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or qualitative assessments. These differences should be considered when making cross-study comparisons.

SpeciesTissue/Cell TypeRadioligandCompetitorBinding Affinity MetricValueReference
Human Benign Prostatic Hyperplasia Cytosol[³H]-MiboleroneThis compoundKd1.5 nM[1]
Cultured Dermal Papilla Cells[³H]-MiboleroneThis compoundKd0.22-0.26 nM[2]
Breast Tumor Cytosol[³H]-DMNT (this compound)DHTQualitativeBinds to AR[3][4]
Rat Prostate Cytosol[³H]-MiboleroneThis compoundIC503.9 nM
Prostate and Uterus Cytosol[³H]-DMNT (this compound)-QualitativeHigh Affinity[3][4]
Skeletal Muscle[³H]-Methyltrienolone (MT)Various SteroidsRBA (vs. MT)Not explicitly stated[5][6][7][8]
Rabbit Skeletal Muscle[³H]-Methyltrienolone (MT)Various SteroidsRBA (vs. MT)Not explicitly stated[5][6][7][8]
Uterus[³H]-Mibolerone-Kd (Progesterone Receptor)1.1 nM[1]
Hamster Prostate Cytosol[³H]-DHTVarious Steroids-Binds to AR[9]
Coho Salmon (Oncorhynchus kisutch)Ovarian Cytosol[³H]-MiboleroneThis compoundKd0.32 ± 0.02 nM[10]
Zebrafish (Danio rerio)Testis (recombinant AR)[³H]-TestosteroneThis compoundQualitativeHigh Affinity
Kelp Bass (Paralabrax clathratus)Brain (AR1) & Ovary (AR2)[³H]-Testosterone & [³H]-DHTThis compoundQualitativeLow affinity (AR1), High affinity (AR2)
Atlantic Croaker (Micropogonias undulatus)Brain (AR1) & Ovary (AR2)[³H]-Testosterone & [³H]-DHTThis compoundRBA (vs. T or DHT)Low (AR1), High (AR2)
Calf Uterine Cytosol[³H]-DMNT (this compound)DHTQualitativeBinds to AR and PR[3][4]
Chicken ----This compound is effective in preventing lymphoid leukosis, suggesting interaction with avian systems.[11]

Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for interpreting the binding affinity data. Below is a detailed, generalized protocol for a competitive radioligand binding assay to determine the relative binding affinity of a compound like this compound to the androgen receptor.

Protocol: Competitive Androgen Receptor Binding Assay

1. Objective:

To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen ([³H]-mibolerone or [³H]-R1881) for binding to the receptor.

2. Materials:

  • Androgen Receptor Source: Cytosol prepared from target tissues (e.g., rat ventral prostate, human benign prostatic hyperplasia tissue) or recombinant androgen receptors.

  • Radioligand: [³H]-Mibolerone or another high-affinity radiolabeled androgen (e.g., [³H]-R1881) of high specific activity.

  • Test Compound: this compound or other androgens/compounds of interest.

  • Reference Compound: A known high-affinity androgen (e.g., Dihydrotestosterone (DHT) or unlabeled this compound).

  • Assay Buffer: (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Wash Buffer: (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4).

  • Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Scintillation Counter.

3. Procedure:

  • Preparation of Cytosol:

    • Homogenize the target tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the supernatant (cytosol) containing the soluble androgen receptors.

    • Determine the protein concentration of the cytosol (e.g., using a Bradford or BCA protein assay).

  • Competitive Binding Assay:

    • In a series of tubes, add a constant amount of cytosol.

    • Add a constant, saturating concentration of the radioligand ([³H]-mibolerone) to all tubes.

    • Add increasing concentrations of the unlabeled test compound (competitor) to the experimental tubes.

    • For total binding, add only the radioligand and cytosol.

    • For non-specific binding, add the radioligand, cytosol, and a large excess (e.g., 1000-fold) of the unlabeled reference compound.

    • Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Radioligand:

    • Add an equal volume of ice-cold DCC suspension to each tube.

    • Incubate for a short period (e.g., 15 minutes) on ice to allow the free radioligand to adsorb to the charcoal.

    • Centrifuge at low speed to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant, containing the radioligand-receptor complexes, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Relative Binding Affinity (RBA) can be calculated using the following formula: RBA = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to an androgen like this compound.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to LBD AR Androgen Receptor (AR) Dimerization AR Dimerization AR->Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) Dimerization->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps involved in a typical competitive radioligand binding assay for determining the binding affinity of this compound to the androgen receptor.

CompetitiveBindingAssayWorkflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis Tissue Tissue Homogenization Cytosol Cytosol Preparation (Centrifugation) Tissue->Cytosol Assay_Setup Assay Setup: - Cytosol - [³H]-Mibolerone - Competitor Series Cytosol->Assay_Setup Reagents Prepare Radioligand, Competitors Reagents->Assay_Setup Incubate Incubate to Equilibrium (e.g., 4°C, 18-24h) Assay_Setup->Incubate Add_DCC Add Dextran-Coated Charcoal (DCC) Incubate->Add_DCC Centrifuge_DCC Centrifuge to Pellet Charcoal (Free Ligand) Add_DCC->Centrifuge_DCC Collect_Supernatant Collect Supernatant (Bound Ligand) Centrifuge_DCC->Collect_Supernatant Scintillation_Count Scintillation Counting Collect_Supernatant->Scintillation_Count Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate RBA Scintillation_Count->Data_Analysis

Caption: Workflow of a Competitive Binding Assay.

References

Validation of Mibolerone's reported selectivity for the androgen receptor over other steroid receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Mibolerone's binding affinity across various steroid hormone receptors reveals a strong preference for the androgen receptor, although not absolute, with significant interaction also observed with the progesterone receptor. This guide provides a comprehensive comparison of this compound's selectivity, supported by available experimental data, to inform researchers and drug development professionals.

This compound, a potent synthetic anabolic-androgenic steroid, demonstrates high affinity for the androgen receptor (AR), mediating its significant androgenic effects. However, a thorough understanding of its selectivity requires a comparative analysis of its binding to other steroid receptors, including the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This guide synthesizes the available quantitative data and outlines the experimental methodologies used to assess this selectivity.

Comparative Binding Affinity of this compound

The selectivity of this compound is best understood by comparing its binding affinities for different steroid receptors. The following table summarizes the available quantitative data from competitive binding assays.

ReceptorParameterValueSpecies/TissueNotes
Androgen Receptor (AR) Kd1.5 nM[1]Human ProstateHigh affinity
Progesterone Receptor (PR) Kd1.1 nM[1]Rabbit UterusHigh affinity
Kd5.9 nM[1]Human ProstateHigh affinity
Glucocorticoid Receptor (GR) BindingNo binding observed-Does not displace [3H]triamcinolone acetonide
Estrogen Receptor (ER) Binding AffinityNo direct binding data available.-This compound up-regulates ER-beta expression, an effect likely mediated through the androgen receptor.[2]
Mineralocorticoid Receptor (MR) Binding AffinityNo data available.-
Sex Hormone-Binding Globulin (SHBG) Ki540 nM[1]HumanLow affinity

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger binding affinity. Ki (Inhibition Constant): A measure of the concentration of a competing ligand that will inhibit binding by 50%.

Experimental Methodologies

The determination of this compound's receptor selectivity relies on established in vitro techniques, primarily competitive binding assays and transactivation assays.

Competitive Binding Assay Protocol

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific steroid receptor.

  • Receptor Preparation: Cytosolic or nuclear extracts containing the target steroid receptor are prepared from appropriate tissues or cell lines.

  • Incubation: A constant concentration of a high-affinity radiolabeled steroid for the target receptor (e.g., [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through methods like dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) or dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation, providing a quantitative measure of binding affinity.

Transactivation Assay Protocol

This assay measures the functional consequence of ligand binding, specifically the ability of the ligand-receptor complex to activate gene transcription.

  • Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: an expression vector for the specific steroid receptor of interest and a reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) for that receptor.

  • Ligand Treatment: The transfected cells are then treated with varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

  • Data Analysis: The transcriptional activity is quantified as the amount of light produced. The concentration of this compound that produces a half-maximal transcriptional response (EC50) is determined, providing a measure of the compound's potency as a receptor agonist.

Visualizing the Mechanisms

To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing steroid receptor selectivity.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Androgen Receptor Signaling Pathway

Experimental_Workflow Experimental Workflow for Steroid Receptor Selectivity cluster_binding Competitive Binding Assay cluster_transactivation Transactivation Assay ReceptorPrep Receptor Preparation Incubation Incubation with Radioligand & this compound ReceptorPrep->Incubation Separation Separation of Bound/Unbound Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis_Binding Data Analysis (IC50, Kd/Ki) Quantification->Analysis_Binding end Conclusion on Selectivity Analysis_Binding->end CellCulture Cell Culture & Transfection LigandTreatment This compound Treatment CellCulture->LigandTreatment Lysis Cell Lysis LigandTreatment->Lysis LuciferaseAssay Luciferase Assay Lysis->LuciferaseAssay Analysis_Trans Data Analysis (EC50) LuciferaseAssay->Analysis_Trans Analysis_Trans->end start Start start->ReceptorPrep start->CellCulture

Caption: Workflow for Receptor Selectivity Assessment

References

Mibolerone versus metribolone: a comparative assessment of potency and specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent synthetic anabolic-androgenic steroids (AAS), mibolerone and metribolone (also known as methyltrienolone or R1881). The information presented herein is intended for research and scientific purposes only. This document summarizes key performance data, outlines experimental methodologies for potency and specificity assessment, and visualizes relevant biological pathways and workflows.

Comparative Data Overview

The following tables summarize the quantitative data available for this compound and metribolone, focusing on their anabolic and androgenic potency, as well as their binding affinities for various steroid hormone receptors.

Table 1: Anabolic and Androgenic Potency

CompoundAnabolic Rating (vs. Testosterone)Androgenic Rating (vs. Testosterone)Anabolic Rating (vs. Methyltestosterone)Androgenic Rating (vs. Methyltestosterone)Anabolic/Androgenic RatioSource(s)
This compound ~590~25041162.36[1][2][3]
Metribolone 12000+6000+120-30060-70~2[4][5]

Table 2: Receptor Binding Affinity

CompoundAndrogen Receptor (AR) Affinity (Kd, nM)Progesterone Receptor (PR) AffinityGlucocorticoid Receptor (GR) AffinitySex Hormone-Binding Globulin (SHBG) AffinitySource(s)
This compound 1.5 (higher than metribolone)High (Kd = 1.1-5.9 nM)-Very Low (Ki = 540 nM)[6][7][8]
Metribolone 2.3HighBinds with affinityVery Low (<5% of testosterone)[4][6][9]

Note: There are some conflicting reports in the literature regarding the relative binding affinities of this compound and metribolone to the androgen receptor.[7][10] Some studies suggest this compound has a higher affinity, while others indicate it is lower than or similar to metribolone.

Experimental Protocols

In Vivo Assessment of Anabolic and Androgenic Potency: The Hershberger Assay

The Hershberger assay is a standardized in vivo method used to determine the androgenic and anabolic activity of a substance in castrated male rats.

Objective: To quantify the anabolic (effect on muscle mass) and androgenic (effect on sex accessory tissues) potency of a test compound.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

  • Dosing: The test compounds (this compound or metribolone) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period, typically 10 days.[11][12][13] A vehicle control group receives the administration vehicle only.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These include:

    • Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.

    • Anabolic Tissue: Levator ani muscle.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The dose-response relationship is analyzed to determine the relative potency of the test compound compared to the reference androgen.

In Vitro Assessment of Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and metribolone for the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).

Methodology:

  • Receptor Preparation: A source of the target receptor is required. This can be a tissue homogenate from an androgen-sensitive organ (e.g., rat prostate) or a cell line engineered to express the human receptor of interest.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]-mibolerone or [³H]-R1881 for the AR).

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or metribolone).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. Scatchard analysis can also be used to determine the Kd and the maximum number of binding sites (Bmax).[2][4][14]

Visualizations

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (this compound or Metribolone) AR_complex AR-HSP Complex Androgen->AR_complex Binding AR_active Active AR AR_complex->AR_active Conformational Change HSP HSP AR_complex->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

BindingAssayWorkflow Start Start PrepReceptor Prepare Receptor Source (e.g., Tissue Homogenate) Start->PrepReceptor PrepLigands Prepare Radiolabeled Ligand and Unlabeled Competitor (this compound/Metribolone) Start->PrepLigands Incubation Incubate Receptor, Radioligand, and Competitor PrepReceptor->Incubation PrepLigands->Incubation Separation Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50, Ki Calculation) Quantification->Analysis End End Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

Discussion

Both this compound and metribolone are exceptionally potent anabolic-androgenic steroids. Metribolone appears to exhibit a significantly higher anabolic and androgenic rating compared to this compound when referenced against testosterone. However, it is crucial to note that these values are derived from animal studies and may not directly translate to human physiology.[4]

In terms of receptor binding, this compound is reported to have a higher affinity for the androgen receptor than metribolone in some studies, which could suggest a more potent direct interaction with the receptor.[6][8] Both compounds exhibit very low affinity for SHBG, which would result in a higher fraction of the unbound, biologically active steroid in the plasma.[4][6]

A significant point of differentiation is their specificity. Both this compound and metribolone demonstrate high affinity for the progesterone receptor, indicating potent progestogenic activity.[4][6] Metribolone has also been shown to bind to the glucocorticoid receptor.[4] This cross-reactivity with other steroid receptors can lead to a broader range of physiological effects and potential side effects. This compound is suggested to be more selective for the androgen receptor compared to metribolone.[15]

Both compounds are 17α-alkylated, a structural modification that enhances oral bioavailability but also confers a high potential for hepatotoxicity.[4][16] Metribolone, in particular, was noted for causing severe liver dysfunction at very low doses during clinical investigations, which led to the discontinuation of its development for medical use.[4][9]

References

Safety Operating Guide

Proper Disposal of Mibolerone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Compliance Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Mibolerone, a potent synthetic anabolic-androgenic steroid classified as a Schedule III controlled substance in the United States, is a critical component of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination, potential for diversion and misuse, and significant legal and institutional repercussions. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.

Core Principles of this compound Disposal

Disposal of this compound, as with all DEA-scheduled controlled substances, is strictly regulated. The primary and mandated method for disposing of expired, unwanted, or surplus this compound is through a DEA-registered reverse distributor. It is illegal for laboratory personnel to dispose of controlled substances by flushing them down the drain, placing them in regular trash, or attempting to neutralize them without a specific, validated, and approved protocol.[1][2][3]

Institutional Environmental Health & Safety (EHS) departments are the primary point of contact for researchers and will facilitate the disposal process, typically by coordinating with a licensed reverse distributor.[2]

Procedural Steps for this compound Disposal

The following steps outline the standard operating procedure for the disposal of this compound in a laboratory setting.

Step 1: Identification and Segregation

  • Clearly identify all this compound materials destined for disposal. This includes expired stock, unused formulations, and contaminated labware with recoverable amounts of the substance.

  • Segregate these materials from the active this compound inventory within your designated secure storage location (e.g., a locked safe or cabinet).

  • Label the containers clearly with phrases such as "FOR DISPOSAL," "EXPIRED," or "DO NOT USE" to prevent accidental use.

Step 2: Documentation and Record-Keeping

  • Accurate record-keeping is a legal requirement. Before disposal, the DEA Registrant (typically the Principal Investigator) must complete a "Registrants Inventory of Drugs Surrendered" (DEA Form 41).[4][5]

  • This form requires detailed information, including the name, strength, form, and quantity of the this compound being disposed of, as well as the method of disposal.

  • Two authorized employees must witness the process and sign the form.[4]

  • A copy of the completed DEA Form 41 must be maintained by the registrant for a minimum of two years.[4][5]

Step 3: Contacting Institutional EHS

  • Initiate a disposal request with your institution's Environmental Health & Safety (EHS) department.

  • Provide the EHS representative with the completed documentation, including the DEA Form 41.

  • EHS will then schedule a pickup and coordinate with their contracted DEA-registered reverse distributor.

Step 4: Transfer to Authorized Personnel

  • During the scheduled pickup, the EHS representative or the reverse distributor will verify the inventory against the DEA Form 41.

  • The transfer of custody will be documented, often through a chain of custody form provided by the disposal vendor.

  • The reverse distributor is then responsible for the final destruction of the this compound in a compliant and secure manner, typically through high-temperature incineration.

Disposal of Non-Recoverable Waste For labware with only residual, non-recoverable amounts of this compound (e.g., an empty vial or a used syringe where the contents cannot be drawn out), institutional policies may allow for disposal in a designated biohazard sharps container. However, it is crucial to consult your institution's specific guidelines, as policies can vary. Unacceptable methods for disposing of even trace amounts include rinsing into the laboratory sink or mixing with cat litter for regular trash disposal.

Data Presentation

As the mandated disposal method for this compound is procedural and reliant on a licensed third party, there is no quantitative data for laboratory-based chemical neutralization or degradation that can be presented. The process is governed by regulatory compliance rather than specific chemical parameters.

Parameter Guideline Reference
Disposal Method Transfer to a DEA-Registered Reverse DistributorDEA, University EHS Policies[1][2][3]
Required Form DEA Form 41 (Registrants Inventory of Drugs Surrendered)DEA[4][5]
Record Retention Minimum of 2 years21 CFR 1304.04[4]
Witness Requirement Two authorized employeesPurdue University EHS[4]

Experimental Protocols

Authoritative sources do not provide experimental protocols for the chemical neutralization or degradation of this compound within a standard laboratory setting. A study on the stability of this compound in aqueous solutions indicated that its degradation is complex, can be catalyzed by trace metals, and may result in numerous byproducts.[6] Attempting chemical destruction without a validated protocol is unsafe, may be ineffective, and is non-compliant with hazardous waste regulations. The only approved "protocol" is the procedural one outlined above.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mibolerone_Disposal_Workflow start Start: this compound Identified for Disposal segregate 1. Segregate & Label 'FOR DISPOSAL' start->segregate dea_form 2. Complete DEA Form 41 (Requires 2 Witnesses) segregate->dea_form contact_ehs 3. Contact Institutional EHS (Submit Disposal Request) dea_form->contact_ehs schedule_pickup 4. EHS Schedules Pickup with Reverse Distributor contact_ehs->schedule_pickup transfer 5. Transfer Custody (Verify Inventory & Sign Forms) schedule_pickup->transfer destruction 6. Compliant Destruction (e.g., Incineration) transfer->destruction records Maintain All Records (DEA Form 41, Custody Forms) for at least 2 years transfer->records end End: Disposal Complete destruction->end

Caption: Logical workflow for the compliant disposal of this compound.

References

Safeguarding Health: A Comprehensive Guide to Handling Mibolerone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

Mibolerone, a potent synthetic anabolic steroid, presents significant health risks that necessitate stringent safety protocols in a laboratory setting.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate the risks of exposure, which may include reproductive harm and potential carcinogenic effects.[1]

Personal Protective Equipment (PPE) for this compound Handling

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection offered.

Protection Level Personal Protective Equipment (PPE) Specifications and Use Cases
Primary Barrier Double GlovingWear two pairs of chemically compatible gloves. Nitrile gloves are a suitable option. The outer pair should be removed immediately after handling the material, and the inner pair removed after taking off other PPE.[1]
Disposable Lab Coat/GownA disposable lab coat or an isolation gown should be worn over street clothes to prevent contamination. For handling significant quantities, dedicated work clothing and booties may be necessary.[1]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator is required when there is a risk of inhaling dust or aerosols. An effective respirator program, compliant with regulations such as OSHA 29 CFR 1910.134, must be in place.[1] Surgical masks do not provide adequate respiratory protection.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are essential to protect the eyes from splashes. A face shield should be worn in conjunction with goggles to provide full facial protection.[4][5]
Containment Ventilated EnclosureAll handling of this compound powder should be conducted in a ventilated enclosure, such as a chemical fume hood or a glove box, to minimize airborne exposure.

Operational and Disposal Plans

Safe handling of this compound extends beyond personal protective equipment. The following procedural steps provide a framework for operations and disposal.

Handling Workflow:

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Glove Box) elimination->engineering admin Administrative Controls (e.g., SOPs, Training, Designated Areas) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.